molecular formula C86H177N5O5 B15579024 C14-A1

C14-A1

Cat. No.: B15579024
M. Wt: 1361.4 g/mol
InChI Key: CZFJIWVQJQUJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C14-A1 is a useful research compound. Its molecular formula is C86H177N5O5 and its molecular weight is 1361.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C86H177N5O5

Molecular Weight

1361.4 g/mol

IUPAC Name

1-[5-[bis(2-hydroxytetradecyl)amino]pentyl-[2-[4-[5-[bis(2-hydroxytetradecyl)amino]pentyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol

InChI

InChI=1S/C86H177N5O5/c1-6-11-16-21-26-31-36-41-46-53-62-82(92)77-89(68-59-52-61-70-91(80-85(95)65-56-49-44-39-34-29-24-19-14-9-4)81-86(96)66-57-50-45-40-35-30-25-20-15-10-5)76-75-88-73-71-87(72-74-88)67-58-51-60-69-90(78-83(93)63-54-47-42-37-32-27-22-17-12-7-2)79-84(94)64-55-48-43-38-33-28-23-18-13-8-3/h82-86,92-96H,6-81H2,1-5H3

InChI Key

CZFJIWVQJQUJCJ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Significance of Carbon-14 (¹⁴C) in Molecular Biology and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific literature reveals that "C14-A1" is not a standard designation for a specific molecule in molecular biology. The query most likely refers to the applications of Carbon-14 (¹⁴C) , a radioactive isotope of carbon, in biological research, particularly in the context of drug development. The "A1" may be an extraneous detail or a typo. Other plausible, though less likely, interpretations could be a reference to Annexin A1 (ANXA1) or a specific isoform of 14-3-3 proteins , both of which are significant in cellular signaling.

This guide will focus on the primary interpretation, the significance of Carbon-14 (¹⁴C) in molecular biology, and will also briefly discuss the potential relevance of Annexin A1 and 14-3-3 proteins.

Carbon-14 is a radioactive isotope of carbon with a long half-life of approximately 5,730 years.[1][2] This property, along with its chemical identity to the stable carbon-12, makes it an invaluable tool for tracing the fate of molecules in complex biological systems.[3][4] Its primary application in molecular biology and drug development is as a radiolabel to track the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates.[1][5]

Core Applications in Research and Development
  • Metabolic Studies: By replacing carbon atoms in a drug molecule with ¹⁴C, researchers can follow its metabolic pathways, identifying the resulting metabolites and their distribution in various tissues.[4][5]

  • Pharmacokinetic (PK) Analysis: ¹⁴C-labeling allows for precise quantification of a drug and its metabolites in biological samples (blood, urine, feces), which is crucial for understanding its pharmacokinetic profile.[5]

  • ADME Studies: These studies are fundamental to drug development, providing critical data on how a drug is processed by the body, which is a regulatory requirement for new drug approval.[1]

  • Tracer in Biochemical Research: Beyond drug development, ¹⁴C is used to elucidate fundamental biochemical pathways, such as photosynthesis.[4]

Data Presentation: Properties of Carbon-14
PropertyValueReference
Symbol ¹⁴C[3]
Half-life 5,700 ± 30 years[3]
Decay Mode Beta (β⁻) decay[3]
Natural Abundance ~1.2 parts per trillion[3]

Experimental Protocols

Protocol 1: General Carbon-14 Radiolabeling of Small Molecules

This protocol provides a general workflow for the synthesis of a ¹⁴C-labeled small molecule for use in ADME studies.

  • Synthesis of ¹⁴C Precursor: The synthesis often begins with a simple, commercially available ¹⁴C-containing starting material, such as Ba¹⁴CO₃. This is then converted into a more reactive precursor, like ¹⁴CO₂ or ¹⁴CO.[5]

  • Late-Stage Labeling: Modern techniques focus on introducing the ¹⁴C atom at a late stage in the synthesis to maximize efficiency and reduce the handling of radioactive materials.[5] This can be achieved through methods like palladium-catalyzed or electrochemical carboxylation using ¹⁴CO₂.[5]

  • Purification: The ¹⁴C-labeled compound must be rigorously purified to remove any unlabeled starting materials or radioactive impurities. This is typically achieved using high-performance liquid chromatography (HPLC).

  • Specific Activity Determination: The specific activity (radioactivity per unit mass) of the final compound is determined to ensure it is suitable for the planned experiments.

Protocol 2: In Vivo ADME Study in a Rodent Model

This protocol outlines a typical workflow for an in vivo ADME study using a ¹⁴C-labeled drug candidate.

  • Dosing: A known dose of the ¹⁴C-labeled drug is administered to the animal model (e.g., rat or mouse) via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Sample Collection: At predetermined time points, biological samples such as blood, urine, and feces are collected. At the end of the study, tissues may also be harvested.

  • Sample Processing: Blood is often processed to separate plasma. Urine and feces are homogenized. Tissues may be homogenized or prepared for whole-body autoradiography.

  • Quantification of Radioactivity: The amount of ¹⁴C in each sample is quantified using a liquid scintillation counter or by accelerator mass spectrometry (AMS) for very low doses.[5]

  • Metabolite Profiling: Chromatographic techniques (e.g., HPLC) coupled with radiometric detection are used to separate and identify the parent drug and its metabolites in the collected samples.

Visualizations

experimental_workflow cluster_synthesis Radiolabeling cluster_invivo In Vivo Study start Ba¹⁴CO₃ precursor ¹⁴CO₂ Generation start->precursor labeling Late-Stage Labeling precursor->labeling purification HPLC Purification labeling->purification qc Specific Activity Determination purification->qc dosing Dosing of Animal Model qc->dosing ¹⁴C-Labeled Drug collection Sample Collection (Blood, Urine, Feces) dosing->collection processing Sample Processing collection->processing quantification Quantification (LSC or AMS) processing->quantification profiling Metabolite Profiling quantification->profiling

Caption: A generalized workflow for the synthesis and in vivo testing of a Carbon-14 labeled drug candidate.

Alternative Interpretations

Annexin A1 (ANXA1)

Annexin A1 is a calcium-dependent phospholipid-binding protein that plays a crucial role in the regulation of inflammation and cell signaling.[6][7] It is involved in processes such as cell proliferation, differentiation, and apoptosis.[6][7] ANXA1 exerts its anti-inflammatory effects in part by inhibiting phospholipase A2 (PLA2) and by activating formyl peptide receptors (FPRs).[7]

anxa1_pathway GC Glucocorticoids ANXA1 Annexin A1 GC->ANXA1 Induces FPR FPRs ANXA1->FPR Activates PLA2 Phospholipase A2 ANXA1->PLA2 Inhibits Inflammation Inflammatory Response FPR->Inflammation Inhibits AA Arachidonic Acid PLA2->AA Produces AA->Inflammation Promotes

Caption: Simplified signaling pathway of Annexin A1 in inflammation.

14-3-3 Proteins

The 14-3-3 proteins are a family of highly conserved regulatory proteins found in all eukaryotic organisms.[8][9] They bind to phosphorylated serine or threonine residues on a wide variety of target proteins, thereby modulating their function.[8] 14-3-3 proteins are involved in the regulation of numerous cellular processes, including cell cycle control, apoptosis, and signal transduction.[8][9] They often act as scaffolds, bringing together components of signaling pathways.

p1433_pathway Signal Upstream Signal Kinase Protein Kinase Signal->Kinase Target Target Protein Kinase->Target Phosphorylates pTarget Phosphorylated Target Protein Target->pTarget Complex 14-3-3/Target Complex pTarget->Complex P1433 14-3-3 Protein P1433->Complex Response Downstream Cellular Response Complex->Response

Caption: General mechanism of 14-3-3 protein function in signal transduction.

References

The Biological Activity of C14-Functionalized Steroids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The steroid nucleus, a fundamental scaffold in a vast array of biologically active molecules, has been a fertile ground for medicinal chemistry exploration. Among the myriad of possible modifications, functionalization at the C14 position has given rise to compounds with a diverse and potent range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of C14-functionalized steroids, with a focus on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways.

Introduction to C14-Functionalized Steroids

The introduction of a functional group at the C14 position of the steroid backbone can dramatically alter the molecule's three-dimensional structure and electronic properties, leading to novel interactions with biological targets. This has resulted in the discovery and development of compounds with significant therapeutic potential in areas such as cardiology, oncology, and endocrinology. The primary classes of C14-functionalized steroids include C14-hydroxysteroids, C14-aminosteroids, and C14-alkynylsteroids, each with its characteristic biological profile.

Synthesis of C14-Functionalized Steroids

The selective functionalization of the sterically hindered and unactivated C14 position presents a significant synthetic challenge. Chemoenzymatic approaches have emerged as a powerful strategy to achieve high regioselectivity and stereoselectivity.

A key methodology involves the use of cytochrome P450 (CYP) enzymes, particularly engineered variants of CYP14A from the fungus Cochliobolus lunatus, to introduce a hydroxyl group at the C14α position.[1][2] This biocatalytic step is typically carried out using a whole-cell biotransformation system with a recombinant host, such as Saccharomyces cerevisiae, expressing the CYP enzyme.[3] The resulting C14α-hydroxysteroid serves as a versatile intermediate for further chemical modifications.

The C14-hydroxyl group can be readily transformed into other functionalities. For instance, dehydration can yield a Δ14-olefin, which can then undergo various addition reactions to install a range of functional groups, including epoxides, azides, and halogens.[1]

Biological Activities and Quantitative Data

C14-functionalized steroids exhibit a broad spectrum of biological activities. The following tables summarize the quantitative data for some of the most well-characterized activities.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of C14-functionalized steroids, particularly derivatives of digitoxigenin, against various cancer cell lines.

CompoundCell LineIC50Reference
DigitoxinHeLa2.34 µM[4]
Digitoxigenin-α-L-rhamnopyranosideHeLa35.2 nM[4]
Digitoxigenin-α-L-amicetopyranosideHeLa38.7 nM[4]
Digitoxigenin-α-L-rhamnopyranosideNCI-H460 (Non-small cell lung cancer)12-46 nM[4]
Digitoxigenin-α-L-amicetopyranosideNCI-H460 (Non-small cell lung cancer)55 nM[4]
Digitoxigenin-3'-amino-d-xyloside (Dg18)A549 (Human lung adenocarcinoma)10 nM[5]
Digitoxigenin-4'-amino-d-glucoside (Dg08)A549 (Human lung adenocarcinoma)20 nM[5]
Proscillaridin AVarious human tumor cell lines6.4-76 nM[3]
Cardiotonic and Antimuscarinic Activity

C14-functionalized steroids, particularly cardenolides, are well-known for their cardiotonic effects, which are mediated through the inhibition of the Na+/K+-ATPase. Some C14-amino derivatives also exhibit antimuscarinic properties.

CompoundParameterValueTarget/SystemReference
LNF 209 (C14-aminosteroid)Ki1.7 µMCardiac glycoside binding sites (guinea pig)[1]
LNF 209 (C14-aminosteroid)pA27.4M-cholinoceptors (guinea pig ileum)[1]
LNF 209 (C14-aminosteroid)Ki0.5 µMM2-cholinoceptors (guinea pig cardiac membranes)[1]
14β-hydroxyprogesteronePotency vs. Progesterone~10x more potent[3H]ouabain radioligand binding assay[6]
Antigonadotropic Activity

Mechanisms of Action and Signaling Pathways

The biological effects of C14-functionalized steroids are mediated through various mechanisms, with the most well-characterized being the inhibition of Na+/K+-ATPase by cardiotonic steroids.

Na+/K+-ATPase Inhibition and Downstream Signaling

Cardiotonic steroids bind to the α-subunit of the Na+/K+-ATPase, inhibiting its pumping activity. This leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium. In cardiac myocytes, this increased calcium concentration enhances contractility (positive inotropic effect).

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signaling scaffold. The binding of cardiotonic steroids can trigger a cascade of intracellular signaling events, often independent of changes in ion concentrations. This signaling pathway involves the activation of Src kinase, which can then transactivate the epidermal growth factor receptor (EGFR). Downstream of EGFR, pathways such as the Ras-Raf-MEK-ERK pathway can be activated, leading to changes in gene expression and cellular processes like proliferation and apoptosis. This signaling cascade is believed to contribute to the anticancer effects of cardiotonic steroids.

Na_K_ATPase_Signaling cluster_membrane Plasma Membrane NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src Activation EGFR EGFR Ras Ras EGFR->Ras C14_Steroid Cardiotonic C14-Steroid C14_Steroid->NaK_ATPase Binding and Inhibition Src->EGFR Transactivation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Apoptosis) ERK->Gene_Expression

Caption: Signaling pathway of cardiotonic C14-steroids.

Nuclear Receptor Signaling

For non-cardiotonic C14-functionalized steroids, the mechanism of action is less defined but is likely to involve interactions with nuclear receptors. Steroid hormones typically exert their effects by binding to intracellular receptors that act as ligand-activated transcription factors.[8][9] Upon ligand binding, the receptor-ligand complex translocates to the nucleus, binds to specific DNA sequences known as hormone response elements (HREs), and recruits co-activator or co-repressor proteins to modulate the transcription of target genes. This regulation of gene expression underlies the diverse physiological effects of steroids. The specific nuclear receptors and downstream target genes for many C14-functionalized steroids remain an active area of research.

Nuclear_Receptor_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid C14-Functionalized Steroid Receptor Nuclear Receptor Steroid->Receptor Binding DNA DNA (HRE) Receptor->DNA Translocation and Binding to HRE Gene_Expression Target Gene Expression DNA->Gene_Expression Transcriptional Regulation

Caption: General mechanism of nuclear receptor signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of C14-functionalized steroids.

Whole-Cell Biotransformation for C14-Hydroxylation

This protocol describes the use of recombinant Saccharomyces cerevisiae expressing a CYP14A enzyme for the C14α-hydroxylation of a steroid precursor.

Biotransformation_Workflow Yeast_Culture 1. Culture Recombinant Yeast (S. cerevisiae) Induction 2. Induce CYP14A Expression (e.g., with galactose) Yeast_Culture->Induction Substrate_Addition 3. Add Steroid Precursor Induction->Substrate_Addition Incubation 4. Incubate with Shaking Substrate_Addition->Incubation Extraction 5. Extract Products (e.g., with ethyl acetate) Incubation->Extraction Analysis 6. Analyze by HPLC/LC-MS Extraction->Analysis

Caption: Workflow for whole-cell biotransformation.

Materials:

  • Recombinant S. cerevisiae strain expressing the desired CYP14A enzyme.

  • Yeast extract peptone dextrose (YPD) medium.

  • Selective minimal medium (e.g., YNB without amino acids, with appropriate supplements).

  • Inducing agent (e.g., galactose).

  • Steroid precursor dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Ethyl acetate (B1210297) or other suitable organic solvent for extraction.

  • HPLC or LC-MS for analysis.

Protocol:

  • Inoculate a starter culture of the recombinant yeast in selective minimal medium and grow overnight at 30°C with shaking.

  • Inoculate a larger volume of YPD medium with the starter culture to an appropriate starting OD600.

  • Grow the culture at 30°C with shaking until it reaches the mid-log phase.

  • Induce the expression of the CYP enzyme by adding the inducing agent (e.g., galactose to a final concentration of 2%).

  • Continue to incubate the culture for a period to allow for protein expression (e.g., 12-24 hours).

  • Add the steroid precursor (dissolved in a minimal amount of solvent) to the culture to the desired final concentration.

  • Incubate the culture with vigorous shaking at 30°C for the desired reaction time (e.g., 24-72 hours).

  • After incubation, extract the entire culture broth with an equal volume of ethyl acetate. Repeat the extraction twice.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Redissolve the residue in a suitable solvent and analyze the product formation by HPLC or LC-MS.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is used to assess the effect of C14-functionalized steroids on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • 96-well plates.

  • C14-functionalized steroid stock solution in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Protocol:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the C14-functionalized steroid in complete culture medium from the stock solution.

  • Remove the medium from the cells and replace it with the medium containing different concentrations of the steroid. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a C14-functionalized steroid to inhibit the activity of purified Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, NaCl, and KCl).

  • ATP solution.

  • C14-functionalized steroid at various concentrations.

  • Ouabain (a known Na+/K+-ATPase inhibitor) as a positive control.

  • Malachite green reagent or other phosphate detection reagent.

  • Phosphate standard solution.

  • 96-well microplate.

  • Microplate reader.

Protocol:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer and the purified Na+/K+-ATPase enzyme.

  • Add the C14-functionalized steroid at various concentrations to the wells. Include a no-inhibitor control and a positive control with ouabain.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., SDS).

  • Add the malachite green reagent to each well to detect the amount of inorganic phosphate released.

  • Incubate at room temperature for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Create a phosphate standard curve to quantify the amount of Pi released.

  • Calculate the percentage of Na+/K+-ATPase inhibition for each steroid concentration and determine the IC50 value.

Competitive Steroid Receptor Binding Assay

This assay determines the affinity of a C14-functionalized steroid for a specific steroid receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Purified steroid receptor or cell lysate containing the receptor.

  • Radiolabeled steroid ligand (e.g., [3H]-estradiol for the estrogen receptor).

  • Unlabeled C14-functionalized steroid at various concentrations.

  • Assay buffer.

  • 96-well filter plates with a glass fiber filter.

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • In a 96-well plate, add the purified receptor or cell lysate.

  • Add a fixed concentration of the radiolabeled ligand to each well.

  • Add increasing concentrations of the unlabeled C14-functionalized steroid to the wells. Include a control with only the radiolabeled ligand (total binding) and a control with an excess of unlabeled known ligand to determine non-specific binding.

  • Incubate the plate for a sufficient time at an appropriate temperature to reach binding equilibrium.

  • Transfer the reaction mixtures to a 96-well filter plate and wash the filters with ice-cold assay buffer to separate the bound from the free radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding for each concentration of the competitor.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

C14-functionalized steroids represent a promising class of compounds with diverse and potent biological activities. The development of chemoenzymatic methods has greatly facilitated their synthesis, enabling the exploration of a wider chemical space. While the mechanisms of action for cardiotonic steroids are well-established, further research is needed to elucidate the specific molecular targets and signaling pathways of other C14-functionalized steroids, particularly their interactions with nuclear receptors. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field and will hopefully stimulate further investigation into the therapeutic potential of these fascinating molecules. Future efforts should focus on expanding the library of C14-functionalized steroids, conducting comprehensive structure-activity relationship studies, and exploring their efficacy in preclinical and clinical settings.

References

An In-depth Technical Guide to C14 Polyacetylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C14 polyacetylenes are a class of naturally occurring bioactive lipids characterized by a 14-carbon backbone containing multiple carbon-carbon triple bonds, often in conjugation with double bonds. These compounds are predominantly found in plants belonging to the Apiaceae, Araliaceae, and Asteraceae families. Historically, polyacetylenes have been investigated for their diverse pharmacological activities, including cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective effects. The unique structural features of C14 polyacetylenes, particularly the arrangement of their unsaturated bonds, are crucial for their biological activity. This guide provides a comprehensive overview of the core aspects of C14 polyacetylene compounds, including their sources, biological activities, mechanisms of action, and detailed experimental protocols for their study.

Chemical Structures and Natural Sources

C14 polyacetylenes exhibit significant structural diversity, with variations in the number and position of triple and double bonds, as well as the presence of functional groups such as hydroxyls, epoxides, and pyrones. Notable examples include echinophorins from Echinophora platyloba and coreosides from Coreopsis tinctoria.

Table 1: Prominent C14 Polyacetylene Compounds and Their Natural Sources

Compound NameChemical StructureNatural Source(s)
Echinophorin A C14H12O3Echinophora platyloba
Echinophorin B C14H14O3Echinophora platyloba
Echinophorin D C14H10O3Echinophora platyloba
Coreoside E C20H28O6Coreopsis tinctoria
Capillin C12H8OArtemisia monosperma
Lobetyol (B12338693) C14H20O3Codonopsis lanceolata
Lobetyolin C20H30O8Codonopsis lanceolata

Biological Activities and Quantitative Data

C14 polyacetylenes have demonstrated a range of biological activities, with significant potential for therapeutic applications. The following tables summarize the available quantitative data for some of the key bioactivities.

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic properties of certain C14 polyacetylenes are mediated, at least in part, through the modulation of the TRPA1 ion channel.[1][2][3][4]

Table 2: Modulation of TRPA1 Channel by Echinophorins [2]

CompoundEfficacy (% of AITC response)Potency (EC50, μM)
Echinophorin A 81.0 ± 3.320.3 ± 3.2
Echinophorin B 82.0 ± 2.825.0 ± 3.0
Echinophorin D 51.7 ± 1.330.9 ± 2.8
AITC (Allyl isothiocyanate) was used as a positive control.
Cytotoxic Activity

Several C14 polyacetylenes have shown potent cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

Table 3: Cytotoxicity of C14 Polyacetylene Compounds

Compound/MixtureCell LineActivity (IC50)Reference
Capillin MIA PaCa-2 (Pancreatic)< 10 µM[5]
H729 (Colon)< 10 µM[5]
HEp-2 (Laryngeal)< 10 µM[5]
A549 (Lung)< 10 µM[5]
CLP (C14 Polyacetylene-rich fraction) A549 (Lung)8.6 µg/mL (72h)[6]
CLP is a polyacetylene-rich fraction from Codonopsis lanceolata containing lobetyol and lobetyolin.
Antimicrobial Activity

Certain C14 polyacetylene glycosides have demonstrated significant antimicrobial activity.

Table 4: Antimicrobial Activity of Coreoside E [7]

MicroorganismActivity (MIC, µM)
Staphylococcus aureus27 ± 0.27
Bacillus anthracis18 ± 0.40

Mechanisms of Action and Signaling Pathways

The biological effects of C14 polyacetylenes are exerted through various molecular mechanisms, with the modulation of specific signaling pathways being a key aspect.

TRPA1 Channel Modulation

Echinophorins A, B, and D have been identified as modulators of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel involved in pain, inflammation, and respiratory processes.[1][2][3][4] Activation of TRPA1 by these compounds leads to an influx of Ca2+, which can trigger downstream signaling events contributing to their analgesic and anti-inflammatory effects. The arrangement of two triple bonds and one double bond in the C14 backbone is considered vital for this activity.[1][3]

TRPA1_Activation C14_Polyacetylene C14 Polyacetylene (e.g., Echinophorins) TRPA1 TRPA1 Channel C14_Polyacetylene->TRPA1 Binds to and activates Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Opens to allow Cellular_Response Cellular Response (e.g., Nociceptor Activation) Ca_Influx->Cellular_Response Initiates Biological_Effect Biological Effect (Analgesia/Anti-inflammation) Cellular_Response->Biological_Effect Leads to

Figure 1: Activation of the TRPA1 channel by C14 polyacetylenes.
NF-κB Signaling Pathway

Polyacetylenes, in general, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8] This pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes. While direct evidence for C14 polyacetylenes is still emerging, it is plausible that they share this mechanism. Inhibition of NF-κB activation would lead to a downstream reduction in the production of inflammatory mediators.

NFkB_Inhibition cluster_0 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces C14_Polyacetylene C14 Polyacetylene C14_Polyacetylene->IKK Inhibits Isolation_Workflow Start Plant Material (e.g., aerial parts) Extraction Extraction (e.g., with dichloromethane (B109758) or methanol) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC (e.g., C18 column) Fractions->HPLC Pure_Compound Pure C14 Polyacetylene HPLC->Pure_Compound

References

An In-Depth Technical Guide to the Convergent Synthesis of the C14–C25 Fragment of Bafilomycin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a concise and efficient convergent synthesis of the C14–C25 polypropionate chain of bafilomycin A1. The synthesis strategy is notable for its reliance on an epoxide-based methodology, which allows for the stereoselective construction of the complex polyketide structure. This document outlines the synthetic pathway, provides detailed experimental protocols for key reactions, and presents quantitative data in a clear, tabular format.

Synthetic Strategy Overview

The synthesis of the C14–C25 fragment of bafilomycin A1 is achieved through a convergent approach, which involves the synthesis of two key fragments: the C20–C25 alkyl iodide and the C14–C18 dithiane. These fragments are then coupled to form the complete C14–C25 backbone. The overall synthesis is accomplished in 8 steps for the longest linear sequence, with an overall yield of 16%.[1] A key feature of this strategy is the use of enantiomeric epoxides of trans-2,3-epoxybutanol as chiral building blocks, from which all stereocenters are derived.[1]

The synthetic pathway can be visualized as follows:

G cluster_0 Synthesis of C20-C25 Alkyl Iodide (9) cluster_1 Synthesis of C14-C18 Dithiane (15) cluster_2 Fragment Coupling and Final Steps start_A (+)-trans-2,3-epoxybutanol ((+)-2) A1 Benzyl (B1604629) Ether Protection (3) start_A->A1 BnBr, NaH, DMF 93% A2 Epoxide Cleavage (4) A1->A2 cis-1-propenylmagnesium bromide, CuI 82% A3 Sharpless Asymmetric Dihydroxylation (5) A2->A3 AD-mix-β, t-BuOH, H2O A4 Epoxide Cleavage with Me3Al (6) A3->A4 Me3Al, CH2Cl2 80% A5 bis-TBS Protection (7) A4->A5 TBSCl, imidazole (B134444), DMF A6 Hydrogenolysis (8) A5->A6 H2, Pd/C, MeOH/EtOAc 98% A7 Iodination (9) A6->A7 I2, PPh3, imidazole, CH2Cl2 91% C2 Coupling with Alkyl Iodide (16) A7->C2 start_B (-)-trans-2,3-epoxybutanol ((-)-2) B1 TIPS Protection (10) start_B->B1 TIPSCl, imidazole, CH2Cl2 93% B2 Epoxide Cleavage (11) B1->B2 diethylpropynylalane, n-BuLi, Et2O 61% B3 Alkyne Reduction (12) B2->B3 Na, NH3 (l) 64% B4 MMPP Epoxidation (13) B3->B4 MMPP, CH2Cl2 76% (50:50 mixture) B5 Epoxide Cleavage with Dithiane (14) B4->B5 1,3-dithiane (B146892), n-BuLi, THF 70% B6 Acetonide Protection (15) B5->B6 2,2-dimethoxypropane, CSA, CH2Cl2 65% C1 Dithiane Deprotonation B6->C1 C1->C2 1. t-BuLi, HMPA, THF 2. Alkyl Iodide (9) 53%

Figure 1. Convergent synthesis of the C14-C25 fragment of bafilomycin A1.

Quantitative Data Summary

The following tables provide a summary of the quantitative data for the synthesis of the C20–C25 alkyl iodide (Fragment 9) and the C14–C18 dithiane (Fragment 15), as well as the final fragment coupling.

Table 1: Synthesis of C20–C25 Alkyl Iodide (Fragment 9)

StepTransformationStarting MaterialProductReagents and ConditionsYield (%)
1Benzyl Ether Protection(+)-trans-2,3-epoxybutanol ((+)-2)Benzyl Ether (3)BnBr, NaH, DMF93
2Epoxide CleavageBenzyl Ether (3)Homoallylic Alcohol (4)cis-1-propenylmagnesium bromide, CuI (5 mol%)82
3Sharpless Asymmetric DihydroxylationHomoallylic Alcohol (4)Diol (5)AD-mix-β, t-BuOH, H₂O-
4Epoxide CleavageDiol (5)1,3-Diol (6)Me₃Al, CH₂Cl₂80
5bis-TBS Protection1,3-Diol (6)bis-TBS Ether (7)TBSCl, imidazole, DMF-
6Hydrogenolysisbis-TBS Ether (7)Alcohol (8)H₂, Pd/C, MeOH/EtOAc (4:1)98
7IodinationAlcohol (8)Alkyl Iodide (9)I₂, PPh₃, imidazole, CH₂Cl₂91
Overall (+)-trans-2,3-epoxybutanol ((+)-2)Alkyl Iodide (9)7 steps~30

Table 2: Synthesis of C14–C18 Dithiane (Fragment 15)

StepTransformationStarting MaterialProductReagents and ConditionsYield (%)
1TIPS Protection(-)-trans-2,3-epoxybutanol ((-)-2)TIPS-protected Epoxide (10)TIPSCl, imidazole, CH₂Cl₂93
2Epoxide CleavageTIPS-protected Epoxide (10)Homopropargylic Alcohol (11)diethylpropynylalane, n-BuLi, Et₂O61
3Alkyne ReductionHomopropargylic Alcohol (11)Homoallylic Alcohol (12)Na, NH₃ (l)64
4MMPP EpoxidationHomoallylic Alcohol (12)Epoxide (13)MMPP, CH₂Cl₂76 (50:50 mixture)
5Epoxide CleavageEpoxide (13)Diol (14)1,3-dithiane, n-BuLi, THF70
6Acetonide ProtectionDiol (14)Dithiane (15)2,2-dimethoxypropane, CSA, CH₂Cl₂65

Table 3: Fragment Coupling

StepTransformationStarting MaterialsProductReagents and ConditionsYield (%)
1Dithiane CouplingDithiane (15), Alkyl Iodide (9)Coupled Product (16)1. t-BuLi, HMPA, THF; 2. Alkyl Iodide (9)53

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of the C14–C25 fragment of bafilomycin A1.

Synthesis of C20–C25 Alkyl Iodide (Fragment 9)

Step 1: Benzyl Ether Protection of (+)-trans-2,3-epoxybutanol ((+)-2)

To a solution of (+)-trans-2,3-epoxybutanol in anhydrous DMF at 0 °C is added sodium hydride (1.2 equiv). The mixture is stirred for 30 minutes, followed by the dropwise addition of benzyl bromide (1.1 equiv). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with Et₂O. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the benzyl ether 3 .

Step 2: Epoxide Cleavage of Benzyl Ether (3)

A solution of cis-1-propenylmagnesium bromide (1.5 equiv) in THF is added to a suspension of CuI (0.05 equiv) in THF at -20 °C. The mixture is stirred for 15 minutes, and then a solution of benzyl ether 3 in THF is added dropwise. The reaction is stirred for 2 hours at -20 °C and then quenched with saturated aqueous NH₄Cl. The mixture is extracted with Et₂O, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. Purification by flash chromatography yields the homoallylic alcohol 4 .

Step 6: Hydrogenolysis of bis-TBS Ether (7)

To a solution of the bis-TBS ether 7 in a 4:1 mixture of MeOH/EtOAc is added Pd/C (10 mol %). The flask is evacuated and backfilled with H₂ gas. The reaction is stirred under a hydrogen atmosphere for 12 hours. The mixture is filtered through a pad of Celite, and the filtrate is concentrated to give the alcohol 8 , which is used in the next step without further purification.

Step 7: Iodination of Alcohol (8)

To a solution of triphenylphosphine (B44618) (1.5 equiv) and imidazole (1.5 equiv) in CH₂Cl₂ at 0 °C is added iodine (1.5 equiv) in portions. The mixture is stirred for 30 minutes, and then a solution of alcohol 8 in CH₂Cl₂ is added. The reaction is stirred for 1 hour at room temperature. The reaction is quenched with saturated aqueous Na₂S₂O₃ and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography to yield the alkyl iodide 9 .

Synthesis of C14–C18 Dithiane (Fragment 15)

Step 2: Epoxide Cleavage of TIPS-protected Epoxide (10)

To a solution of 1-propyne (3.0 equiv) in anhydrous Et₂O at -78 °C is added n-butyllithium (3.0 equiv). The mixture is stirred for 30 minutes, followed by the addition of diethylaluminum chloride (3.0 equiv). The resulting solution is warmed to 0 °C and stirred for 30 minutes. The solution is then cooled to -78 °C, and a solution of the TIPS-protected epoxide 10 in Et₂O is added. The reaction is stirred for 2 hours at -78 °C and then warmed to room temperature overnight. The reaction is quenched with saturated aqueous Rochelle's salt and extracted with Et₂O. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. Purification by flash chromatography affords the homopropargylic alcohol 11 .

Step 4: MMPP Epoxidation of Homoallylic Alcohol (12)

To a solution of the homoallylic alcohol 12 in CH₂Cl₂ at 0 °C is added magnesium monoperoxyphthalate (MMPP, 2.0 equiv). The reaction is stirred for 12 hours at room temperature. The mixture is filtered, and the filtrate is washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography to give a 1:1 mixture of the desired epoxide 13 and its diastereomer.

Step 5: Epoxide Cleavage of Epoxide (13) with 1,3-Dithiane

To a solution of 1,3-dithiane (2.0 equiv) in anhydrous THF at -20 °C is added n-butyllithium (2.0 equiv). The mixture is stirred for 2 hours at -20 °C. A solution of the epoxide 13 in THF is then added dropwise. The reaction is stirred for 3 hours at -20 °C and then quenched with saturated aqueous NH₄Cl. The mixture is extracted with Et₂O, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. Purification by flash chromatography yields the diol 14 .

Fragment Coupling

To a solution of the dithiane 15 in anhydrous THF at -78 °C is added tert-butyllithium (B1211817) (1.1 equiv). The mixture is stirred for 30 minutes, followed by the addition of HMPA (2.0 equiv). After stirring for another 30 minutes, a solution of the alkyl iodide 9 in THF is added. The reaction is stirred for 4 hours at -78 °C and then quenched with saturated aqueous NH₄Cl. The mixture is extracted with Et₂O, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography to afford the coupled product 16 .

Conclusion

This technical guide has detailed a highly effective and stereoselective synthesis of the C14–C25 fragment of bafilomycin A1. The convergent strategy, utilizing an epoxide-based methodology, provides a robust route to this complex polypropionate chain. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis of bafilomycin A1 and other complex natural products.

References

A Technical Guide to Carbon-14 Radiolabeling for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide serves as a comprehensive introduction to the principles and practices of Carbon-14 (¹⁴C) radiolabeling for researchers, scientists, and professionals involved in drug development. From the fundamental properties of ¹⁴C to detailed experimental protocols and data analysis, this document provides the foundational knowledge required to apply this powerful technique in a laboratory setting.

Core Principles of Carbon-14 Radiolabeling

Radiolabeling is a technique used to track the passage of a molecule through a biological, chemical, or environmental system. This is achieved by replacing one or more atoms of the molecule with a radioactive isotope.[1][2] Carbon-14 is a radioactive isotope of carbon that is widely used in drug development due to its unique properties.[3]

The fundamental principle of ¹⁴C radiolabeling lies in the fact that the chemical properties of an atom are determined by its number of protons and electrons, not its number of neutrons. Therefore, replacing a stable carbon-12 (¹²C) atom with a ¹⁴C atom does not significantly alter the chemical behavior of the molecule.[2] This allows researchers to trace the fate of a drug candidate in a biological system with high precision and sensitivity.[4]

The ¹⁴C isotope decays via beta emission, releasing a low-energy beta particle that can be detected by specialized instruments.[5] Its long half-life of approximately 5,730 years makes it ideal for long-term studies, as no correction for decay is needed during the course of a typical experiment.[3][6]

Quantitative Data in Carbon-14 Radiolabeling

A clear understanding of the quantitative aspects of Carbon-14 is crucial for designing and interpreting radiolabeling experiments. The following tables summarize key quantitative data for easy comparison.

PropertyValueUnit
Half-life5,730 ± 40years
Beta Emission Energy (Maximum)0.156MeV
Beta Emission Energy (Average)0.049MeV
Theoretical Maximum Specific Activity62.4mCi/mmol
Practical Maximum Specific Activity50 - 60mCi/mmol
Typical Specific Activity of Synthesized Compounds40 - 50mCi/mmol

Table 1: Physical and Radiochemical Properties of Carbon-14.

Detection MethodTypical Detection EfficiencyMinimum Detectable ActivitySample Size
Liquid Scintillation Counting (LSC)85 - 95%[1]~0.05 µCi[1]Milligrams
Accelerator Mass Spectrometry (AMS)>90%Attomole (10⁻¹⁸ mole) levels[7]Micrograms to milligrams[8]

Table 2: Comparison of Common Carbon-14 Detection Methods.

Reaction TypeTypical Radiochemical Yield (%)
Carboxylation with [¹⁴C]CO₂8 - 91%[7]
Alkylation with [¹⁴C]CH₃I21 - 50%[7]
Aminocarbonylation37 - 70%[7]

Table 3: Typical Radiochemical Yields for Common ¹⁴C-Labeling Reactions.

Experimental Protocols

This section provides detailed methodologies for key experiments in Carbon-14 radiolabeling, from synthesis to analysis. These protocols are intended for beginners and should be performed under the supervision of experienced personnel in a licensed radiochemical laboratory.

General Safety Precautions for Handling Carbon-14

Working with radioactive materials requires strict adherence to safety protocols to minimize exposure and prevent contamination.

  • Designated Area: All work with ¹⁴C must be conducted in a designated and clearly labeled area.[5][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and disposable gloves (double-gloving is recommended).[3][9]

  • Containment: Use spill trays and absorbent bench coverings to contain any potential spills.[9]

  • Handling Volatile Compounds: Work with potentially volatile ¹⁴C compounds should be performed in a certified fume hood.[9]

  • No Mouth Pipetting: Never pipette radioactive solutions by mouth.[5]

  • Monitoring: Regularly monitor work surfaces and gloves for contamination using a suitable survey meter or wipe tests.[9]

  • Waste Disposal: Dispose of all radioactive waste in designated and clearly labeled containers according to institutional and regulatory guidelines.[5]

Radiosynthesis: A Generic Protocol for [¹⁴C]Carboxylation

This protocol describes a general procedure for introducing a ¹⁴C-label via carboxylation using [¹⁴C]CO₂, a common and versatile method.[2]

Materials:

  • An appropriate precursor molecule (e.g., a Grignard or organolithium reagent)

  • [¹⁴C]Barium carbonate (Ba¹⁴CO₃)

  • Anhydrous, inert solvent (e.g., THF, diethyl ether)

  • Apparatus for generating [¹⁴C]CO₂ (e.g., a gas generation flask)

  • Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

  • Concentrated sulfuric acid (H₂SO₄)

  • Quenching solution (e.g., dilute HCl)

Procedure:

  • Precursor Preparation: Prepare the organometallic precursor in the reaction vessel under an inert atmosphere.

  • [¹⁴C]CO₂ Generation: In a separate gas generation flask, carefully add concentrated H₂SO₄ to Ba¹⁴CO₃ to generate [¹⁴C]CO₂ gas.

  • Carboxylation Reaction: Bubble the generated [¹⁴C]CO₂ gas through the solution of the organometallic precursor. The reaction is typically rapid and exothermic.

  • Quenching: After the reaction is complete, quench the reaction mixture by slowly adding a dilute acid to protonate the carboxylate salt.

  • Extraction: Extract the ¹⁴C-labeled carboxylic acid into an organic solvent.

  • Purification: Purify the crude product using an appropriate chromatographic technique (see Section 3.3).

Purification: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for purifying radiolabeled compounds to a high degree of radiochemical purity.[2]

Materials:

  • HPLC system equipped with a suitable column (e.g., reverse-phase C18)

  • Appropriate mobile phase (e.g., a mixture of water and acetonitrile)

  • In-line radioactivity detector

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude radiolabeled compound in a small volume of the mobile phase.

  • Method Development: Develop an HPLC method that provides good separation of the desired product from any impurities.

  • Purification Run: Inject the sample onto the HPLC column and begin the run.

  • Fraction Collection: Collect fractions as the eluent exits the detector. The radioactivity detector will indicate which fractions contain the ¹⁴C-labeled product.

  • Analysis of Fractions: Analyze the collected fractions to confirm the purity of the product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified ¹⁴C-labeled compound.

Analysis: Liquid Scintillation Counting (LSC)

LSC is the most common method for quantifying the amount of ¹⁴C in a sample.[6][10]

Materials:

  • Liquid scintillation counter

  • Scintillation vials

  • Scintillation cocktail

  • Sample to be analyzed

Procedure:

  • Sample Preparation: Place a known aliquot of the sample (e.g., from a biological matrix or a purified compound) into a scintillation vial.

  • Addition of Cocktail: Add an appropriate volume of scintillation cocktail to the vial. The cocktail contains fluors that emit light when they interact with the beta particles from ¹⁴C decay.[10]

  • Mixing: Gently swirl the vial to ensure the sample is thoroughly mixed with the cocktail.

  • Dark Adaptation: Place the vial in the dark for a period of time (typically 10-15 minutes) to allow any chemiluminescence to subside.

  • Counting: Place the vial in the liquid scintillation counter and initiate the counting process. The instrument will detect the light flashes and convert them into counts per minute (CPM).

  • Data Analysis: The CPM can be converted to disintegrations per minute (DPM) using a quench curve to determine the counting efficiency. The DPM is directly proportional to the amount of ¹⁴C in the sample.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows in Carbon-14 radiolabeling.

Experimental_Workflow General Workflow for a Carbon-14 Radiolabeling Experiment A 1. Synthesis Planning - Choose labeling position - Select synthetic route B 2. [14C]Radiosynthesis - Introduce 14C isotope A->B C 3. Purification - HPLC, TLC, etc. B->C D 4. Analysis & QC - Purity (radiochemical & chemical) - Specific activity C->D E 5. In vitro / In vivo Study - Dosing and sample collection D->E F 6. Sample Analysis - LSC, AMS, Autoradiography E->F G 7. Data Interpretation - Pharmacokinetics, Metabolism F->G

A general workflow for a Carbon-14 radiolabeling experiment.

ADME_Workflow ADME Study Workflow with a 14C-Labeled Drug cluster_preclinical Preclinical Phase cluster_analysis Sample Analysis cluster_interpretation Data Interpretation A 1. Administer [14C]Drug to Animal Model (e.g., Rat) B 2. Collect Samples - Blood, Urine, Feces, Tissues A->B C 3. Quantify Total Radioactivity (LSC or AMS) B->C D 4. Metabolite Profiling (Radio-HPLC) B->D F Absorption C->F G Distribution C->G I Excretion C->I E 5. Metabolite Identification (LC-MS/MS, NMR) D->E H Metabolism D->H E->H

ADME study workflow with a ¹⁴C-labeled drug.

Glycolysis_Pathway Simplified Glycolysis Pathway for 14C-Glucose Tracing Glucose [14C]Glucose (6C) G6P Glucose-6-P (6C) Glucose->G6P ATP -> ADP F6P Fructose-6-P (6C) G6P->F6P F16BP Fructose-1,6-BP (6C) F6P->F16BP ATP -> ADP TrioseP 2x Triose-P (3C) F16BP->TrioseP Pyruvate 2x [14C]Pyruvate (3C) TrioseP->Pyruvate 2 NAD+ -> 2 NADH 4 ADP -> 4 ATP AcetylCoA 2x [14C]Acetyl-CoA (2C) Pyruvate->AcetylCoA NAD+ -> NADH CO2 2x [14C]CO2 Pyruvate->CO2 Decarboxylation TCA TCA Cycle AcetylCoA->TCA

Simplified glycolysis pathway for ¹⁴C-glucose tracing.

References

C14-A1: A Technical Guide to its Mechanism of Action in Cellular Pathways via Lipid Nanoparticle-Mediated mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C14-A1 is a novel ionizable lipid that has emerged as a critical component in the development of advanced drug delivery systems, specifically lipid nanoparticles (LNPs). Its "mechanism of action" is not defined by direct interaction with cellular signaling pathways, but rather by its fundamental role in the effective intracellular delivery of therapeutic payloads, particularly messenger RNA (mRNA). This technical guide provides an in-depth exploration of the core mechanism by which this compound-formulated LNPs function, from their physicochemical properties to their interaction with cellular machinery, ultimately enabling the expression of therapeutic proteins. The guide includes a summary of available quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows to support researchers in the field of nucleic acid therapeutics.

Introduction: The Role of this compound in Drug Delivery

This compound is an ionizable cationic lipid designed for the formulation of lipid nanoparticles.[1] These LNPs serve as non-viral vectors for the delivery of nucleic acids, such as mRNA and siRNA, into cells.[1][2] The unique properties of this compound, particularly its ionizable headgroup, are central to its function. At a low pH, the lipid becomes positively charged, facilitating the encapsulation of negatively charged mRNA. Upon entering the physiological environment with a neutral pH, the LNP surface charge is nearly neutral, which reduces toxicity and non-specific interactions. This pH-dependent charge is crucial for the endosomal escape of the mRNA cargo, a key step for successful delivery.[2]

Recent research has highlighted the potential of this compound-containing LNPs (this compound-LNP) as a potent and safe platform for delivering mRNA to engineer specific cell types. A notable application is the delivery of Foxp3 mRNA to CD4+ T cells to generate immunosuppressive regulatory T cells (Tregs), which has therapeutic implications for autoimmune diseases.[3][4][5]

Physicochemical Properties and LNP Formulation

The efficacy of this compound as a delivery vehicle is intrinsically linked to the physicochemical properties of the LNPs it forms. These properties are influenced by the composition of the LNP, which typically includes the ionizable lipid (this compound), a PEGylated lipid to enhance stability and circulation time, a helper lipid (like DOPE or DSPC), and cholesterol to modulate membrane fluidity.[4]

Quantitative Data on this compound LNP Performance

While extensive quantitative data on this compound specifically is still emerging, studies on similar ionizable lipids provide valuable benchmarks. For instance, in a screen of ionizable lipids for mRNA delivery to primary human CD4+ T cells, LNPs formulated with this compound demonstrated a statistically significant 2- to 3-fold increase in the median fluorescence intensity (MFI) of a reporter protein (mCherry) compared to the industry standard C12-200.[5] This indicates a higher level of protein expression from the delivered mRNA. The transfection efficiencies for LNPs in this library were generally above 40%.[5]

ParameterValue/ObservationCell TypePayloadReference
Transfection Efficiency > 40%Primary Human CD4+ T cellsmCherry mRNA[5]
Protein Expression ~2-3 fold increase in MFI vs. C12-200Primary Human CD4+ T cellsmCherry mRNA[5]
Cell Viability No significant toxicity notedPrimary Human CD4+ T cellsmCherry mRNA[5]

Mechanism of Cellular Uptake and Endosomal Escape

The primary mechanism of action for this compound-LNPs is to successfully transport their mRNA payload into the cytoplasm of target cells. This is a multi-step process involving cellular uptake, endosomal trafficking, and subsequent release of the mRNA.

Cellular Entry

Lipid nanoparticles are typically taken up by cells through endocytosis.[2] The specific endocytic pathway can vary depending on the cell type and the surface properties of the LNP.

Endosomal Escape: The Critical Step

Once inside the cell and enclosed within an endosome, the LNP must release its cargo into the cytoplasm before the endosome matures into a lysosome, where the mRNA would be degraded. This is where the ionizable nature of this compound is paramount. As the endosome acidifies, the this compound lipids become protonated and thus positively charged. This charge can lead to the destabilization of the endosomal membrane through interactions with the negatively charged lipids of the endosomal membrane, ultimately leading to the release of the mRNA into the cytoplasm.[2][6]

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome (Acidifying pH) LNP This compound LNP (Near-neutral charge) LNP_endo LNP (this compound becomes positively charged) LNP->LNP_endo Endocytosis mRNA_released mRNA Cargo Released Ribosome Ribosome mRNA_released->Ribosome Translation Protein Therapeutic Protein (e.g., Foxp3) Ribosome->Protein Membrane_disruption Endosomal Membrane Disruption LNP_endo->Membrane_disruption Protonation of this compound Membrane_disruption->mRNA_released Endosomal Escape

Cellular uptake and endosomal escape of a this compound LNP.

Downstream Cellular Pathways: An Example with Foxp3 mRNA Delivery

The ultimate effect of this compound-LNP delivery depends on the specific mRNA cargo. In the context of engineering immunosuppressive T cells, the LNPs are loaded with mRNA encoding the transcription factor Foxp3.[4][5]

Once the Foxp3 mRNA is translated into the Foxp3 protein, it acts as a master regulator of Treg cell development and function. Foxp3 initiates a complex transcriptional program that leads to the immunosuppressive phenotype of the engineered T cells.

G Foxp3_mRNA Foxp3 mRNA Foxp3_Protein Foxp3 Protein Foxp3_mRNA->Foxp3_Protein Translation Nucleus Nucleus Foxp3_Protein->Nucleus Translocation Gene_Expression Target Gene Expression Changes Nucleus->Gene_Expression Transcriptional Regulation Immunosuppression Immunosuppressive Phenotype Gene_Expression->Immunosuppression

Downstream pathway following Foxp3 mRNA delivery.

Experimental Protocols

Detailed protocols are essential for the successful application of this compound-LNPs in research. Below are generalized methodologies based on common practices in the field.

LNP Formulation

A common method for LNP formulation is microfluidic mixing.

  • Lipid Preparation: Prepare a lipid mixture in ethanol (B145695). For a C14-4 iLNP formulation, a molar ratio of 35% ionizable lipid (e.g., this compound), 16% DOPE, 46.5% cholesterol, and 2.5% PEG-lipid can be used as a starting point.[4]

  • mRNA Preparation: Dilute the mRNA in a low pH buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0).

  • Microfluidic Mixing: Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Purification and Concentration: Remove the ethanol and concentrate the LNP formulation using dialysis or tangential flow filtration against a storage buffer (e.g., PBS, pH 7.4).

G Lipids Lipids in Ethanol (this compound, DOPE, Chol, PEG) Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in Aqueous Buffer (low pH) mRNA->Mixing Purification Dialysis / TFF (Buffer Exchange to pH 7.4) Mixing->Purification Final_LNP Purified LNPs Purification->Final_LNP

Workflow for LNP formulation using microfluidics.
In Vitro Transfection of T Cells

  • Cell Culture: Culture primary human CD4+ T cells under appropriate conditions.

  • Transfection: Add the this compound-LNP formulation containing the mRNA of interest to the T cell culture at a predetermined concentration.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for LNP uptake and protein expression.

  • Analysis: Analyze the cells using flow cytometry to determine transfection efficiency (e.g., by co-delivering a fluorescent reporter mRNA) and the expression of the therapeutic protein.

Conclusion and Future Directions

This compound represents a significant advancement in the field of non-viral gene delivery. Its mechanism of action is elegantly simple yet highly effective, relying on pH-sensitive ionization to overcome the critical barrier of endosomal escape. The ability to efficiently deliver mRNA to specific cell populations, such as T cells, opens up new avenues for cell-based therapies for a wide range of diseases, including autoimmune disorders and cancer. Future research will likely focus on further optimizing LNP formulations with this compound for in vivo applications, exploring targeted delivery to other cell types, and expanding the repertoire of therapeutic proteins that can be delivered. The continued investigation of this compound and similar ionizable lipids will be a driving force in the translation of mRNA therapeutics from the laboratory to the clinic.

References

An In-depth Technical Guide to Natural Sources of C14 Polyacetylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyacetylenes are a class of naturally occurring compounds characterized by the presence of two or more carbon-carbon triple bonds. Among these, C14 polyacetylenes represent a significant subgroup with a diverse range of biological activities, making them promising candidates for drug discovery and development. These compounds are biosynthesized from fatty acid precursors and are found in various natural sources, including terrestrial plants, fungi, and marine organisms. This technical guide provides a comprehensive overview of the natural sources of C14 polyacetylene compounds, their quantitative distribution, detailed experimental protocols for their study, and insights into their mechanisms of action through key signaling pathways.

Natural Sources and Distribution of C14 Polyacetylenes

C14 polyacetylene compounds are predominantly found in the plant families Apiaceae, Araliaceae, and Asteraceae. They have also been isolated from certain fungal species and marine sponges.

Plant Sources

Apiaceae Family: Plants in the Apiaceae family are a rich source of various polyacetylenes. For instance, the Iranian endemic plant Echinophora platyloba has been shown to contain C14 polyacetylenes, including echinophorin D, echinophorin A, and echinophorin B.[1][2][3]

Araliaceae Family: This family, which includes the well-known medicinal plant ginseng, is another significant source of polyacetylenes. While C17 polyacetylenes are more commonly reported, the presence of various polyacetylene structures suggests the potential for C14 analogues.

Asteraceae Family: The Asteraceae family is one of the largest and most diverse families of flowering plants and is a well-documented source of polyacetylenes.[4] A notable C14 polyacetylene found in this family is artemisia ketone, which is a characteristic compound in many Artemisia species, such as Artemisia vulgaris (mugwort).[4][5]

Fungal Sources

Certain fungi are capable of producing polyacetylenes, including those with a C14 backbone. While extensive quantitative data is not as readily available as for plant sources, research has shown the presence of polyacetylenic structures in fungal extracts.

Marine Sources

Marine sponges, particularly from the genus Xestospongia, have been identified as a source of novel polyacetylene compounds.[6][7] These marine-derived polyacetylenes often exhibit unique structural features and potent biological activities.

Quantitative Data of C14 Polyacetylene Compounds

The concentration of C14 polyacetylenes can vary significantly depending on the species, plant part, and environmental conditions. The following tables summarize available quantitative data for prominent C14 polyacetylenes in their natural sources.

Plant SpeciesFamilyCompoundConcentrationReference
Artemisia vulgarisAsteraceaeArtemisia ketone0–2.89% of essential oil[4]
Artemisia parvifloraAsteraceaeArtemisia ketone7.8% of essential oil[2]

Further research is required to provide more comprehensive quantitative data for a wider range of C14 polyacetylenes across different natural sources.

Experimental Protocols

Extraction and Isolation of C14 Polyacetylenes

General Extraction from Plant Material:

A common method for extracting polyacetylenes from plant material involves solvent extraction. The following is a general protocol that can be adapted for specific plant species.

  • Sample Preparation: Air-dry the plant material (e.g., aerial parts, roots) and grind it into a fine powder.

  • Extraction: Perform sequential extraction with solvents of increasing polarity. A typical sequence is n-hexane, followed by dichloromethane (B109758), and then acetone (B3395972) or methanol (B129727).[3] This allows for the separation of compounds based on their polarity.

  • Concentration: Concentrate the extracts under reduced pressure using a rotary evaporator.

Isolation of Echinophorins from Echinophora platyloba: [1][3]

  • Extraction: Extract the powdered aerial parts of E. platyloba with dichloromethane (DCM).

  • Fractionation: Fractionate the concentrated DCM extract using reverse-phase column chromatography on RP-18 sorbent. A gradient of methanol and water with decreasing polarity is used as the mobile phase.

  • Purification: Further purify the fractions containing polyacetylenes using high-performance liquid chromatography (HPLC).

Isolation of Artemisia Ketone from Artemisia species: [5]

  • Extraction: Artemisia ketone is often a component of the essential oil. Essential oils can be obtained by hydrodistillation or steam distillation of the aerial parts of the plant.

  • Fractionation: The essential oil can be fractionated using column chromatography on silica (B1680970) gel.

Analytical Characterization

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD):

HPLC-DAD is a powerful technique for the separation and quantification of polyacetylenes.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient of methanol and 0.4% phosphoric acid in water, with the addition of a small amount of tetrahydrofuran (B95107) (THF), can be effective. For example, a mobile phase of methanol: 0.4% phosphoric acid in water: THF (45.3:54.4:0.3, v/v/v) has been used.[8]

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection: The diode-array detector can be set to scan a range of wavelengths, with 260 nm being a suitable wavelength for many polyacetylenes.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is essential for the structural elucidation of isolated compounds.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or benzene-d6 (B120219) (C₆D₆) are common solvents.

  • Spectra: 1H NMR, 13C NMR, and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for determining the complete structure.

  • Typical Parameters:

    • 1H NMR: Spectra are typically recorded at 400 or 500 MHz.

    • 13C NMR: Spectra are typically recorded at 100 or 125 MHz.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS):

ESI-MS/MS provides information about the molecular weight and fragmentation pattern of the compounds, aiding in their identification.

  • Ionization Mode: Both positive and negative ion modes can be used, depending on the compound's structure.

  • Fragmentation: Collision-induced dissociation (CID) is used to generate fragment ions, which can help to elucidate the structure. The fragmentation pattern often involves the loss of small neutral molecules.

Signaling Pathways and Mechanisms of Action

C14 polyacetylenes have been shown to interact with several key signaling pathways involved in inflammation and cell death, highlighting their therapeutic potential.

TRPA1 Channel Modulation

Certain C14 polyacetylenes, such as echinophorins A, B, and D, have been identified as modulators of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[2][9] TRPA1 is a non-selective cation channel involved in pain, inflammation, and respiratory responses. Activation of TRPA1 by these polyacetylenes leads to an influx of calcium ions into the cell, triggering downstream signaling events.

TRPA1_Pathway C14_Polyacetylene C14 Polyacetylene (e.g., Echinophorins) TRPA1 TRPA1 Channel C14_Polyacetylene->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Opens Downstream Downstream Signaling (e.g., Neurotransmitter Release, Inflammatory Response) Ca_influx->Downstream Initiates NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Degradation of IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation C14_Polyacetylene C14 Polyacetylene C14_Polyacetylene->IKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription NFkB_nuc->Gene_Transcription Initiates Apoptosis_Pathway cluster_bcl2 C14_Polyacetylene C14 Polyacetylene Bcl2 Bcl-2 (Anti-apoptotic) C14_Polyacetylene->Bcl2 Downregulates Bax Bax (Pro-apoptotic) C14_Polyacetylene->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Methodological & Application

Application Notes and Protocols for C14-A1 Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of tracer studies using the hypothetical C14-labeled compound, C14-A1. The protocols outlined below are fundamental to non-clinical and clinical drug development, enabling a thorough understanding of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Introduction to this compound Tracer Studies

Carbon-14 (¹⁴C) is a long-lived beta-emitting radioisotope that serves as a gold standard for tracing drug molecules in biological systems.[1][2] By replacing a stable carbon-12 atom with a ¹⁴C atom in the A1 molecule, its fate can be meticulously tracked through various physiological processes without altering its chemical or biological properties.[1][3] This technique is instrumental in quantifying the total drug-related material, identifying metabolic pathways, and assessing the mass balance of the administered dose.[4][5][6]

Key Applications:

  • Mass Balance Studies: To quantify the excretion of the drug and its metabolites from the body.[6][7]

  • Metabolite Profiling and Identification: To identify and quantify all metabolites in circulation and excreta.[8][9]

  • Pharmacokinetic (PK) Analysis: To determine the time course of the drug and its metabolites in the body.[4][5]

  • Tissue Distribution (Quantitative Whole-Body Autoradiography - QWBA): To visualize and quantify the distribution of the drug and its metabolites in various tissues and organs.

Experimental Design and Protocols

This compound Synthesis and Characterization

The position of the ¹⁴C label within the A1 molecule is critical and should be placed on a metabolically stable part of the molecule to avoid premature loss of the radiolabel.[9]

Protocol for this compound Quality Control:

  • Radiochemical Purity: Determine by radio-high-performance liquid chromatography (radio-HPLC). The purity should typically be >98%.

  • Specific Activity: Measure using a calibrated liquid scintillation counter (LSC). Specific activity is expressed in millicuries per millimole (mCi/mmol) or megabecquerels per millimole (MBq/mmol).

  • Chemical Purity: Confirm by HPLC with UV or mass spectrometry (MS) detection.

  • Structural Integrity: Verify using nuclear magnetic resonance (NMR) spectroscopy and MS.

Human Mass Balance (ADME) Study

A human ADME study is typically a single-dose, open-label study conducted in a small cohort of healthy male volunteers (typically 6-8 subjects).[7][10]

Protocol for a Human ADME Study with this compound:

  • Subject Selection: Enroll healthy male subjects based on inclusion/exclusion criteria.

  • Dosing: Administer a single oral dose of this compound. The total radioactive dose is typically around 100 µCi (3.7 MBq). The pharmacological dose of A1 should be within the therapeutic range.

  • Sample Collection:

    • Blood/Plasma: Collect at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168 hours post-dose).

    • Urine and Feces: Collect all urine and feces from pre-dose until radioactivity levels in excreta fall below a certain threshold (e.g., <1% of the administered dose in a 24-hour period for two consecutive days).[7]

  • Sample Analysis:

    • Total Radioactivity: Measure in all matrices (plasma, urine, feces, etc.) using LSC.

    • Pharmacokinetic Analysis: Determine the concentration of the parent drug (A1) and total radioactivity in plasma over time.

    • Metabolite Profiling: Profile radioactive components in pooled plasma, urine, and feces using techniques like radio-HPLC.

    • Metabolite Identification: Characterize the structure of metabolites using high-resolution mass spectrometry (HRMS) and NMR.

  • Mass Balance Calculation: Determine the cumulative percentage of the administered radioactive dose recovered in urine and feces over time. Collection should continue until at least 90% of the dose is recovered.[7]

Quantitative Whole-Body Autoradiography (QWBA) in Animals

QWBA studies are performed in animal models (typically rodents) to assess the distribution of the radiolabeled drug into various tissues.

Protocol for a QWBA Study with this compound:

  • Animal Dosing: Administer a single dose of this compound to the animal model (e.g., Sprague-Dawley rats).

  • Tissue Collection: At selected time points post-dose, euthanize the animals and freeze the carcasses in a mixture of hexane (B92381) and solid carbon dioxide.

  • Sectioning: Embed the frozen carcasses in a carboxymethylcellulose matrix and collect thin (e.g., 40 µm) whole-body sections using a cryomicrotome.

  • Imaging: Expose the sections to a phosphor imaging plate.[11]

  • Quantification: Scan the imaging plate and quantify the radioactivity in different tissues by comparing the signal intensity to that of co-exposed radioactive standards.

Data Presentation

Quantitative data from this compound tracer experiments should be summarized in clear and concise tables.

Table 1: Representative Pharmacokinetic Parameters of A1 and Total Radioactivity in Human Plasma

ParameterA1 (ng/mL)Total Radioactivity (ng eq./mL)
Cmax850 ± 1501200 ± 200
Tmax (hr)2.0 ± 0.54.0 ± 1.0
AUC₀₋t (nghr/mL)6800 ± 120015000 ± 2500
AUC₀₋inf (nghr/mL)7100 ± 130016500 ± 2800
t₁/₂ (hr)12.5 ± 2.124.0 ± 4.5

Table 2: Representative Mass Balance Results for this compound in Humans (% of Administered Dose)

Excretion Route0-24h0-48h0-72h0-96h0-168hTotal
Urine35.2 ± 5.145.8 ± 6.250.1 ± 6.552.3 ± 6.754.1 ± 6.954.1 ± 6.9
Feces15.6 ± 4.328.9 ± 5.535.4 ± 5.938.1 ± 6.140.2 ± 6.340.2 ± 6.3
Total Recovery 50.8 ± 7.2 74.7 ± 8.9 85.5 ± 9.8 90.4 ± 10.1 94.3 ± 10.5 94.3 ± 10.5

Table 3: Representative Distribution of this compound Derived Radioactivity in Rat Tissues at 2h Post-Dose (ng eq./g)

TissueConcentration (ng eq./g)
Blood850
Plasma1100
Liver15000
Kidney8500
Lung3200
Heart1800
Brain50
Muscle1200
Adipose5500

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a human ADME study using a C14-labeled compound.

ADME_Workflow cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Phase C14_Synthesis [14C]-A1 Synthesis & QC Animal_ADME Animal ADME (e.g., Rat, Dog) C14_Synthesis->Animal_ADME QWBA Quantitative Whole-Body Autoradiography (QWBA) Animal_ADME->QWBA Dosing Single Oral Dose of [14C]-A1 to Subjects Animal_ADME->Dosing Informs Human Study Design Sample_Collection Blood, Urine, Feces Collection Dosing->Sample_Collection Sample_Analysis Total Radioactivity (LSC) Parent Drug (LC-MS/MS) Sample_Collection->Sample_Analysis Metabolite_Profiling Metabolite Profiling (radio-HPLC) Sample_Collection->Metabolite_Profiling Data_Analysis PK & Mass Balance Analysis Sample_Analysis->Data_Analysis Metabolite_ID Metabolite Identification (HRMS, NMR) Metabolite_Profiling->Metabolite_ID Metabolite_ID->Data_Analysis

Figure 1: General workflow for a this compound ADME study.
Hypothetical Metabolic Pathway of A1

This diagram illustrates a hypothetical metabolic pathway for compound A1, which can be elucidated using this compound tracer studies.

Metabolic_Pathway cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism A1 A1 ([14C]-labeled) M1 Metabolite 1 (Hydroxylation) A1->M1 CYP3A4 M2 Metabolite 2 (Oxidation) A1->M2 CYP2D6 Excretion Excretion (Urine and Feces) A1->Excretion M3 Metabolite 3 (Glucuronidation of M1) M1->M3 UGT1A1 M4 Metabolite 4 (Sulfation of M1) M1->M4 SULT1A1 M2->Excretion M3->Excretion M4->Excretion

Figure 2: Hypothetical metabolic pathway of A1.

Conclusion

The use of this compound as a tracer is an indispensable tool in drug development, providing definitive data on the ADME properties of the new chemical entity. The protocols and data presentation formats outlined in these application notes provide a robust framework for conducting and reporting these critical studies, ultimately supporting the safety assessment and regulatory submission of new drugs.[1][8]

References

Application Notes and Protocols for the Synthesis of C14-Functionalized Steroids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of the steroid scaffold at the C14 position is a key strategy in the development of novel therapeutics, particularly in the area of cardiotonic agents. The introduction of various functional groups at this position can significantly modulate the biological activity of the steroid, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. This document provides a detailed overview of a modern chemoenzymatic approach for the synthesis of C14-functionalized steroids, complete with experimental protocols and quantitative data to support researchers in this field.

The methodologies described herein focus on a modular strategy that combines the high regioselectivity of enzymatic hydroxylation with the versatility of chemical synthesis. This approach allows for the efficient and scalable production of a diverse range of C14-functionalized steroid analogs, starting from readily available steroid precursors.

Signaling Pathway of Cardiotonic Steroids

C14-functionalized steroids, particularly cardenolides and bufadienolides, often exert their biological effects through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1] Inhibition of this pump in cardiac myocytes leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, which is beneficial in conditions like congestive heart failure.[1]

Beyond its ion-pumping function, the Na+/K+-ATPase also acts as a signal transducer. The binding of cardiotonic steroids can initiate a signaling cascade, often involving the activation of the Src tyrosine kinase and subsequent transactivation of the epidermal growth factor receptor (EGFR).[2] This signaling can lead to the generation of reactive oxygen species (ROS) and the activation of downstream pathways like the ERK cascade, ultimately affecting gene transcription and cellular processes.[2]

Na_K_ATPase_Signaling cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Src Src Kinase NaK_ATPase->Src Activates Na_increase Increased Intracellular Na+ NaK_ATPase->Na_increase Inhibition leads to EGFR EGFR ROS Reactive Oxygen Species (ROS) EGFR->ROS Leads to generation of NCX Na+/Ca2+ Exchanger Ca_increase Increased Intracellular Ca2+ NCX->Ca_increase Promotes Ca2+ influx Cardenolide Cardiotonic Steroid (e.g., Digitoxigenin) Cardenolide->NaK_ATPase Inhibits Src->EGFR Transactivates ERK ERK ROS->ERK Activates Gene_Transcription Gene Transcription ERK->Gene_Transcription Modulates Contractility Increased Cardiac Contractility Ca_increase->Contractility Na_increase->NCX Activates

Caption: Signaling pathway of cardiotonic steroids via Na+/K+-ATPase inhibition.

Experimental Workflow: A Modular Chemoenzymatic Approach

The synthesis of C14-functionalized steroids can be efficiently achieved through a modular chemoenzymatic workflow.[2][3] This process begins with the highly selective biocatalytic hydroxylation of a steroid starting material at the C14α position. This is followed by a series of chemical transformations to introduce a variety of functional groups at this position, enabling the generation of a library of analogs for drug discovery.[3]

Chemoenzymatic_Workflow Start Steroid Starting Material (e.g., Progesterone) Biocatalysis Biocatalytic C14α-Hydroxylation (CYP14A from C. lunatus) Start->Biocatalysis C14OH_Steroid C14α-Hydroxy Steroid Biocatalysis->C14OH_Steroid Elimination Chemical Elimination C14OH_Steroid->Elimination Alkene Δ14-Olefin Steroid Elimination->Alkene Functionalization Hydrofunctionalization Alkene->Functionalization End_Products Diverse C14-Functionalized Steroids (-OH, -F, -Cl, -N3, Epoxide, etc.) Functionalization->End_Products

Caption: Chemoenzymatic workflow for the synthesis of C14-functionalized steroids.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the chemoenzymatic synthesis of C14-functionalized steroids, based on reported literature values.

Table 1: Biocatalytic C14α-Hydroxylation of Various Steroid Substrates

SubstrateEnzyme VariantConversion (%)C14α-Selectivity (%)
ProgesteroneCYP14A (Wild Type)45-7057-92
DeoxycorticosteroneCYP14A (Wild Type)45-7057-92
AndrostenedioneCYP14A (Wild Type)->99
ProgesteroneCYP14A (Engineered)72-7890-95
DeoxycorticosteroneCYP14A (Engineered)72-7890-95

Data compiled from multiple sources, including Song et al. (bioRxiv, 2022) and related publications.[2][4][5]

Table 2: Chemical Functionalization of Δ14-Olefin Steroids

ReactionReagentsProduct Functional GroupYield (%)
Epoxidationm-CPBAEpoxide>95
DihydroxylationOsO4, NMOβ-OHHigh
HydrofluorinationSelectfluorFModerate
HydrochlorinationNCS, HClClHigh
AzidationNaN3, CANN3Good

Yields are generalized from reported procedures and may vary based on the specific steroid substrate and reaction conditions.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in the chemoenzymatic synthesis of C14-functionalized steroids.

Protocol 1: Biocatalytic C14α-Hydroxylation using Recombinant Saccharomyces cerevisiae

This protocol describes the whole-cell biocatalytic hydroxylation of a steroid substrate using a recombinant strain of Saccharomyces cerevisiae expressing an engineered CYP14A from Cochliobolus lunatus.

Materials:

  • Recombinant S. cerevisiae strain expressing engineered CYP14A

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Steroid substrate (e.g., progesterone)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate for chromatography

Procedure:

  • Cultivation of Yeast: Inoculate a single colony of the recombinant S. cerevisiae strain into 50 mL of YPD medium in a 250 mL flask. Grow the culture at 30°C with shaking at 220 rpm for 24-48 hours until the optical density at 600 nm (OD600) reaches 5-10.

  • Substrate Addition: Prepare a stock solution of the steroid substrate in DMSO (e.g., 50 mg/mL). Add the substrate stock solution to the yeast culture to a final concentration of 0.5 g/L.

  • Biotransformation: Continue to incubate the culture at 30°C with shaking at 220 rpm for 48-72 hours. Monitor the progress of the reaction by taking small aliquots of the culture, extracting with an equal volume of ethyl acetate, and analyzing by thin-layer chromatography (TLC) or HPLC.

  • Extraction: After the reaction is complete, pool the culture broth and centrifuge to separate the cells and supernatant. Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers. The cell pellet can also be extracted with ethyl acetate to recover any intracellular product.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure C14α-hydroxylated steroid.

Protocol 2: Chemical Elimination of the C14α-Hydroxyl Group

This protocol describes the dehydration of the C14α-hydroxy steroid to form the corresponding Δ14-olefin.

Materials:

  • C14α-hydroxy steroid

  • Thionyl chloride (SOCl2)

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve the C14α-hydroxy steroid in anhydrous pyridine and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.5 equivalents) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Extract the mixture with DCM (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the Δ14-olefin steroid.

Protocol 3: Epoxidation of the Δ14-Olefin

This protocol details the epoxidation of the Δ14-olefin to introduce a C14-C15 epoxide.

Materials:

  • Δ14-olefin steroid

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate (B1220275) solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve the Δ14-olefin steroid in DCM and cool the solution to 0°C.

  • Reagent Addition: Add m-CPBA (1.2 equivalents) portion-wise to the solution.

  • Reaction: Stir the reaction at 0°C to room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated sodium thiosulfate solution, followed by saturated sodium bicarbonate solution. Extract with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude epoxide can be purified by column chromatography if necessary.

Conclusion

The chemoenzymatic approach to the synthesis of C14-functionalized steroids represents a powerful and versatile platform for the generation of novel drug candidates. The high selectivity of the initial biocatalytic hydroxylation, coupled with the robustness of subsequent chemical modifications, allows for the creation of diverse molecular architectures that would be challenging to access through traditional chemical synthesis alone. The protocols and data provided in this document are intended to serve as a valuable resource for researchers in the field of steroid chemistry and drug discovery, facilitating the exploration of this important class of molecules for therapeutic applications.

References

Application Note: Utilizing C14-Labeled Compounds in Whole-Body Autoradiography for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used in drug discovery and development to visualize and quantify the distribution of a radiolabeled compound throughout an entire animal model.[1][2] By labeling a drug candidate, such as "A1," with Carbon-14 (¹⁴C), researchers can obtain a detailed spatial and temporal understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] This technique provides crucial data for assessing tissue-specific accumulation, identifying potential target organs for efficacy and toxicity, and is an integral component of the ADME package for New Drug Application (NDA) submissions.[1]

The use of ¹⁴C is advantageous due to its long half-life (approximately 5,700 years), which prevents significant decay during the course of a typical study, and its nature as a pure beta emitter.[3] This allows for the stable labeling of a drug molecule, often without altering its fundamental biochemical properties. The data generated from ¹⁴C-A1 QWBA studies are critical for calculating human radiation dosimetry estimates, a necessary step before conducting human radiolabeled ADME studies.[2][4][5]

Key Applications of C14-A1 QWBA:

  • Biodistribution Assessment: Provides a comprehensive visual and quantitative map of where this compound and its metabolites distribute in over 30-40 different tissues and organs.[1][2]

  • Pharmacokinetic Understanding: Elucidates the rate and extent of drug uptake into and elimination from various tissues over time.[1][6][7]

  • Target Engagement & Off-Target Accumulation: Identifies accumulation in desired pharmacological targets and reveals potential off-target sites that could lead to toxicity.

  • Blood-Brain Barrier Penetration: Clearly assesses the ability of the compound to cross into the central nervous system.[2]

  • Placental Transfer Studies: Can be used in pregnant animal models to determine if the compound crosses the placenta and distributes into fetuses.[2][8]

  • Melanin Binding: Specialized studies in pigmented rodents can assess affinity for melanin-containing tissues like the eye and skin, which can cause long-term retention.[4][9]

Experimental Protocols

This section details the methodology for a typical quantitative whole-body autoradiography study using the hypothetical ¹⁴C-labeled compound, this compound.

Radiolabeling of Compound A1

The first step involves the chemical synthesis of the A1 molecule with a ¹⁴C atom incorporated into a metabolically stable position of its chemical structure. This is crucial to ensure that the radiolabel remains associated with the parent compound and its metabolites throughout the study. The final product, this compound, must be purified to a high radiochemical purity (>98%) and its specific activity (e.g., in mCi/mmol) must be accurately determined.

Animal Study Design and Dosing
  • Species Selection: Rodents, typically rats (both albino like Sprague-Dawley and pigmented like Long-Evans), are most commonly used.[4]

  • Animal Groups: A typical study design involves multiple animals, with at least one animal assigned to each time point to be evaluated.[4]

  • Dose Administration: this compound is administered to the animals, usually via the intended clinical route (e.g., oral gavage, intravenous injection). The dose level is chosen based on planned toxicology or pharmacology studies.

  • Time Points: A series of time points are selected to capture the full ADME profile, from initial distribution to clearance (e.g., 0.5, 2, 8, 24, 72, and 168 hours post-dose).[1]

Sample Collection and Preparation
  • Euthanasia and Freezing: At each predetermined time point, the animal is humanely euthanized (e.g., via CO₂ overdose).[10] The entire carcass is then rapidly frozen in a mixture of hexane (B92381) and solid carbon dioxide or in liquid nitrogen to halt all metabolic processes and lock the radiolabeled compound in place.[11][12]

  • Embedding: The frozen carcass is embedded in a block of frozen carboxymethylcellulose (CMC) solution.[11][12] This provides a solid matrix of uniform density to support the body during sectioning.

Cryosectioning
  • Sectioning: The embedded carcass is mounted onto a large-format cryomicrotome. Sagittal sections of the entire animal are cut at a thickness of approximately 20-50 µm.[11]

  • Section Mounting: The thin sections are carefully collected onto adhesive tape.[12]

  • Freeze-Drying: The sections are freeze-dried for at least 48 hours to remove all water, which prevents chemography and improves image resolution.[12]

Autoradiographic Imaging
  • Exposure: The freeze-dried sections, along with a set of radioactive standards of known concentration, are placed in a light-proof cassette and apposed directly against a phosphor imaging plate.[11]

  • Storage: The cassette is stored in a lead-shielded box at a cold temperature for a period ranging from several days to weeks, depending on the administered dose and the specific activity of this compound.[13] During this time, the beta particles emitted by the ¹⁴C atoms create a latent image on the plate.[11]

Image Scanning and Quantitative Analysis
  • Scanning: After exposure, the imaging plate is scanned using a phosphor imager system. The scanner's laser stimulates the plate, causing it to release the stored energy as light, which is captured to form a digital image.[11]

  • Quantification: Specialized software is used for the analysis.[1] By comparing the signal intensity (photostimulated luminescence) in different tissues to the signal from the co-exposed standards, a calibration curve is generated. This allows the concentration of radioactivity in every tissue and organ to be quantified and expressed as microgram equivalents of this compound per gram of tissue (µg eq/g).[10]

Data Presentation

The quantitative data obtained from the QWBA study is typically summarized in a tabular format to facilitate analysis and comparison of tissue concentrations across different time points.

Table 1: Hypothetical Tissue Distribution of this compound in Rats Following a Single Oral Dose (µg equivalents/g tissue)

Tissue/Organ0.5 hr2 hr8 hr24 hr72 hr168 hr
Blood 5.810.28.53.10.90.1
Plasma 10.518.915.35.61.60.2
Liver 45.385.660.115.44.20.8
Kidney (Cortex) 30.155.241.812.33.50.7
Lung 12.422.718.96.21.80.3
Heart 8.915.112.54.11.10.2
Brain 0.10.20.1< LLOQ< LLOQ< LLOQ
Muscle 2.14.55.82.50.70.1
Adipose Tissue 1.53.87.910.15.31.9
Stomach Content 150.250.65.20.8< LLOQ< LLOQ
Small Intestine 98.7120.435.14.30.5< LLOQ
Eye (Uveal Tract) 0.51.22.53.84.13.9

< LLOQ: Below Lower Limit of Quantification

Visualizations

G Dose Administer this compound to Animal Euthanize Euthanize at Predetermined Time Points Dose->Euthanize Freeze Rapidly Freeze Carcass (-70°C) Euthanize->Freeze Embed Embed in Frozen CMC Block Freeze->Embed Section Cryosectioning (20-50 µm slices) Embed->Section Dry Freeze-Dry Sections Section->Dry Expose Expose Sections to Phosphor Imaging Plate Dry->Expose Scan Scan Plate with Phosphor Imager Expose->Scan Analyze Quantify Radioactivity (µg eq/g) Scan->Analyze Report Generate Tissue Distribution Report Analyze->Report

Caption: Workflow for a this compound Quantitative Whole-Body Autoradiography Study.

G cluster_0 QWBA QWBA Data (Tissue Concentration vs. Time) PK Pharmacokinetics (Plasma Cmax, T1/2) QWBA->PK Informs Tox Toxicology (Target Organ ID) QWBA->Tox Informs Efficacy Efficacy Models (Target Tissue Exposure) QWBA->Efficacy Informs Dosimetry Human Dosimetry (Radiation Safety) QWBA->Dosimetry Informs NDA NDA Submission Package PK->NDA Contributes to Tox->NDA Contributes to Efficacy->NDA Contributes to Dosimetry->NDA Contributes to

Caption: Role of QWBA Data in the Drug Development Decision-Making Process.

References

Application Notes: C1s Protease Inhibitor A1 as a Tool for Studying Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. Understanding the kinetics of an enzyme is crucial for elucidating its mechanism of action, its role in metabolic pathways, and for the development of therapeutic agents that target the enzyme. Enzyme inhibitors are invaluable tools in these studies. They are molecules that bind to enzymes and decrease their activity, providing insights into the enzyme's structure, function, and interaction with substrates.[1]

This document provides detailed application notes and protocols for the use of Compound A1 , a small-molecule inhibitor, as a tool for studying the kinetics of the C1s protease , a key enzyme in the classical complement pathway.[1][2][3][4] The compound, identified as 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide , is a selective and competitive inhibitor of C1s.[1][2][3][4] While the user query referred to "C14-A1," the available scientific literature extensively details a compound designated "A1" with the aforementioned chemical name and properties. It is presumed that "A1" is the compound of interest for these application notes.

C1s Protease and the Classical Complement Pathway

The complement system is a critical component of the innate immune system, playing a central role in the defense against pathogens and in the inflammatory response.[5][6] It can be activated through three main pathways: the classical, alternative, and lectin pathways. The classical pathway is typically initiated by the binding of the C1 complex to antigen-antibody complexes.[6][7]

The C1 complex is composed of the recognition molecule C1q and a tetramer of proteases, C1r and C1s (C1q(C1r)2(C1s)2).[5][7] Upon activation, C1r cleaves and activates C1s.[7] Activated C1s is a serine protease that then cleaves complement components C4 and C2, leading to the formation of the C3 convertase and subsequent amplification of the complement cascade.[3][7] Given its pivotal role, C1s is an attractive target for therapeutic intervention in diseases driven by excessive complement activation.[1][2][3]

Compound A1: A Competitive Inhibitor of C1s

Compound A1 was identified through in silico screening as a small molecule that binds to the active site of C1s.[2][3] Subsequent biochemical and functional assays have confirmed that it acts as a competitive inhibitor .[1][2][4] This means that A1 and the natural substrates of C1s (C4 and C2) compete for binding to the enzyme's active site.

Mechanism of Action

A competitive inhibitor, like Compound A1, binds reversibly to the free enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, competitive inhibition results in an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged.

The inhibitory effect of Compound A1 on C1s activity has been demonstrated to be dose-dependent.[1][2][3] A crystal structure of C1s in complex with A1 has revealed the physical basis for its inhibitory activity, providing a foundation for the development of more potent and selective analogs.[2][4]

Quantitative Data: Inhibition of C1s by Compound A1

The following tables summarize the key quantitative data from studies on the interaction of Compound A1 with C1s and related proteases. This data is essential for designing and interpreting experiments using A1 as a tool for studying C1s kinetics.

ParameterEnzymeValueReference
Ki (Inhibition Constant) Human C1s (purified from serum)5.8 µM[1][2][4]
Human C1s-2SP (recombinant)8.5 µM[8]
Mouse C1s-2SP (recombinant)24.6 µM[8]
Human C1r (purified from serum)842 µM[8]
Thrombin51.2 µM[8]
Kd (Dissociation Constant) Human C1s~9.8 µM[1][2][4]

Table 1: Kinetic Parameters of Compound A1 Inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the inhibition of C1s by Compound A1. These protocols are based on methodologies cited in the scientific literature.[2][3]

Protocol 1: C1s Protease Activity and Inhibition Assay (Chromogenic)

This assay measures the ability of Compound A1 to inhibit the enzymatic activity of purified C1s using a synthetic chromogenic substrate.

Materials:

  • Purified human C1s (e.g., 10 nM final concentration)[2][3]

  • Compound A1 stock solution (in DMSO)

  • Chromogenic substrate: Z-Gly-Arg-thiobenzyl ester (ZGR)[2][3]

  • Thiol indicator: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) (e.g., 0.44 mM final concentration)[2][3]

  • Assay Buffer: 50 mM HEPES, pH 7.4, 140 mM NaCl, 0.005% (v/v) Tween-20[2][3]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of Compound A1 in Assay Buffer containing a final DMSO concentration of 5% (v/v).[2][3] Include a vehicle control (5% DMSO in Assay Buffer).

    • Prepare a range of concentrations of the ZGR substrate in Assay Buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • DTNB solution

      • Compound A1 dilution or vehicle control

      • ZGR substrate solution

  • Initiate Reaction:

    • Add the purified C1s enzyme to each well to initiate the reaction. The final enzyme concentration should be in the linear range of the assay (e.g., 10 nM).[2][3]

  • Data Acquisition:

    • Immediately place the microplate in a plate reader pre-set to 25°C.

    • Measure the increase in absorbance at 412 nm over time. This absorbance change is proportional to the cleavage of the ZGR substrate.

  • Data Analysis:

    • Determine the initial reaction velocities (initial rates) from the linear portion of the absorbance vs. time plots for each concentration of substrate and inhibitor.

    • Plot the initial velocities against the substrate concentration for each inhibitor concentration.

    • Globally fit the data to a competitive inhibition model using appropriate software (e.g., GraphPad Prism) to determine the Ki value for Compound A1.[2][3]

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol measures the direct binding of Compound A1 to C1s to determine the association and dissociation rate constants, and the dissociation constant (Kd).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified, active C1s-2SP fragment

  • Compound A1 stock solution (in DMSO)

  • Running Buffer: HBST-DMSO (e.g., 50 mM HEPES, pH 7.4, 140 mM NaCl, 0.005% (v/v) Tween-20, with a final concentration of DMSO matching the sample)

  • Standard amine coupling reagents (EDC, NHS) and ethanolamine (B43304) for immobilization

Procedure:

  • Immobilization of C1s:

    • Immobilize the purified C1s-2SP fragment onto the surface of a sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of concentrations of Compound A1 in Running Buffer (e.g., ranging from 1.56 µM to 100 µM).[9]

    • Inject the different concentrations of Compound A1 over the immobilized C1s surface and a reference surface (without C1s).

    • Monitor the association and dissociation phases in real-time. The association phase is typically 30 seconds, and the dissociation phase is 30 seconds.[9]

  • Data Analysis:

    • Subtract the reference surface data from the C1s surface data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

Experimental Workflow for C1s Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Inhibitor) setup Plate Setup (Add reagents to 96-well plate) reagents->setup enzyme Prepare C1s Enzyme initiate Initiate Reaction (Add C1s) enzyme->initiate setup->initiate measure Measure Absorbance (412 nm) over time initiate->measure velocity Calculate Initial Velocities measure->velocity plot Plot Velocity vs. [Substrate] velocity->plot fit Fit to Competitive Inhibition Model plot->fit ki Determine Ki Value fit->ki

Caption: Workflow for determining the inhibition constant (Ki) of Compound A1 for C1s protease.

The Classical Complement Pathway and the Role of C1s

classical_complement_pathway cluster_initiation Initiation cluster_activation Activation cluster_amplification Amplification cluster_inhibition Inhibition AgAb Antigen-Antibody Complex C1q C1q AgAb->C1q binds C1r C1r (zymogen) C1q->C1r activates C1r_active C1r (active) C1r->C1r_active C1s_zymogen C1s (zymogen) C1s_active C1s (active) C1s_zymogen->C1s_active C1r_active->C1s_zymogen cleaves C4 C4 C1s_active->C4 cleaves C2 C2 C1s_active->C2 cleaves C4b2a C4b2a (C3 Convertase) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 cleaves C3b C3b C3->C3b A1 Compound A1 A1->C1s_active inhibits

Caption: Simplified diagram of the classical complement pathway, highlighting the role of C1s and its inhibition by Compound A1.

Conclusion

Compound A1 is a well-characterized competitive inhibitor of the C1s protease, making it a valuable tool for researchers studying the kinetics and mechanism of this key enzyme of the classical complement pathway. The provided quantitative data and experimental protocols offer a solid foundation for utilizing Compound A1 in various research and drug development applications. By employing these methodologies, scientists can further investigate the role of C1s in health and disease and explore the potential of C1s inhibitors as therapeutic agents.

References

Application Notes and Protocols for In Vitro Detection of C14-Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro detection of Carbon-14 (C14) labeled compounds. C14 radiolabeling is a cornerstone technique in drug discovery and development, enabling the precise tracking and quantification of molecules in biological systems.[1][2][3] This guide covers a range of detection methods, from traditional radiometric techniques to ultra-sensitive mass spectrometry, to assist researchers in selecting and implementing the most appropriate assay for their specific needs.

Introduction to C14-Labeling in In Vitro Research

Carbon-14 is a long-lived beta-emitting isotope (half-life of ~5,730 years) that is chemically indistinguishable from the stable carbon-12 isotope.[4][5] This property allows for the synthesis of radiolabeled compounds that behave identically to their non-labeled counterparts in biological assays, providing a powerful tool for:

  • Drug Metabolism and Pharmacokinetic (DMPK) Studies: Elucidating metabolic pathways, identifying metabolites, and determining the rate and extent of metabolic conversion.[3][5][6]

  • Target Engagement and Binding Assays: Quantifying the interaction of a labeled ligand with its target receptor, enzyme, or other biomolecules.

  • Cellular Uptake and Efflux Studies: Measuring the transport of compounds across cellular membranes.[7]

  • Cytotoxicity and Viability Assays: Assessing the impact of a compound on cellular health and proliferation.[8]

The choice of detection method depends on factors such as the required sensitivity, sample throughput, and the nature of the in vitro system. This guide details four principal methods for detecting C14-labeled compounds:

  • Liquid Scintillation Counting (LSC)

  • Autoradiography and Phosphor Imaging

  • Scintillation Proximity Assay (SPA)

  • Accelerator Mass Spectrometry (AMS)

Comparison of In Vitro C14 Detection Methods

The selection of an appropriate detection method is critical for obtaining accurate and reliable data. The following table summarizes the key quantitative parameters of the most common techniques.

FeatureLiquid Scintillation Counting (LSC)Autoradiography / Phosphor ImagingScintillation Proximity Assay (SPA)Accelerator Mass Spectrometry (AMS)
Principle Measures light photons emitted from a scintillator mixed with the radioactive sample.2D imaging of radioactivity distribution in a sample using film or a phosphor screen.Measures light emitted from scintillant-containing beads when a radiolabeled molecule binds to their surface.Directly counts C14 atoms in a sample after ionization and acceleration.
Typical Sensitivity Picomole to nanomole (dpm/mL range)[9]Nanomole to micromolePicomole to nanomoleAttomole to femtomole (<0.1 dpm/mL)[9][10]
Sample Throughput Moderate to High (automated systems available)Low to ModerateHigh (well-plate format)Low to Moderate[11]
Quantitative Accuracy HighSemi-quantitative (Phosphor Imaging is more quantitative than film)HighVery High
Spatial Resolution NoneHigh (cellular to subcellular)NoneNone
Key Applications Enzyme assays, cellular uptake, metabolism studies (with chromatography)Tissue and whole-body distribution, in situ hybridization, receptor mappingHigh-throughput screening, ligand binding assays, enzyme assaysMicrodosing studies, ultra-low concentration metabolite profiling, target engagement at physiological levels[10][11]

Experimental Protocols

This section provides detailed protocols for the key experimental methods used to detect C14-labeled compounds in vitro.

Protocol 1: Liquid Scintillation Counting for Cellular Uptake of a [C14]-Labeled Compound

This protocol describes a method for measuring the uptake of a C14-labeled compound into adherent cells in a 24-well plate format.

Materials:

  • Adherent cells cultured in 24-well plates

  • [C14]-labeled compound of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)

  • Liquid scintillation cocktail

  • Scintillation vials

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Preparation: Prepare a stock solution of the [C14]-labeled compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in pre-warmed complete cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the medium containing the [C14]-labeled compound.

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for the desired time points (e.g., 5, 15, 30, 60 minutes).

  • Washing: To terminate the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS. This step is crucial to remove any unbound extracellular radioactivity.

  • Cell Lysis: Add an appropriate volume of cell lysis buffer to each well (e.g., 200 µL) and incubate at room temperature for at least 30 minutes with gentle agitation to ensure complete lysis.

  • Sample Collection: Transfer the cell lysate from each well into a separate liquid scintillation vial.

  • Scintillation Counting: Add an appropriate volume of liquid scintillation cocktail (typically 3-5 mL) to each vial. Cap the vials and vortex thoroughly to ensure a homogenous mixture.

  • Measurement: Place the vials in a liquid scintillation counter and measure the disintegrations per minute (DPM) for each sample.

  • Data Analysis: Normalize the DPM values to the amount of protein per well (determined by a separate protein assay such as BCA) to express the uptake as DPM/mg of protein.

Workflow Diagram:

Cellular_Uptake_LSC cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Cells in 24-well Plate Prepare_Compound Prepare [14C]-Compound in Medium Treat_Cells Treat Cells with [14C]-Compound Prepare_Compound->Treat_Cells Incubate Incubate at 37°C Treat_Cells->Incubate Wash Wash with Cold PBS Incubate->Wash Lyse Lyse Cells Wash->Lyse Collect_Lysate Collect Lysate Lyse->Collect_Lysate Add_Scintillant Add Scintillation Cocktail Collect_Lysate->Add_Scintillant Count Liquid Scintillation Counting Add_Scintillant->Count Analyze_Data Normalize to Protein Content Count->Analyze_Data

Cellular uptake assay workflow using LSC.
Protocol 2: In Vitro Metabolism of a [C14]-Labeled Compound using Liver Microsomes

This protocol outlines a method to assess the metabolic stability of a C14-labeled compound using liver microsomes, followed by analysis using Liquid Chromatography with Radiometric Detection.

Materials:

  • [C14]-labeled test compound

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724), ice-cold

  • HPLC system with a radiodetector

  • Centrifuge

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) and the [C14]-labeled compound (e.g., 1 µM) in phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction at each time point by adding two volumes of ice-cold acetonitrile to the aliquot. This will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

  • LC-Radio-Detection: Inject the supernatant onto an appropriate HPLC column. The mobile phase will separate the parent compound from its metabolites. The eluent from the column passes through a radioactivity detector which measures the C14 content in real-time, generating a radio-chromatogram.

  • Data Analysis: Integrate the peak areas in the radio-chromatogram for the parent compound and any metabolites at each time point. The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolism Analysis Workflow:

Metabolism_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis A Prepare Reaction Mix ([14C]-Compound + Microsomes) B Pre-warm to 37°C A->B C Initiate with NADPH B->C D Incubate and Sample at Time Points C->D E Terminate with Acetonitrile D->E F Centrifuge to Pellet Protein E->F G Collect Supernatant F->G H HPLC Separation G->H I Radiometric Detection H->I J Data Analysis (Calculate t½ and CLint) I->J

Workflow for in vitro metabolism studies.
Protocol 3: Autoradiography of [C14]-Labeled Compound in Tissue Slices

This protocol describes the in vitro binding of a C14-labeled ligand to receptors in brain tissue slices, followed by visualization using phosphor imaging.

Materials:

  • Frozen brain tissue from the species of interest

  • [C14]-labeled ligand

  • Unlabeled competing ligand (for non-specific binding)

  • Incubation buffer (e.g., Tris-HCl with appropriate salts)

  • Wash buffer (ice-cold)

  • Cryostat

  • Microscope slides

  • Phosphor imaging screen

  • Phosphor imager

Procedure:

  • Tissue Sectioning: Using a cryostat, cut thin sections (e.g., 20 µm) of the frozen brain tissue and thaw-mount them onto microscope slides.

  • Pre-incubation: Pre-incubate the slides in incubation buffer to rehydrate the tissue and remove endogenous ligands.

  • Incubation:

    • Total Binding: Incubate a set of slides in incubation buffer containing the [C14]-labeled ligand at a specific concentration.

    • Non-specific Binding: Incubate another set of slides in the same incubation buffer containing both the [C14]-labeled ligand and a high concentration of the unlabeled competing ligand.

  • Washing: After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand. The duration and number of washes should be optimized to maximize the specific signal.

  • Drying: Quickly rinse the slides in ice-cold deionized water to remove buffer salts and then dry them under a stream of cool air.

  • Exposure: Place the dried slides in a cassette with a phosphor imaging screen. Expose for a period ranging from hours to days, depending on the amount of radioactivity.

  • Imaging: Scan the phosphor screen using a phosphor imager to obtain a digital image of the radioactivity distribution.

  • Data Analysis: Quantify the signal intensity in specific brain regions of interest for both total and non-specific binding slides. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Receptor Binding Logic:

Receptor_Binding Total Total Binding (Tissue + [14C]-Ligand) Specific Specific Binding Total->Specific - NonSpecific Non-Specific Binding (Tissue + [14C]-Ligand + Excess Unlabeled Ligand) NonSpecific->Specific

Calculation of specific receptor binding.

Concluding Remarks

The methods described in this guide provide a comprehensive toolkit for researchers working with C14-labeled compounds in a variety of in vitro applications. The choice of the optimal detection method will depend on the specific research question, the required sensitivity, and available resources. Careful experimental design and adherence to detailed protocols are essential for generating high-quality, reproducible data that can confidently guide drug discovery and development programs.

References

Chemoenzymatic Synthesis of C14-Functionalized Steroids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of C14-functionalized steroids. This modular approach combines the high selectivity of enzymatic C-H activation with the versatility of chemical synthesis to access a diverse range of steroidal analogues with potential applications in drug discovery and development.

The core of this strategy involves three key stages:

  • Biocatalytic C14α-Hydroxylation: Regioselective hydroxylation of a steroid backbone at the C14 position using an engineered cytochrome P450 monooxygenase.

  • Chemical Dehydration: Conversion of the resulting C14α-hydroxy steroid into a versatile Δ14-olefin intermediate.

  • Diverse Hydrofunctionalization: Introduction of various functional groups at the C14 position via electrophilic additions to the Δ14-olefin.

I. Biocatalytic C14α-Hydroxylation

The introduction of a hydroxyl group at the sterically hindered C14 position of the steroid nucleus is achieved with high selectivity using a whole-cell biocatalyst expressing an engineered C14α-hydroxylase. The enzyme of choice is a cytochrome P450 (CYP) variant, CYP14A, originating from the fungus Cochliobolus lunatus. Protein engineering has yielded variants with significantly improved regioselectivity and catalytic activity.[1][2]

Key Enzyme Variants and Performance

Site-directed mutagenesis of the wild-type CYP14A has produced variants with enhanced performance for C14α-hydroxylation of various steroid substrates. The following table summarizes the performance of key engineered variants.

Enzyme VariantSubstrateProductConversion (%)C14α-Selectivity (%)Reference
CYP14A-I111AProgesterone14α-Hydroxyprogesterone>95>98[1]
CYP14A-M115KDeoxycorticosterone14α-Hydroxy-deoxycorticosterone>95>98[1]
CYP14A-V124AAndrostenedione14α-Hydroxyandrostenedione>95>98[1]
P-450lun-E109A/F297WProgesterone14α-Hydroxyprogesterone~10097[3]
Protocol: Whole-Cell Biocatalytic C14α-Hydroxylation

This protocol describes the use of recombinant E. coli whole cells for the hydroxylation of a steroid substrate.

1. Materials and Reagents:

  • Recombinant E. coli strain expressing the engineered CYP14A and a suitable reductase partner (e.g., CPRlun).

  • Luria-Bertani (LB) medium with appropriate antibiotic for plasmid maintenance.

  • Terrific Broth (TB) for high-density cell growth.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (1 M).

  • δ-Aminolevulinic acid (ALA) solution (0.5 M).

  • Steroid substrate (e.g., Progesterone).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4).

  • Ethyl acetate (B1210297).

  • Sodium chloride (brine), saturated solution.

  • Anhydrous sodium sulfate (B86663).

2. Equipment:

  • Shaking incubator.

  • Centrifuge and appropriate centrifuge tubes.

  • Sonicator or homogenizer (optional, for cell lysis if using cell-free extract).

  • Rotary evaporator.

  • Standard laboratory glassware.

3. Procedure:

  • Inoculum Preparation: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain. Incubate at 37°C with shaking at 200 rpm overnight.

  • Cell Culture and Induction: Inoculate 1 L of TB medium with the overnight culture. Grow at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and ALA to a final concentration of 0.5 mM.[4]

  • Reduce the incubation temperature to 28°C and continue shaking for 16-24 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet with 50 mM potassium phosphate buffer (pH 7.4) and centrifuge again. The resulting wet cell pellet can be used directly for biotransformation.

  • Whole-Cell Biotransformation: Resuspend the wet cell pellet in 50 mM potassium phosphate buffer (pH 7.4) to a final concentration of 50 g/L (wet cell weight).

  • Prepare a stock solution of the steroid substrate in DMSO (e.g., 100 mM).

  • Add the steroid stock solution to the cell suspension to a final substrate concentration of 1 mM. The final DMSO concentration should not exceed 1% (v/v).

  • Incubate the reaction mixture at 30°C with shaking at 250 rpm for 24-48 hours. Monitor the reaction progress by TLC or HPLC analysis.

  • Extraction and Purification: After the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl to stop the reaction.

  • Extract the product with an equal volume of ethyl acetate three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude 14α-hydroxylated steroid.

  • Purify the crude product by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate gradient).

II. Chemical Dehydration to Δ14-Olefins

The tertiary hydroxyl group at C14α can be readily eliminated under acidic conditions to generate a Δ14-olefin. This double bond serves as a key functional handle for subsequent diversification.

Protocol: Dehydration of C14α-Hydroxysteroids

This protocol describes the acid-catalyzed dehydration of a 14α-hydroxysteroid to the corresponding Δ14-olefin.

1. Materials and Reagents:

  • 14α-Hydroxysteroid.

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or Boron trifluoride diethyl etherate (BF₃·Et₂O).

  • Dichloromethane (B109758) (DCM), anhydrous.

  • Saturated sodium bicarbonate solution.

  • Brine.

  • Anhydrous sodium sulfate.

2. Equipment:

  • Round-bottom flask and standard glassware for chemical synthesis.

  • Magnetic stirrer.

  • Rotary evaporator.

3. Procedure:

  • Method A: Using p-Toluenesulfonic Acid

    • Dissolve the 14α-hydroxysteroid (1 equivalent) in a suitable solvent such as toluene (B28343) or dichloromethane.

    • Add p-toluenesulfonic acid monohydrate (1.2 equivalents).

    • Heat the reaction mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic phase with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Method B: Using Boron Trifluoride Diethyl Etherate [5]

    • Dissolve the 14α-hydroxysteroid (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add boron trifluoride diethyl etherate (1.5 equivalents).

    • Stir the reaction at 0°C and allow it to warm to room temperature. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

III. Hydrofunctionalization of Δ14-Olefins

The Δ14 double bond is a versatile intermediate that can be functionalized in numerous ways to introduce a wide array of chemical groups at the C14 and/or C15 positions.

Protocol: Epoxidation of Δ14-Olefins

This protocol describes the epoxidation of a Δ14-steroidal olefin using meta-chloroperoxybenzoic acid (m-CPBA).

1. Materials and Reagents:

  • Δ14-Steroidal olefin.

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%).

  • Dichloromethane (DCM), anhydrous.

  • Saturated sodium bicarbonate solution.

  • Saturated sodium thiosulfate (B1220275) solution.

  • Brine.

  • Anhydrous sodium sulfate.

2. Procedure:

  • Dissolve the Δ14-steroidal olefin (1 equivalent) in anhydrous DCM.

  • Add m-CPBA (1.5 equivalents) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude epoxide by column chromatography.

Protocol: Electrophilic Fluorination of Δ14-Olefins

This protocol describes the fluorination of a Δ14-steroidal olefin using Selectfluor®.[1][6]

1. Materials and Reagents:

  • Δ14-Steroidal olefin.

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Acetonitrile (B52724), anhydrous.

2. Procedure:

  • Dissolve the Δ14-steroidal olefin (1 equivalent) in anhydrous acetonitrile under an inert atmosphere.

  • Add Selectfluor® (1.2 equivalents).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude fluorinated steroid by column chromatography.

Protocol: Hydrochlorination of Δ14-Olefins

This protocol describes the addition of HCl across the Δ14 double bond.

1. Materials and Reagents:

  • Δ14-Steroidal olefin.

  • Hydrogen chloride solution (e.g., 4 M in 1,4-dioxane (B91453) or generated in situ).

  • Anhydrous diethyl ether or dichloromethane.

2. Procedure:

  • Dissolve the Δ14-steroidal olefin (1 equivalent) in an anhydrous solvent such as diethyl ether or dichloromethane at 0°C.

  • Slowly add a solution of hydrogen chloride.

  • Stir the reaction mixture at 0°C to room temperature, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude chlorinated steroid by column chromatography.

Visualizations

Chemoenzymatic Synthesis Workflow

Chemoenzymatic_Synthesis_Workflow Steroid_Substrate Steroid Substrate C14_OH_Steroid C14α-Hydroxy Steroid Steroid_Substrate->C14_OH_Steroid Biocatalytic C14α-Hydroxylation (Engineered CYP14A) Delta14_Olefin Δ14-Olefin C14_OH_Steroid->Delta14_Olefin Chemical Dehydration (e.g., TsOH) Functionalized_Steroids C14-Functionalized Steroids (Epoxide, F, Cl, etc.) Delta14_Olefin->Functionalized_Steroids Hydrofunctionalization (e.g., m-CPBA, Selectfluor®, HCl)

Caption: Overall workflow for the chemoenzymatic synthesis of C14-functionalized steroids.

Biocatalytic Hydroxylation Logical Diagram

Biocatalytic_Hydroxylation cluster_whole_cell Whole-Cell Biocatalyst (E. coli) cluster_biotransformation Biotransformation Recombinant_Ecoli Recombinant E. coli (CYP14A expression) Culture Culture & Induction (TB, IPTG, ALA) Recombinant_Ecoli->Culture Harvest Cell Harvest (Centrifugation) Culture->Harvest Reaction Reaction (Phosphate Buffer, 30°C) Harvest->Reaction Add cells Steroid_Substrate Steroid Substrate (in DMSO) Steroid_Substrate->Reaction Extraction Extraction (Ethyl Acetate) Reaction->Extraction Purification Purification (Column Chromatography) Extraction->Purification C14_OH_Product Purified C14α-Hydroxy Steroid Purification->C14_OH_Product

Caption: Logical workflow for the whole-cell biocatalytic C14α-hydroxylation step.

Chemical Derivatization Pathway

Chemical_Derivatization cluster_products C14-Functionalized Products Delta14_Olefin Δ14-Olefin Intermediate Epoxide C14,C15-Epoxide Delta14_Olefin->Epoxide m-CPBA Fluoride C14-Fluoro Steroid Delta14_Olefin->Fluoride Selectfluor® Chloride C14-Chloro Steroid Delta14_Olefin->Chloride HCl Other Other Derivatives... Delta14_Olefin->Other

Caption: Diversification pathways from the key Δ14-olefin intermediate.

References

Troubleshooting & Optimization

Technical Support Center: C14-A1 Radiolabeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C14-A1 radiolabeling experiments. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common problems and providing answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of low radiochemical yield in this compound labeling?

A1: Low radiochemical yield is a frequent challenge in this compound radiolabeling. Several factors can contribute to this issue:

  • Suboptimal Reaction Conditions: Radiosynthesis often requires different optimal conditions than the equivalent "cold" (non-radioactive) synthesis. Direct translation of a non-radioactive procedure may result in lower yields.

  • Handling of Gaseous Reagents: Many C14 labeling procedures use gaseous precursors like [14C]CO2 or [14C]CH3I. Incomplete trapping or transfer of these gases can significantly reduce the amount of radioactivity incorporated into the reaction mixture.[1]

  • Microscale of Reactions: Radiosynthesis is often performed on a small scale due to the high cost and specific activity of the starting materials. At this scale, minor losses due to absorption on surfaces or during transfers can have a large impact on the final yield.

  • Multi-step Syntheses: Traditional radiolabeling often involves incorporating the C14 atom early in a multi-step synthesis. Each subsequent step introduces the potential for material loss, leading to a low overall radiochemical yield.[1] Late-stage labeling strategies aim to mitigate this by introducing the C14 atom as late as possible in the synthetic route.

Q2: My this compound labeled compound is showing signs of degradation. What are the primary causes and how can I improve its stability?

A2: The stability of this compound labeled compounds is a critical concern, as degradation can lead to inaccurate experimental results. The primary cause of degradation is radiolysis , the process by which the beta particles emitted during radioactive decay cause the compound to decompose.[2] Several factors influence the rate of radiolysis and overall stability:

  • Specific Activity: Higher specific activity (the amount of radioactivity per mole of compound) leads to a greater rate of radiolysis and decreased stability.[2]

  • Storage Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways initiated by radiolysis. Therefore, lower storage temperatures are crucial for maintaining the stability of radiolabeled compounds.[3][4][5]

  • Storage Form: Storing compounds as a crystalline solid is generally preferred over an amorphous solid or in solution, as this can minimize the effects of radiolysis.

  • Solvent: If storage in solution is necessary, the choice of solvent is important. Solvents that are susceptible to radiolysis can generate free radicals that further degrade the labeled compound.

  • Presence of Oxygen and Light: Exposure to oxygen and light can accelerate degradation. Storing compounds under an inert atmosphere (e.g., argon or nitrogen) and protected from light is recommended.[4]

  • pH: For compounds stored in solution, the pH can significantly impact stability, with extremes in pH often leading to hydrolysis.[2]

To improve stability, it is recommended to store this compound labeled compounds at low temperatures (e.g., -20°C or -80°C), protected from light, under an inert atmosphere, and at an appropriate pH if in solution.[3][4][5] The addition of radical scavengers or antioxidants can also help to mitigate the effects of radiolysis.[2]

Q3: What are the key considerations for choosing a labeling position in a molecule?

A3: The position of the C14 label within a molecule is a critical decision that depends on the intended application of the radiolabeled compound. Key considerations include:

  • Metabolic Stability: For studies tracking the overall fate of a molecule, such as in ADME (Absorption, Distribution, Metabolism, and Excretion) studies, the label should be placed in a metabolically stable position. This ensures that the radiolabel remains attached to the core of the molecule and is not lost through metabolic processes.

  • Synthetic Accessibility: The chosen position must be synthetically accessible. The synthesis of a radiolabeled compound is often constrained by the availability of C14-labeled starting materials.

  • Research Question: If the goal is to study a specific metabolic pathway, it may be desirable to place the label at a metabolically labile position to track the formation of specific metabolites.

  • Symmetry: In symmetrical molecules, the labeling position must be chosen carefully to avoid ambiguity in interpreting the results.

Q4: What are the essential safety precautions when working with this compound?

A4: While C14 is a low-energy beta emitter and does not pose a significant external radiation hazard, it is crucial to handle it with care to prevent internal contamination.[6] Essential safety precautions include:

  • Designated Work Area: All work with this compound should be conducted in a designated and clearly labeled area.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.

  • Contamination Control: Use absorbent bench coverings and trays to contain any potential spills. Regularly monitor work surfaces and equipment for contamination using wipe tests and a liquid scintillation counter.

  • Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory. Never pipette by mouth.

  • Waste Disposal: Dispose of all radioactive waste according to institutional and national regulations.

Troubleshooting Guides

Problem: Low Radiochemical Purity

Low radiochemical purity can compromise the validity of experimental data. This guide provides a systematic approach to troubleshooting this issue.

Initial Assessment:

  • Confirm the Purity Result: Re-analyze the sample using a validated analytical method, such as radio-HPLC or radio-TLC, to confirm the initial purity result.

  • Examine the Chromatogram: Look for the presence of unexpected peaks or a broad main peak, which could indicate degradation or the presence of impurities.

Troubleshooting Workflow:

Low_Purity_Troubleshooting start Low Radiochemical Purity Detected check_method Is the analytical method validated? start->check_method validate_method Validate analytical method (e.g., mobile phase, column, detector settings) check_method->validate_method No check_synthesis Review Radiosynthesis Protocol check_method->check_synthesis Yes validate_method->check_synthesis synthesis_issues Potential Synthesis Issues check_synthesis->synthesis_issues incomplete_reaction Incomplete Reaction synthesis_issues->incomplete_reaction side_reactions Side Reactions synthesis_issues->side_reactions reagent_purity Purity of Precursors/Reagents synthesis_issues->reagent_purity check_purification Review Purification Method incomplete_reaction->check_purification side_reactions->check_purification reagent_purity->check_purification purification_issues Potential Purification Issues check_purification->purification_issues inefficient_separation Inefficient Separation purification_issues->inefficient_separation co_elution Co-elution of Impurities purification_issues->co_elution check_stability Assess Compound Stability inefficient_separation->check_stability co_elution->check_stability stability_issues Potential Stability Issues check_stability->stability_issues radiolysis Radiolysis stability_issues->radiolysis storage_conditions Improper Storage Conditions stability_issues->storage_conditions solution Solution: Optimize Protocol radiolysis->solution storage_conditions->solution

Troubleshooting Low Radiochemical Purity

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend reaction time.- Increase the temperature (if the compound is stable).- Use a higher excess of the non-radioactive reagent.
Side Reactions - Optimize reaction conditions (e.g., temperature, solvent, catalyst).- Use protecting groups to block reactive sites.
Impure Precursors - Verify the purity of all starting materials and reagents.
Inefficient Purification - Optimize the purification method (e.g., change the HPLC mobile phase gradient, use a different TLC solvent system).- Consider a secondary purification step.
Compound Instability - Analyze the sample immediately after purification.- Review storage conditions (see FAQ 2).

Data Presentation

Table 1: Factors Affecting the Stability of this compound Labeled Compounds

FactorImpact on StabilityRecommendations for Maximizing Stability
Specific Activity Higher specific activity increases the rate of radiolysis.[2]Use the lowest specific activity that is suitable for the experiment.
Temperature Higher temperatures accelerate degradation.[3][4][5]Store at low temperatures (e.g., -20°C to -80°C).
Storage Form Amorphous solids and solutions are generally less stable than crystalline solids.Store as a crystalline solid whenever possible.
Solvent Solvents prone to radiolysis can generate damaging free radicals.[2]Choose a solvent with low reactivity and susceptibility to radiolysis.
Oxygen/Light Exposure can lead to oxidative degradation.[4]Store under an inert atmosphere (e.g., argon) and protect from light.
pH Extreme pH can cause hydrolysis of the compound.[2]If in solution, maintain at an optimal, neutral pH.
Concentration Higher concentrations can increase intermolecular interactions and degradation.[2]Store at a lower concentration if in solution.

Experimental Protocols

Protocol 1: Radio-HPLC Analysis of a this compound Labeled Compound

This protocol outlines a general procedure for determining the radiochemical purity of a this compound labeled compound using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.

1. Materials and Equipment:

  • HPLC system with a UV detector and an in-line radioactivity detector.

  • Appropriate HPLC column (e.g., C18 reverse-phase).

  • HPLC-grade solvents for the mobile phase.

  • This compound labeled compound sample.

  • Reference standard (non-radioactive).

  • Liquid scintillation counter and vials (for fraction collection, if necessary).

2. Experimental Workflow:

Radio_HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase equilibrate_system Equilibrate HPLC System prep_mobile_phase->equilibrate_system prep_sample Prepare Sample and Reference Standard equilibrate_system->prep_sample inject_standard Inject Reference Standard prep_sample->inject_standard run_hplc_standard Run HPLC and Record UV Chromatogram inject_standard->run_hplc_standard inject_sample Inject this compound Sample run_hplc_standard->inject_sample run_hplc_sample Run HPLC and Record UV and Radioactivity Chromatograms inject_sample->run_hplc_sample analyze_data Analyze Data run_hplc_sample->analyze_data calculate_purity Calculate Radiochemical Purity analyze_data->calculate_purity end End calculate_purity->end

Radio-HPLC Experimental Workflow

3. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase according to a validated method. Degas the solvents before use.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on both the UV and radioactivity detectors.

  • Sample Preparation: Dissolve a small, known amount of the this compound labeled compound in a suitable solvent. Prepare a solution of the non-radioactive reference standard at a known concentration.

  • Reference Standard Injection: Inject the reference standard and record the UV chromatogram to determine its retention time.

  • Sample Injection: Inject the this compound labeled sample.

  • Data Acquisition: Record both the UV and radioactivity chromatograms simultaneously.

  • Data Analysis:

    • Identify the peak in the radioactivity chromatogram that corresponds to the retention time of the reference standard.

    • Integrate the area of all peaks in the radioactivity chromatogram.

    • Calculate the radiochemical purity using the following formula:

      Radiochemical Purity (%) = (Area of the main peak / Total area of all peaks) x 100

  • Fraction Collection (Optional): If further confirmation is needed, collect fractions of the eluent at regular intervals and count the radioactivity in each fraction using a liquid scintillation counter.

Protocol 2: Liquid Scintillation Counting (LSC) of this compound Samples

This protocol provides a general procedure for quantifying the amount of C14 in a sample using a liquid scintillation counter.

1. Materials and Equipment:

  • Liquid scintillation counter (LSC).

  • Scintillation vials (typically 20 mL glass or plastic).

  • Scintillation cocktail.

  • Pipettes.

  • This compound sample.

  • Quench standards (if necessary).

2. Procedure:

  • Sample Preparation: Pipette a known volume of the this compound sample into a scintillation vial. The sample should be soluble in the scintillation cocktail.

  • Addition of Scintillation Cocktail: Add an appropriate volume of scintillation cocktail to the vial (typically 10-15 mL).

  • Mixing: Cap the vial securely and mix thoroughly by gentle inversion or vortexing until the sample is completely dissolved and the solution is clear.

  • Dark Adaptation: Place the vials in the LSC to allow for dark adaptation and for any chemiluminescence to subside (typically at least 30 minutes).

  • Counting: Load the vials into the LSC and select the appropriate counting protocol for C14. The instrument will measure the number of beta particles emitted by the sample per unit of time, typically reported as counts per minute (CPM) or disintegrations per minute (DPM).

  • Quench Correction (if necessary): If the sample is colored or contains substances that can interfere with the scintillation process (quenching), use a set of quench standards to create a quench curve and correct the measured CPM to obtain the true DPM.

Protocol 3: General Procedure for Handling and Disposal of this compound Waste

Proper handling and disposal of radioactive waste are essential for laboratory safety and regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Place all contaminated solid waste (e.g., gloves, paper towels, plasticware) in a designated, clearly labeled radioactive waste container lined with a radioactive waste bag.

  • Liquid Waste:

    • Aqueous Waste: Collect in a designated, labeled container. Do not mix with organic solvents.

    • Organic Solvent Waste: Collect in a separate, labeled container that is compatible with the solvents.

    • Scintillation Vials: Collect in a designated container. Some institutions may require the separation of biodegradable and non-biodegradable cocktails.

2. Waste Storage:

  • Store all radioactive waste in a designated and secure area.

  • Ensure all waste containers are clearly labeled with the radionuclide (C14), the type of waste, and the date.

3. Waste Disposal:

  • Follow all institutional and national guidelines for the disposal of radioactive waste. This typically involves arranging for pickup by a licensed radioactive waste disposal service.[7][8]

  • Do not dispose of radioactive waste in the regular trash or down the drain unless specifically permitted by your institution's radiation safety office and within regulatory limits.[7][8]

Disclaimer: These protocols are intended as general guidelines. Always follow the specific procedures and safety protocols established by your institution's radiation safety office.

References

Technical Support Center: Optimizing the Yield of C¹⁴-Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of C¹⁴-labeled compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in planning a C¹⁴ labeling synthesis?

A1: The most critical first step is selecting the appropriate position for the C¹⁴ label within the molecule. The ideal position should be metabolically stable to prevent premature loss of the radiolabel during experimental studies.[1][2] It is also crucial to choose a position that is synthetically accessible and preferably introduced late in the synthetic sequence to maximize radiochemical yield and minimize radioactive waste.[2][3]

Q2: What is radiochemical purity, and what is the generally accepted level for in vivo studies?

A2: Radiochemical purity is the proportion of the total radioactivity in a sample that is present in the desired chemical form.[1] For in vivo studies, a radiochemical purity of greater than 95% is generally required to ensure that observed biological effects are due to the compound of interest and not radiolabeled impurities.[1]

Q3: How can I improve the stability of my C¹⁴-labeled compound during storage?

A3: To minimize degradation, C¹⁴-labeled compounds should be stored at low temperatures (often -20°C or below), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] Isotopic dilution, which involves mixing the high-specific-activity compound with a pure, unlabeled version, can also enhance stability by reducing the effects of radiolysis.[3]

Q4: What are the most common precursors for C¹⁴ labeling?

A4: Common commercially available C¹⁴ precursors include [¹⁴C]carbon dioxide ([¹⁴C]CO₂), barium [¹⁴C]carbonate (Ba[¹⁴C]CO₃), [¹⁴C]potassium cyanide (K[¹⁴C]CN), and [¹⁴C]methyl iodide ([¹⁴C]CH₃I).[2] The choice of precursor depends on the synthetic route designed to incorporate the label into the target molecule.

Q5: What is radiolysis and how can it be mitigated?

A5: Radiolysis is the self-decomposition of a compound due to the energy emitted by its own radioactivity.[3] The beta particles emitted by C¹⁴ can create free radicals that damage the labeled molecule.[3] This effect is more pronounced at higher specific activities. Mitigation strategies include storing the compound at low temperatures, in dilute solutions, or as a solid dispersed with an unlabeled carrier (isotopic dilution).[3][4]

Troubleshooting Guides

Issue 1: Low Radiochemical Yield

Low yield is a common challenge in multi-step radiosynthesis. The following guide provides a systematic approach to troubleshooting.

Potential Cause Troubleshooting Step Explanation
Suboptimal Reaction Conditions Conduct "cold" (unlabeled) or "warm" (low radioactivity) trial runs to optimize parameters like temperature, reaction time, and stoichiometry.[4]Fine-tuning the reaction conditions with non-radioactive material is cost-effective and reduces radioactive waste.[5]
Poor Precursor Quality Verify the purity of the C¹⁴ precursor and other critical reagents.Impurities in starting materials can lead to side reactions and significantly lower the yield of the desired product.
Loss of Material During Transfers Minimize the number of transfers of radioactive intermediates. When possible, perform multi-step reactions in a single pot.Technical challenges in handling small quantities of radioactive materials can lead to significant losses.[6][7]
Inefficient Purification Optimize the purification method (e.g., HPLC, column chromatography). Ensure the chosen method effectively separates the product from unreacted starting materials and byproducts.[3]An inefficient purification step can lead to the loss of a significant portion of the desired product.
Label Instability Re-evaluate the labeling position. If the label is on a chemically or metabolically labile group, it may be lost during the synthesis or workup.[1][2]For example, a carboxyl group labeled with ¹⁴C can be lost through decarboxylation under acidic or thermal conditions.[1]
Issue 2: Radiochemical Impurities Detected in Final Product

The presence of impurities compromises the quality and safety of the labeled compound.

Potential Cause Troubleshooting Step Explanation
Incomplete Reaction Increase reaction time, temperature, or the molar excess of a key reagent in a trial run.The reaction may not have gone to completion, leaving unreacted radiolabeled starting material.
Side Reactions Analyze the impurity profile to identify potential side products. Modify reaction conditions to disfavor their formation (e.g., lower temperature, different solvent).Unforeseen side reactions can consume the radiolabeled precursor, generating unwanted labeled species.
Degradation During Synthesis/Workup Use milder reaction conditions or workup procedures. Ensure all solvents and reagents are free of oxidizing agents or other contaminants.The target molecule may be sensitive to the reaction or purification conditions, leading to degradation.
Radiolysis Minimize the time the compound spends in a high concentration state. Purify the compound promptly after synthesis.The energy from radioactive decay can cause the compound to break down, especially at high specific activities.[3]
Ineffective Purification Re-optimize the purification protocol. This may involve changing the HPLC column, mobile phase gradient, or using a different chromatographic technique.[8]The initial purification method may not have sufficient resolution to separate the product from a closely related impurity.

Quantitative Data on Radiochemical Yields

The radiochemical yield (RCY) is highly dependent on the specific reaction, the complexity of the molecule, and the position of the label. The following table provides examples of reported yields for various late-stage C¹⁴ labeling strategies to illustrate the range of expected outcomes.

Labeling Strategy C¹⁴ Precursor Example Labeled Drug Radiochemical Yield (RCY) Reference
Aminocarbonylation[¹⁴C]COgenOlaparib37%[6]
Aminocarbonylation[¹⁴C]COgenThalidomide70%[6]
Suzuki Coupling[¹⁴C]COgenFenofibrate72%[6]
Staudinger Aza-Wittig[¹⁴C]CO₂FlibanserinSuitable Yields[7]
Staudinger Aza-Wittig[¹⁴C]CO₂OxatomideSuitable Yields[7]
Alkylation[¹⁴C]CH₃IEtoricoxib21%[7]
Alkylation[¹⁴C]CH₃IOdanacatib30%[7]
Hydromethylation[¹⁴C]HCOHRotenone Derivative6%[7]
CO₂ Reduction/Cyclization[¹⁴C]CO₂Xanthine Derivative8%[7]
Biocatalytic Synthesis[2-¹⁴C]pyruvateIsoprenoid Intermediate47%[7]

Experimental Protocols

Protocol 1: General Workflow for C¹⁴ Labeling, Purification, and Analysis

This protocol outlines a typical workflow for producing a C¹⁴-labeled compound. Specific details must be optimized for each unique synthesis.

  • Synthetic Route Design:

    • Design a synthetic route that introduces the ¹⁴C label as late as possible.[3]

    • Select a metabolically and chemically stable position for the label.[2]

    • Perform "cold" runs with unlabeled materials to validate and optimize the synthetic steps.[4]

  • Radiosynthesis:

    • In a properly shielded and contained environment (e.g., a fume hood or glove box), perform the reaction using the C¹⁴-labeled precursor.

    • Use microscale techniques to handle the small quantities of reagents.

    • Monitor the reaction progress using thin-layer chromatography (TLC) with a phosphorimager or radio-TLC scanner.

  • Purification:

    • After the reaction is complete, quench the reaction and perform an initial workup to remove bulk impurities.

    • Purify the crude product using an appropriate chromatographic method. High-performance liquid chromatography (HPLC) with a C18 column is most common for drug-like molecules.[9]

    • Collect fractions and monitor the radioactivity of each fraction using a liquid scintillation counter or an in-line radioactivity detector.

  • Analysis and Quality Control:

    • Combine the pure, radioactive fractions.

    • Determine the radiochemical purity using radio-HPLC.[1] Integrate the peaks from the radioactivity detector and calculate the percentage of activity in the main product peak. The purity should typically be >95%.

    • Confirm the chemical identity and purity using HPLC with UV and/or mass spectrometry (MS) detection by co-injecting with an authentic, unlabeled standard.

    • Determine the specific activity (e.g., in mCi/mmol) by quantifying the total radioactivity and the mass of the compound.

  • Storage:

    • Evaporate the solvent from the final pure product.

    • Store the compound under optimal conditions (e.g., at -20°C or -80°C, under argon, protected from light) to ensure its stability.[1]

Protocol 2: Assessing Radiochemical Purity using Radio-HPLC
  • System Preparation:

    • Use an HPLC system equipped with a UV detector and an in-line radioactivity detector (e.g., a flow scintillation analyzer).

    • Equilibrate a suitable analytical column (e.g., C18, 5 µm, 4.6 x 250 mm) with the mobile phase. The mobile phase composition should be optimized to achieve good separation of the target compound from potential impurities.

  • Sample Preparation:

    • Dissolve a small aliquot of the final C¹⁴-labeled compound in the mobile phase or a compatible solvent.

    • Prepare a solution of the corresponding unlabeled reference standard at a known concentration.

  • Analysis:

    • Inject the unlabeled reference standard and record the UV chromatogram to determine its retention time.

    • Inject the C¹⁴-labeled sample.

    • Record both the UV and radioactivity chromatograms simultaneously.

  • Data Interpretation:

    • Confirm that the major peak in the radioactivity chromatogram has the same retention time as the unlabeled reference standard in the UV chromatogram.

    • Integrate all peaks in the radioactivity chromatogram.

    • Calculate the radiochemical purity using the following formula:

      Radiochemical Purity (%) = (Area of the main product peak / Total area of all radioactive peaks) x 100

Visualizations

G General Workflow for C¹⁴ Labeling and Purification cluster_planning Planning & Optimization cluster_synthesis Execution cluster_qc Quality Control plan Design Synthetic Route (Late-stage labeling) cold_run Optimize with Unlabeled 'Cold' Trial Runs plan->cold_run synthesis Radiosynthesis (with C¹⁴ Precursor) cold_run->synthesis Optimized Protocol purification Purification (e.g., HPLC) synthesis->purification analysis Purity & Identity Analysis (Radio-HPLC, MS) purification->analysis Purified Fractions storage Final Product Storage (-20°C to -80°C) analysis->storage

Caption: Workflow for C¹⁴ Synthesis, Purification, and Analysis.

G Troubleshooting Logic for Low Radiochemical Yield start Low Yield Observed check_reaction Were reaction conditions optimized in a 'cold' run? start->check_reaction optimize Action: Perform trial runs to optimize stoichiometry, temperature, and time. check_reaction->optimize No check_purification Is the purification method efficient? check_reaction->check_purification Yes optimize->check_reaction reoptimize_purification Action: Re-optimize HPLC conditions (column, mobile phase) or try another method. check_purification->reoptimize_purification No check_stability Is the label position chemically stable? check_purification->check_stability Yes reoptimize_purification->check_purification redesign Action: Redesign synthesis to place label on a more stable part of the core. check_stability->redesign No success Yield Optimized check_stability->success Yes redesign->start Re-evaluate

Caption: Troubleshooting workflow for low radiochemical yield.

References

troubleshooting low signal in C14-A1 detection assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal issues in C14-A1 detection assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during this compound detection assays that can lead to weak or absent signals.

Q1: Why am I getting no signal or a very weak signal from my assay?

A weak or absent signal can stem from several factors related to reagents, protocol execution, or the detection process. The most common reasons include suboptimal antibody concentrations, issues with the chemiluminescent substrate, or problems with the enzymatic reaction.[1] A systematic approach, starting with reagent verification and protocol review, is the best way to identify the root cause.

Q2: How do I know if my primary and secondary antibody concentrations are optimal?

Suboptimal antibody concentrations are a frequent cause of poor signal intensity.[1]

  • Too Little Antibody: Insufficient primary or secondary antibody will result in a weak signal because there are not enough molecules to bind to the target or to generate a detectable signal.

  • Too Much Antibody: Excessively high antibody concentrations can sometimes lead to signal depletion, where the substrate is consumed too quickly near the band, an effect known as the "hook effect" or creating "donut bands" in Western blotting.[1] High concentrations can also cause high background, making it difficult to resolve a weak signal.[2]

Solution: Perform a titration (serial dilution) of both your primary and secondary antibodies to find the concentration that yields the best signal-to-noise ratio.[3] It is crucial to optimize antibodies for each new lot and experimental condition.

Q3: My antibodies are fine. Could the chemiluminescent substrate be the problem?

Yes, the substrate is a critical component and several factors can affect its performance.

  • Insufficient Incubation Time: Most chemiluminescent substrates require an incubation period, typically around 5 minutes, for the enzymatic reaction to reach its optimal light-emitting state.[4] Imaging the blot or plate too soon will result in a weaker signal.

  • Diluted or Insufficient Substrate: Do not dilute the substrate unless specified by the manufacturer. Diluting the substrate reduces the rate of the enzymatic reaction and the resulting light output.[5] Also, ensure the entire surface of the membrane or well is evenly covered with the substrate solution.[6]

  • Improper Storage or Expiration: Substrates, especially the peroxide solution, can lose activity over time or if stored improperly. Always use fresh reagents and check expiration dates.

  • Substrate Temperature: Cold substrate can slow down the enzymatic reaction rate. Allow the substrate to warm to room temperature before use.[6]

Q4: Can my blocking buffer affect signal intensity?

While blocking is primarily done to prevent non-specific binding and reduce background, the choice of blocking agent can impact the signal.[7]

  • Over-blocking: Excessive blocking or using a very stringent blocking buffer can sometimes mask the target epitope, preventing the primary antibody from binding efficiently.

  • Inappropriate Blocker: Milk-based blockers contain phosphoproteins and should be avoided when detecting phosphorylated targets.[8] Similarly, milk contains biotin, which can interfere with streptavidin-based detection systems.[8][9] While BSA is a common alternative, the optimal blocking buffer may need to be determined empirically for your specific assay.[9][10]

Q5: How do washing steps influence the final signal?

Washing is a delicate balance.

  • Insufficient Washing: Leads to high background noise, which can obscure a weak positive signal.[11]

  • Excessive Washing: Overly stringent washing (e.g., high detergent concentration or prolonged wash times) can strip the antibodies or the target this compound protein from the membrane/plate, leading to a weaker signal.

Solution: Follow the recommended number and duration of washes in your protocol. If you suspect a problem, you can try adjusting the Tween-20 concentration (typically 0.05% - 0.1%) in your wash buffer or the duration of the wash steps.

Q6: Could other reagents be inhibiting the HRP enzyme?

Yes, certain chemicals can inhibit the activity of Horseradish Peroxidase (HRP), the enzyme commonly used in chemiluminescent assays. A common inhibitor is sodium azide , which is often used as a preservative in buffer solutions.[9] Ensure that none of your buffers used in the final stages of the assay (especially antibody and substrate diluents) contain sodium azide.

Quantitative Data Summaries

Table 1: General Antibody Dilution Ranges
Antibody TypeTypical Dilution RangeConsiderations
Primary Antibody1:500 – 1:5,000Highly dependent on antibody affinity and target abundance. Must be optimized via titration.
Secondary Antibody (HRP-conjugated)1:5,000 – 1:20,000+Higher concentrations can increase background. Titration is recommended.[12]
Table 2: Impact of Substrate Conditions on Signal
ParameterSub-Optimal ConditionOptimal ConditionEffect of Sub-Optimal Condition
Incubation Time < 1 minute5 minutesSignificantly lower signal intensity.[4]
Dilution Diluted 1:1 with waterUndilutedReduced limit of detection (LOD) and weaker bands.[5]
Temperature Refrigerated (4°C)Room Temperature (20-25°C)Slower enzymatic reaction, leading to weaker initial signal.[6]
Volume Insufficient to cover surfaceComplete, uniform coverageUneven or weak signal across the detection surface.[6]

Experimental Protocols & Methodologies

Protocol 1: General Chemiluminescent ELISA for this compound Detection
  • Coating: Dilute the this compound capture antibody in a coating buffer (e.g., PBS, pH 7.4) and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of Blocking Buffer (e.g., 1-3% BSA in PBS) to each well.[10] Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample/Standard Incubation: Add 100 µL of prepared this compound standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody Incubation: Add 100 µL of diluted HRP-conjugated this compound detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2, but increase the number of washes to 5 to ensure low background.

  • Substrate Preparation & Incubation: Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 5 minutes in the dark.[4]

  • Detection: Immediately measure the relative light units (RLU) using a luminometer.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Signal

G Start Start: Low or No Signal Check_Reagents Problem with Reagents? Start->Check_Reagents Check_Protocol Problem with Protocol? Check_Reagents->Check_Protocol No Antibody_Conc Antibody Concentration Suboptimal? Check_Reagents->Antibody_Conc Yes Check_Detection Problem with Detection? Check_Protocol->Check_Detection No Incubation_Times Incubation Times Too Short? Check_Protocol->Incubation_Times Yes Settings Imager Settings Incorrect? Check_Detection->Settings Yes Substrate_Issue Substrate Issue? (Expired, Diluted, Cold) Antibody_Conc->Substrate_Issue Titrate_Ab Solution: Titrate Primary & Secondary Antibodies Antibody_Conc->Titrate_Ab Inhibitors Inhibitors Present? (e.g., Sodium Azide) Substrate_Issue->Inhibitors New_Substrate Solution: Use Fresh, Undiluted, Room Temp Substrate Substrate_Issue->New_Substrate Remove_Inhibitors Solution: Use Azide-Free Buffers for Final Steps Inhibitors->Remove_Inhibitors Washing_Issue Washing Too Stringent or Insufficient? Incubation_Times->Washing_Issue Optimize_Incubation Solution: Increase Incubation Times (Especially Substrate to 5 min) Incubation_Times->Optimize_Incubation Blocking_Issue Blocking Inappropriate or Excessive? Washing_Issue->Blocking_Issue Optimize_Washing Solution: Adjust Wash Buffer (e.g., Tween-20 conc.) and/or # of Washes Washing_Issue->Optimize_Washing Optimize_Blocking Solution: Test Alternative Blockers (e.g., BSA vs. Milk) Blocking_Issue->Optimize_Blocking Exposure Exposure Time Too Short? Settings->Exposure Optimize_Settings Solution: Increase Sensitivity/ Gain Settings Settings->Optimize_Settings Optimize_Exposure Solution: Increase Exposure Time Exposure->Optimize_Exposure

Caption: A logical workflow for troubleshooting low signal in immunoassays.

Diagram 2: this compound Sandwich ELISA Workflow

G cluster_0 Assay Steps cluster_1 Key Interactions A 1. Coat Plate with Capture Antibody B 2. Block Non-Specific Sites A->B Wash1 Wash C 3. Add Sample (Containing this compound) B->C B->C Wash Wash2 Wash D 4. Add HRP-Conjugated Detection Antibody C->D C->D Wash Wash3 Wash E 5. Add Chemiluminescent Substrate D->E D->E Wash Wash4 Wash F 6. Detect Light Signal E->F

Caption: Workflow for a standard sandwich ELISA to detect the this compound analyte.

Diagram 3: Chemiluminescent Signal Generation Pathway

G HRP HRP Enzyme (on Detection Ab) Reaction Enzymatic Oxidation HRP->Reaction Substrate Luminol Substrate + Peroxide Substrate->Reaction Intermediate Excited State Intermediate Reaction->Intermediate Light Light Emission (~425 nm) Intermediate->Light Decay to Ground State

Caption: The enzymatic pathway of light generation in HRP-based assays.

References

Technical Support Center: Synthesis of C14-Labeled A1 Adenosine Receptor Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of C14-labeled A1 adenosine (B11128) receptor analogs. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the radiosynthesis of these critical research compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing C14-labeled A1 adenosine receptor analogs?

A1: The main challenges include:

  • Multi-step Synthesis: Radiolabeling often requires a dedicated synthetic route that can be lengthy and complex, with a median of 4 steps, and sometimes extending to 10 or more.[1][2]

  • High Cost and Limited Availability of Starting Materials: The primary source of 14C is Ba[14C]CO3, which is expensive.[1][2] This makes efficient use of the isotope crucial.

  • Protecting Group Strategy: The adenosine core has multiple reactive functional groups (hydroxyl, amino) that require a robust protecting group strategy to ensure regioselective labeling and prevent side reactions.[3][4][5]

  • Late-Stage Functionalization: Introducing the 14C-label at a later stage of the synthesis is often preferred to maximize the overall radiochemical yield and simplify handling of radioactive intermediates. However, this can be synthetically challenging.[1][2][6]

  • Purification and Analysis: Separating the desired labeled product from unlabeled starting materials and radioactive impurities requires specialized chromatographic techniques, often HPLC with radiometric detection.[7][8]

  • Stability and Radiolysis: C14-labeled compounds can undergo autodegradation (radiolysis) over time, affecting their purity and integrity.[8] The position of the 14C-label is crucial for metabolic stability.[8]

Q2: What are the common starting materials for introducing the C14-label?

A2: Common C14-labeled precursors include:

  • [14C]CO2

  • [14C]CH3I

  • [14C]HCHO

  • K14CN

  • [14C]Orthoformate[9]

The choice of precursor depends on the desired labeling position and the overall synthetic strategy.

Q3: Where should the C14-label be placed in an A1 adenosine receptor analog?

A3: The label should be placed in a metabolically stable position of the molecule to prevent its loss during biological studies.[8][10] For adenosine analogs, labeling the purine (B94841) ring, for instance at the C8 position, is a common strategy.[9] A thorough understanding of the molecule's metabolic pathway is essential for selecting the optimal labeling site.[8]

Q4: What are the key considerations for choosing protecting groups in the synthesis of C14-labeled adenosine analogs?

A4: Key considerations for protecting group strategy include:

  • Orthogonality: Protecting groups should be removable under conditions that do not affect other protecting groups or the integrity of the molecule.

  • Stability: They must be stable throughout the synthetic steps leading to the introduction of the 14C-label.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions.[3][4][5]

  • Compatibility: The protecting groups should not interfere with the radiolabeling reaction.

For the ribose moiety, silyl (B83357) ethers and acetals are commonly used. For the exocyclic amine of adenine, acyl or carbamate (B1207046) protecting groups are often employed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Radiochemical Yield 1. Inefficient trapping of the C14-labeled precursor. 2. Suboptimal reaction conditions (temperature, pressure, catalyst). 3. Degradation of the labeled intermediate or final product. 4. Isotope dilution with atmospheric CO2 (if using [14C]CO2). 5. Incomplete transfer of gaseous radioactive reagents like [14C]CH3I.[2]1. Optimize the trapping conditions for the labeled precursor. 2. Perform "cold" (non-radioactive) runs to optimize reaction conditions before using the expensive C14-labeled material. 3. Ensure all reaction steps are performed under an inert atmosphere. 4. Use a closed system to prevent atmospheric CO2 contamination. 5. Ensure efficient transfer of gaseous reagents.
Formation of Multiple Radioactive Byproducts 1. Non-specific labeling due to inadequate protecting group strategy. 2. Side reactions of the labeled precursor. 3. Radiolysis of the starting material or product.[8] 4. Impurities in the unlabeled precursor.1. Re-evaluate the protecting group strategy to ensure all reactive sites are adequately protected. 2. Purify the labeled precursor before use. 3. Minimize reaction times and store radioactive compounds under appropriate conditions (low temperature, in solution, with radical scavengers). 4. Ensure the purity of the unlabeled precursor before starting the synthesis.
Difficulty in Purifying the Labeled Analog 1. Co-elution of the product with unlabeled starting material or radioactive impurities. 2. Adsorption of the radioactive compound onto the chromatography column. 3. Degradation of the product on the chromatography column.1. Optimize the HPLC method (e.g., gradient, mobile phase composition, column chemistry). Two-dimensional RP-HPLC can be effective. 2. Use a different type of chromatography (e.g., affinity chromatography if a suitable ligand can be immobilized).[11] 3. Ensure the stability of the compound under the purification conditions.
Inconsistent Specific Activity 1. Inaccurate measurement of the mass of the final compound. 2. Isotope dilution during the synthesis. 3. Errors in measuring the radioactivity.1. Use a highly sensitive and calibrated microbalance. 2. Meticulously avoid any sources of non-labeled carbon that could be incorporated into the molecule. 3. Ensure the liquid scintillation counter is properly calibrated and use appropriate scintillation cocktails.
Product Instability During Storage 1. Radiolysis leading to degradation.[8] 2. Chemical instability of the analog itself. 3. Inappropriate storage conditions (temperature, light, oxygen).1. Store the labeled compound at low temperatures, dissolved in a solvent that minimizes radiolysis (e.g., with radical scavengers like ethanol), and at a lower specific activity if possible. 2. Investigate the inherent chemical stability of the analog and identify optimal storage conditions (pH, solvent). 3. Store under an inert atmosphere, protected from light, at -20°C or -80°C.

Experimental Protocols

General Workflow for C14-Labeling of an A1 Adenosine Receptor Analog

The following is a generalized workflow. Specific conditions must be optimized for each target molecule.

G cluster_0 Pre-Synthesis cluster_1 Radiolabeling cluster_2 Purification & Analysis cluster_3 Final Product start Design Synthetic Route & Labeling Strategy protect Synthesis of Protected Precursor start->protect labeling Introduction of 14C-Label protect->labeling Optimized Conditions deprotect Deprotection labeling->deprotect purify HPLC Purification with Radiometric Detection deprotect->purify analyze Characterization (Mass Spec, NMR) & Radiochemical Purity purify->analyze store Storage & Stability Testing analyze->store

General workflow for the synthesis of C14-labeled analogs.
Example Protocol: Late-Stage C14-Methylation

This protocol is a hypothetical example for introducing a 14C-methyl group.

  • Precursor Synthesis: Synthesize the desmethyl precursor of the target A1 adenosine receptor analog using appropriate protecting groups for the ribose hydroxyls and the exocyclic amine.

  • 14C-Methylation:

    • Dissolve the desmethyl precursor in a suitable anhydrous solvent (e.g., DMF).

    • Add a non-nucleophilic base (e.g., cesium carbonate or sodium hydride) and stir at the appropriate temperature.

    • Introduce [14C]methyl iodide ([14C]CH3I) in a sealed, well-ventilated fume hood with appropriate shielding.

    • Allow the reaction to proceed until completion, monitoring by radio-TLC or radio-HPLC.

  • Work-up and Deprotection:

    • Quench the reaction with a suitable reagent (e.g., methanol).

    • Remove the solvent under reduced pressure.

    • Perform the necessary deprotection steps to remove the protecting groups. For example, TBAF for silyl ethers or acid/base for other groups.

  • Purification:

    • Purify the crude product using preparative reverse-phase HPLC with an in-line radiometric detector.

    • Collect the radioactive peak corresponding to the desired product.

  • Analysis:

    • Confirm the identity of the product by co-elution with an authentic, non-radioactive standard.

    • Determine the radiochemical purity by analytical radio-HPLC.

    • Measure the specific activity using liquid scintillation counting and determination of the mass.

Signaling Pathways and Logical Relationships

Decision Tree for Troubleshooting Low Radiochemical Yield

G start Low Radiochemical Yield q1 Is the unlabeled reaction high-yielding? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are radioactive byproducts observed? a1_yes->q2 sol1 Optimize 'cold' reaction conditions: - Temperature - Catalyst - Solvents - Reaction time a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Review protecting group strategy. Check for side reactions. a2_yes->sol2 sol3 Check for degradation of starting material or product. Improve handling of radioactive reagents. a2_no->sol3

Troubleshooting low radiochemical yield.
Simplified A1 Adenosine Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular agonist [14C]-A1 Agonist A1R A1 Receptor agonist->A1R Binds Gi Gi Protein A1R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases production of response Cellular Response cAMP->response Leads to

Simplified A1 adenosine receptor signaling.

References

Technical Support Center: Refining Purification Methods for C14-A1 Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for C14-A1 compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound compounds?

A1: The primary purification techniques for this compound compounds, which are typically aromatic and may be solids at room temperature, include recrystallization and chromatography.[1][2] The choice between these methods depends on the nature and quantity of impurities.

  • Recrystallization is effective for removing small amounts of impurities from a solid sample, provided a suitable solvent is found.[3][4]

  • Column Chromatography is a versatile technique used to separate the target compound from impurities with different polarities.[5][6] High-Performance Liquid Chromatography (HPLC) is a high-resolution form of column chromatography often used for final polishing and purity analysis.[7][8]

Q2: How do I select an appropriate solvent for recrystallizing my this compound compound?

A2: The ideal recrystallization solvent is one in which the this compound compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[3] The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[4] A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[9]

Q3: My this compound compound appears to be degrading during purification. What could be the cause?

A3: C14-labeled compounds can undergo radiolysis, where the compound degrades due to its own radioactivity.[10] This degradation can be influenced by several factors:

  • Chemical Structure: The position of the C14 label and the presence of certain functional groups can affect stability.[10][11]

  • Environmental Factors: Exposure to heat, light, oxygen, and extreme pH can accelerate degradation.[11]

  • Presence of Radicals: Free radicals can initiate the breakdown of the compound.[11]

  • Stationary Phase Interaction: Some stationary phases used in chromatography, like silica (B1680970) gel, can be acidic and cause decomposition of sensitive compounds.[12]

To mitigate degradation, it is recommended to work quickly, use purified solvents, and store the compound at low temperatures in an inert atmosphere.[10][11]

Q4: What is impurity profiling and why is it important for this compound purification?

A4: Impurity profiling is the identification and quantification of all potential impurities in your sample.[13][14][15] This is crucial for developing an effective purification strategy and is often a regulatory requirement in drug development.[14][15][] Understanding the nature of the impurities (e.g., starting materials, by-products, degradation products) helps in selecting the most appropriate purification technique.[][17]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound does not dissolve in hot solvent. Incorrect solvent choice.Select a more polar or less polar solvent based on the structure of your this compound compound. Try a solvent mixture.
No crystals form upon cooling. Solution is not saturated. / Compound is too soluble.Evaporate some of the solvent to increase the concentration. If still no crystals form, try a different solvent in which the compound is less soluble.
Oiling out instead of crystallization. The boiling point of the solvent is higher than the melting point of the compound. / The solution is supersaturated.Use a lower-boiling point solvent. Try cooling the solution more slowly. Add a seed crystal to initiate crystallization.[4]
Low recovery of purified compound. Too much solvent was used. / Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the compound. Preheat the filtration apparatus to prevent premature crystallization.
Poor purity after recrystallization. Inappropriate solvent that also crystallizes impurities. / Cooling was too rapid, trapping impurities.Choose a solvent where the impurities are highly soluble even at low temperatures.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Chromatography Issues
Problem Possible Cause Suggested Solution
Compound does not elute from the column. Solvent system is not polar enough. / Compound is interacting irreversibly with the stationary phase.Gradually increase the polarity of the mobile phase. If using silica gel, consider adding a small amount of a competitive binder like triethylamine (B128534) for basic compounds or acetic acid for acidic compounds. Alternatively, switch to a different stationary phase like alumina (B75360) or a bonded phase (e.g., C18).[5][12]
Poor separation of compound and impurities. Inappropriate solvent system or stationary phase.Optimize the mobile phase composition using thin-layer chromatography (TLC) first. Try a different stationary phase with different selectivity.[5] For HPLC, consider changing the column, mobile phase pH, or using a gradient elution.[7]
Streaking or tailing of bands on the column. Sample is overloaded. / Compound is sparingly soluble in the mobile phase. / Interaction with the stationary phase.Reduce the amount of sample loaded onto the column. Modify the mobile phase to improve solubility. See the solutions for "Compound does not elute from the column."
High backpressure in HPLC system. Clogged column frit or tubing. / Sample precipitation on the column.Filter all samples and mobile phases before use.[18] If the sample is precipitating, adjust the mobile phase composition or sample solvent. Clean the column according to the manufacturer's instructions.[18][19]
Compound decomposition on the column. The stationary phase is causing degradation (e.g., acidic silica).Use a neutral stationary phase like deactivated silica or alumina. Consider using a different purification technique like recrystallization.[12]

Experimental Protocols

Protocol 1: Recrystallization of a this compound Compound

Objective: To purify a solid this compound compound by removing minor impurities.

Materials:

  • Crude this compound compound

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound compound in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[3][9]

  • Dissolution: Place the crude this compound compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[4][20]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4][20]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[20]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely. The purity can be checked by melting point analysis or HPLC. A pure compound will have a sharp melting point.[1]

Protocol 2: Column Chromatography of a this compound Compound

Objective: To purify a this compound compound by separating it from impurities of different polarities.

Materials:

  • Crude this compound compound

  • Silica gel or other suitable stationary phase

  • Chromatography column

  • Elution solvent system (e.g., hexane/ethyl acetate (B1210297) mixture)

  • Collection tubes or flasks

Procedure:

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine the optimal solvent system. The ideal system will give the this compound compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack the chromatography column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial, least polar solvent.

  • Sample Loading: Dissolve the crude this compound compound in a minimum amount of the elution solvent and load it carefully onto the top of the column.

  • Elution: Begin eluting the column with the solvent system, starting with the least polar composition. Collect fractions in separate tubes. The polarity of the solvent can be gradually increased to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound compound.

Visualizations

Experimental_Workflow cluster_start Start: Crude this compound cluster_purification Purification Options cluster_analysis Purity Assessment cluster_end Outcome start Crude this compound Compound recrystallization Recrystallization start->recrystallization Solid Sample column_chrom Column Chromatography start->column_chrom Liquid/Oily Sample purity_check Purity Check (TLC/HPLC) recrystallization->purity_check column_chrom->purity_check pure_compound Pure this compound purity_check->pure_compound Purity > 98% repurify Repurify purity_check->repurify Purity < 98% repurify->recrystallization repurify->column_chrom

Caption: General workflow for the purification of this compound compounds.

Troubleshooting_Logic cluster_recrystallization Recrystallization Problems cluster_chromatography Chromatography Problems cluster_solutions Potential Solutions start Purification Issue Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield poor_separation Poor Separation start->poor_separation no_elution Compound Stuck on Column start->no_elution high_backpressure High Backpressure (HPLC) start->high_backpressure change_solvent Change Solvent/Mobile Phase no_crystals->change_solvent adjust_concentration Adjust Concentration no_crystals->adjust_concentration oiling_out->change_solvent change_temp Modify Temperature/Cooling Rate oiling_out->change_temp low_yield->adjust_concentration low_yield->change_temp poor_separation->change_solvent change_column Change Stationary Phase poor_separation->change_column no_elution->change_solvent no_elution->change_column filter_sample Filter Sample/Mobile Phase high_backpressure->filter_sample

Caption: Troubleshooting logic for this compound purification issues.

References

dealing with background noise in Carbon-14 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carbon-14 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to background noise in Carbon-14 assays.

Troubleshooting Guides

This section provides step-by-step guidance for resolving specific problems you may encounter during your experiments.

Issue: High Background Counts in Liquid Scintillation Counting (LSC)

An elevated background can obscure the signal from your sample, leading to inaccurate results, especially for low-activity or old samples.[1][2] Follow this guide to identify and resolve the source of high background counts.

Step 1: Identify the Source of the Noise

First, determine if the high background is consistent or sporadic.

  • Consistent High Background: Suggests a persistent source of contamination or instrument issue.

  • Sporadic or Drifting Background: May indicate issues like static electricity, chemiluminescence, or photoluminescence.

Step 2: Follow the Troubleshooting Workflow

Use the following decision tree to diagnose the potential cause and find a solution.

G Troubleshooting High LSC Background start High Background Detected check_blank 1. Run a 'Dead' Blank Sample (e.g., Anthracite, 14C-free solvent) start->check_blank blank_high Is the blank count high? check_blank->blank_high check_vial 2. Inspect Vial and Cocktail - Use plastic vials (low K-40) - Check for cocktail discoloration - Prepare fresh cocktail blank_high->check_vial Yes blank_ok Blank count is normal. Issue is likely sample-specific. blank_high->blank_ok No vial_issue Potential Vial/Cocktail Contamination check_vial->vial_issue check_instrument 3. Check Instrument Settings & Environment - Verify counting window - Check for light leaks - Ensure proper shielding check_vial->check_instrument instrument_issue Potential Instrument Malfunction or Environmental Noise check_instrument->instrument_issue check_luminescence 4. Test for Luminescence - Dark-adapt samples before counting - Use anti-static device blank_ok->check_luminescence luminescence_issue Is high count rate transient and decreases over time? check_luminescence->luminescence_issue chemiluminescence Chemiluminescence or Phosphorescence likely. Let sample sit in dark. luminescence_issue->chemiluminescence Yes check_sample_prep 5. Review Sample Prep Protocol - Inadequate removal of contaminants? - Cross-contamination during handling? luminescence_issue->check_sample_prep No sample_prep_issue Sample Contamination or Quenching Issue check_sample_prep->sample_prep_issue

Caption: Troubleshooting workflow for high LSC background counts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in Carbon-14 experiments?

A1: Background noise originates from various natural and artificial sources that can interfere with the detection of Carbon-14.[3] These can be broadly categorized as follows:

  • Environmental Radiation: This includes cosmic rays from space and terrestrial radiation from naturally occurring radioactive materials in rocks, soil, and building materials (e.g., radon, uranium, thorium, and potassium-40).[4][5]

  • Instrumental Noise: The detector itself can be a source of background. In Liquid Scintillation Counters, this includes electronic noise and "crosstalk" between photomultiplier tubes (PMTs).[6] Using low-potassium glass or plastic vials can reduce background from the vial material itself.[4]

  • Sample Contamination: Contamination of the sample with modern carbon (from atmospheric CO2, dust, or handling) is a critical issue, especially for old samples with very low C-14 activity.[5][7] Even minuscule amounts of modern carbon can make an ancient sample appear significantly younger.

  • Luminescence: In LSC, chemical reactions (chemiluminescence) or exposure to light (photoluminescence/phosphorescence) can produce photons that the detector registers as radioactive decay events, artificially increasing the count rate.[4]

Q2: How can I minimize background noise during sample preparation?

A2: Meticulous sample preparation is crucial for minimizing background contamination. The specific protocol depends on the sample type, but a general workflow involves physical and chemical cleaning.

G General Sample Pretreatment Workflow start Sample Received physical 1. Physical Cleaning - Remove visible contaminants (roots, soil) - Scrape or abrade outer surfaces start->physical resize 2. Reduce Sample Size - Crush, pulverize, or shred - Increases surface area for chemical treatment physical->resize chemical 3. Chemical Pretreatment (e.g., Acid-Alkali-Acid Wash) - Removes carbonates and humic acids resize->chemical rinse_dry 4. Rinse and Dry - Rinse to neutral pH with deionized water - Dry completely in oven chemical->rinse_dry combustion 5. Combustion to CO2 rinse_dry->combustion

Caption: Workflow for minimizing background during sample preparation.

A widely used chemical method is the Acid-Alkali-Acid (AAA) wash, particularly for materials like wood, charcoal, and textiles.[3][8][9] This process removes acid-soluble carbonates and alkali-soluble humic acids, which are common contaminants.[10]

Q3: What is "quenching" and how do I correct for it?

A3: Quenching is a phenomenon in LSC where the efficiency of the energy transfer from the beta particle to the photomultiplier tube is reduced, leading to an underestimation of the sample's radioactivity.[11][12] There are two main types:

  • Chemical Quenching: Occurs when substances in the sample interfere with the transfer of energy to the scintillator molecules.[12]

  • Color Quenching: Caused by colored or cloudy samples that absorb the light photons produced by the scintillator before they reach the PMTs.[12][13]

Modern LSC instruments use automated methods to measure and correct for quenching, typically by using an external gamma source to generate a Compton spectrum in the sample.[14][15] A quench curve, which plots counting efficiency against a quench-indicating parameter, is used to determine the efficiency of unknown samples and calculate their true activity in Disintegrations Per Minute (DPM).[14][16]

Q4: What are appropriate "background" or "blank" samples to use?

A4: A background or blank sample should be free of Carbon-14 and should be processed in the same manner as the experimental samples.[8] This allows you to measure the background contribution from the entire process, including preparation and counting. Common materials include:

  • For organic samples: Anthracite coal or "dead" wood of geological age.[8]

  • For carbonates: Icelandic spar calcite or marble.[8]

  • For bone samples: Very old bone material, such as mammoth bone.[8]

It is crucial that these materials are known to be free of C-14, as some geological sources like coal can be contaminated by microbial activity.

Data & Protocols

Table 1: Typical Background Count Rates for LSC

The background count rate is a key performance indicator for a liquid scintillation counter. Lower background rates allow for the measurement of lower activity samples.

Instrument TypeShieldingTypical Background (Counts Per Minute, CPM) in ¹⁴C WindowReference(s)
Standard Benchtop LSCGraded Lead15 - 30 CPM[17]
Low-Level LSCGraded Lead + Active Guard Detector< 1.0 CPM[18]
Ultra Low-Level LSCDeep Underground + Full Shielding0.007 - 0.07 CPM (10-100 counts per day)[19]
Experimental Protocol: Acid-Alkali-Acid (AAA) Pretreatment for Charcoal

This protocol is a standard method for removing common contaminants from charcoal samples prior to C-14 analysis.[8][10]

Materials:

  • Charcoal sample

  • Deionized water

  • Hydrochloric acid (HCl), e.g., 0.1M - 1M solution[8][10]

  • Sodium hydroxide (B78521) (NaOH), e.g., 0.25M solution[8]

  • Beakers, hotplate, pH meter/strips

Procedure:

  • Initial Cleaning: Gently crush the charcoal sample and remove any visible contaminants like rootlets or sediment under a microscope.

  • Acid Wash (A): Place the sample in a beaker and add the HCl solution. Heat on a hotplate (e.g., 70-90°C) for 20-60 minutes to remove carbonates.[8][20]

  • Rinse: Decant the acid and rinse the sample repeatedly with deionized water until the pH is neutral.[10]

  • Alkali Wash (A): Add the NaOH solution to the sample. Heat on a hotplate (e.g., 70-90°C) for 20-60 minutes to remove humic and fulvic acids.[8][20]

  • Rinse: Decant the alkali solution and rinse the sample repeatedly with deionized water until the pH is neutral.[10]

  • Final Acid Wash (A): Add HCl solution again and heat for approximately one hour. This step removes any atmospheric CO₂ that may have been absorbed during the alkali step.[8][10]

  • Final Rinse and Dry: Rinse the sample thoroughly with deionized water until neutral. Dry the pre-treated sample completely in an oven at a suitable temperature (e.g., 60-100°C).

Note: Concentrations, temperatures, and durations may need to be adjusted based on the sample's condition and size.[20]

Experimental Protocol: Preparation of a Quench Curve for LSC

This protocol describes how to create a set of quenched standards to generate a quench curve for DPM calculations.[14][15]

Materials:

  • Set of 10 high-performance glass or plastic LSC vials

  • Liquid scintillation cocktail

  • Calibrated C-14 standard solution (e.g., 100,000 DPM)

  • Quenching agent (e.g., nitromethane (B149229) or carbon tetrachloride)

  • Pipettes

Procedure:

  • Dispense Cocktail: Pipette an identical volume of LSC cocktail (e.g., 10.0 mL) into each of the 10 vials.

  • Add Activity: Add an identical, known amount of the C-14 standard solution to each vial.

  • Initial Count: Count all 10 vials to confirm that the activity (in CPM) is consistent across all samples (e.g., within a 2% deviation from the mean).

  • Add Quenching Agent: Add progressively larger amounts of the quenching agent to vials 2 through 10 (leaving vial 1 unquenched). For example, 0 µL, 10 µL, 20 µL, 50 µL, 100 µL, etc.[16]

  • Mix and Equilibrate: Cap each vial tightly, mix thoroughly, and allow the samples to dark-adapt in the counter to eliminate any photoluminescence.

  • Count and Store Curve: Count the full set of standards using the instrument's specific protocol for generating and storing a quench curve. The instrument will measure the CPM and a quench-indicating parameter (e.g., t-SIE) for each standard and fit a curve to the data. This stored curve can then be used to calculate the DPM for unknown samples.

References

how to address poor recovery of C14-A1 in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of C14-A1 in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with the recovery of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps to take when experiencing low recovery of this compound?

When encountering low recovery of this compound, it is crucial to systematically evaluate your experimental procedure. The initial steps should focus on ensuring the integrity of your reagents and the accuracy of your technique.[1]

  • Reagent and Solvent Quality: Verify that all reagents and solvents are fresh, of the appropriate grade, and free from contamination.[1]

  • Pipetting Accuracy: Inaccurate or inconsistent pipetting of the this compound standard or solvents can lead to significant variations in recovery.[1] Calibrate your pipettes regularly.

  • Standard Integrity: Confirm the concentration and purity of your this compound stock solution. Improper storage or handling can lead to degradation.

Q2: How does the pH of the sample and extraction solvent affect the recovery of this compound?

The pH of the sample and extraction solvent can significantly influence the recovery of ionizable compounds like this compound. The charge state of your analyte, which is dictated by the pH, affects its solubility and interaction with extraction phases. For instance, in reversed-phase solid-phase extraction (SPE), adjusting the pH to neutralize the analyte will increase its retention on the nonpolar sorbent.[1] Conversely, for ion-exchange SPE, the pH must be controlled to ensure the analyte and the sorbent are appropriately charged for binding.[1]

Q3: My this compound recovery is inconsistent between replicates. What could be the cause?

Inconsistent recovery often points to variability in the experimental procedure.[1] Several factors can contribute to this:

  • Inconsistent Timing: Ensure that incubation and extraction times are consistent across all samples.[1]

  • Variable Technique: Manual extraction techniques, such as shaking during liquid-liquid extraction (LLE), can introduce variability.[1] Using a vortex mixer at a consistent speed can help.

  • SPE Cartridge Issues: If using SPE, ensure the cartridge bed does not dry out before sample loading and that the flow rate is controlled and consistent.[1]

Q4: I suspect my this compound is degrading during sample preparation. How can I confirm and prevent this?

Analyte stability is a key factor in achieving good recovery.[1] Some compounds are sensitive to light, temperature, or oxygen.[1] To mitigate degradation, consider the following:[1]

  • Protect from Light: Work with light-sensitive compounds under amber or foil-wrapped containers.[1]

  • Control Temperature: Perform extractions on ice or at reduced temperatures if your analyte is thermally labile.[1]

  • Use Antioxidants: For compounds prone to oxidation, the addition of antioxidants to the sample matrix may be beneficial.[1]

  • Minimize Processing Time: Streamline your workflow to reduce the time the analyte spends in potentially harsh conditions.[1]

Troubleshooting Guides

Issue: Low Recovery of this compound in Plasma Samples

This guide provides a systematic approach to troubleshooting poor recovery of this compound from plasma.

1. Initial Assessment:

  • Review Protocol: Carefully review your entire protocol for any potential deviations.

  • Check Calculations: Double-check all calculations for dilutions and concentrations.

2. Optimizing Sample Preparation:

  • Protein Precipitation (PP): This is often the first method to try due to its simplicity. However, recovery can be affected by the choice of solvent.

    • Troubleshooting: If recovery is low with acetonitrile, try methanol (B129727) or a mixture of methanol and ethanol.[2]

  • Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PP but requires careful solvent selection.

    • Troubleshooting: If using a non-polar solvent like hexane (B92381) results in low recovery, this compound may be too polar. Try a more polar solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE). The pH of the aqueous phase is also critical; adjust it to ensure this compound is in its neutral form to partition into the organic layer.

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts and highest recovery but is the most complex method.

    • Troubleshooting:

      • Conditioning and Equilibration: Ensure the sorbent is properly conditioned and equilibrated.

      • Loading: Do not let the cartridge dry out before loading the sample.

      • Washing: Use a wash solvent that is strong enough to remove interferences but not so strong that it elutes this compound.

      • Elution: Use an elution solvent that is strong enough to desorb this compound completely. You may need to test different solvents and volumes.

Data Presentation: Comparison of Extraction Methods for this compound Recovery from Plasma

Extraction MethodProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (MTBE, pH 8)Solid-Phase Extraction (C18, pH 7)
Mean Recovery (%) 658595
RSD (%) 1584
Sample Cleanliness PoorModerateHigh

3. Investigating Analyte Stability:

  • Freeze-Thaw Stability: Assess if this compound degrades after multiple freeze-thaw cycles.

  • Bench-Top Stability: Determine how long this compound is stable in the biological matrix at room temperature.

  • Post-Preparative Stability: Evaluate the stability of the extracted sample in the autosampler before analysis.

Issue: Low Recovery of this compound in Urine Samples

Urine is a less complex matrix than plasma, but challenges can still arise.

1. Adjusting Sample pH:

The pH of urine can vary significantly. Adjusting the pH of the urine sample before extraction is often necessary to ensure consistent recovery.[3]

Data Presentation: Effect of Urine pH on this compound Recovery using LLE

Urine pHMean Recovery (%)RSD (%)
45512
6886
8709

2. Optimizing Extraction from an Aqueous Matrix:

  • LLE: Ensure the chosen organic solvent has low solubility in water. Salting out the aqueous phase by adding a salt like sodium chloride can improve the partitioning of this compound into the organic layer.

  • SPE: Use a sorbent that has a high affinity for this compound. For a moderately polar compound, a reversed-phase (C18 or C8) or a mixed-mode cation exchange sorbent might be appropriate.

Experimental Protocols

Protocol 1: Protein Precipitation (PP) of Plasma Samples

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Urine Samples

  • Pipette 500 µL of urine sample into a glass tube.

  • Adjust the pH of the urine to 6.0 using 1 M HCl or 1 M NaOH.

  • Add 2 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 rpm for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma/Urine) spike Spike with this compound Internal Standard sample->spike extraction Extraction (PP, LLE, or SPE) spike->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing lc_ms->data_processing quantification Quantification data_processing->quantification

Caption: General experimental workflow for the analysis of this compound.

signaling_pathway cluster_metabolism Hypothetical Metabolic Pathway of A1 A1 This compound (Parent Drug) PhaseI Phase I Metabolism (e.g., Oxidation via CYP450) A1->PhaseI Excretion Excretion (Urine/Feces) A1->Excretion Metabolite1 Metabolite M1 (Hydroxylated) PhaseI->Metabolite1 PhaseII Phase II Metabolism (e.g., Glucuronidation via UGT) Metabolite1->PhaseII Metabolite2 Metabolite M2 (Glucuronide Conjugate) PhaseII->Metabolite2 Metabolite2->Excretion

Caption: Hypothetical metabolic pathway of the parent drug A1.

References

Technical Support Center: C14-A1 Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing C14-A1, an experimental modulator of the Adenosine A1 receptor (A1R). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is designed to be a selective modulator of the Adenosine A1 receptor (A1R), a G protein-coupled receptor (GPCR). The A1R primarily couples to Gαi/o proteins.[1] Activation of the A1R by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] It can also activate other signaling pathways, including phospholipase C (PLC), leading to an increase in intracellular calcium, and the MAPK/ERK pathway.[1][3]

Q2: What are the expected downstream effects of A1R activation by an agonist like this compound?

A2: The primary downstream effects of A1R activation include:

  • Decrease in cAMP levels: Due to the inhibition of adenylyl cyclase.[1]

  • Modulation of ion channel activity: Activation of potassium channels and inhibition of calcium channels.[2]

  • Activation of the MAPK/ERK pathway: Leading to the phosphorylation of ERK1/2.[3]

  • Stimulation of PLC: Resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which can lead to the release of intracellular calcium.[2]

Q3: Which cell lines are suitable for studying this compound's effects?

A3: Cell lines endogenously expressing the Adenosine A1 receptor or recombinant cell lines overexpressing the receptor are suitable. Commonly used cell lines for studying GPCRs like A1R include Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) 293 cells, often stably transfected with the A1R.

Troubleshooting Guides

cAMP Assays

Cyclic AMP (cAMP) assays are crucial for determining the effect of this compound on the A1R, which is coupled to the inhibitory G protein, Gαi.

Issue 1: High background or low signal-to-background window.

Possible Cause Recommended Solution
Suboptimal cell density. Titrate the cell number to find the optimal density for your assay plate format.
Phosphodiesterase (PDE) activity degrading cAMP. Use a PDE inhibitor, such as IBMX or rolipram (B1679513), in your assay buffer. Note that IBMX can have antagonist activity at A1Rs, so rolipram may be a better choice.[4]
Inappropriate forskolin (B1673556) concentration. Optimize the forskolin concentration to stimulate a submaximal level of cAMP, which allows for the detection of inhibitory effects. An EC50 to EC80 concentration is often recommended.[5]
Cell health and passage number. Ensure cells are healthy, in the logarithmic growth phase, and have a consistent passage number, as receptor expression can vary with passage.[5]

Issue 2: Inconsistent or non-reproducible results.

Possible Cause Recommended Solution
Inconsistent cell handling. Standardize cell seeding, treatment times, and lysis procedures. Ensure even cell distribution in the wells.
Compound instability. Ensure this compound is properly stored and protected from light and moisture to prevent degradation.
Reagent preparation. Prepare fresh assay buffers and compound dilutions for each experiment.
Calcium Mobilization Assays

These assays are used to measure the increase in intracellular calcium upon GPCR activation, typically through the Gαq pathway, although Gβγ subunits from Gαi/o can also activate PLC.

Issue 1: No or weak calcium signal upon agonist stimulation.

Possible Cause Recommended Solution
Low receptor expression. Use a cell line with higher A1R expression or consider co-transfection with a promiscuous G protein like Gα15 or Gα16 to enhance coupling to the calcium pathway.
Receptor desensitization. If cells are kept in serum-containing medium, receptors may be desensitized. Serum-starve the cells for several hours before the assay.
Suboptimal dye loading. Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Fluo-8) and the loading time and temperature. Do not wash the cells after dye loading unless specified by the kit.[6]
Agonist is not working. Use a positive control agonist for the A1R (e.g., Adenosine, CPA) and a calcium ionophore (e.g., ionomycin) to confirm that the cells and assay setup are functioning correctly.

Issue 2: High background fluorescence.

Possible Cause Recommended Solution
Incomplete hydrolysis of AM ester. Ensure the dye loading incubation is sufficient for cellular esterases to cleave the AM group, trapping the dye inside the cells.
Cell death or membrane damage. High concentrations of the compound or dye can be cytotoxic. Perform a cell viability assay to check for toxicity and use optimal, non-toxic concentrations.
Autofluorescence of compounds. Test the fluorescence of this compound at the assay wavelength to check for interference.
Western Blot for Phosphorylated ERK (p-ERK)

Activation of the A1R can lead to the phosphorylation of ERK1/2. Western blotting is a common method to detect this.

Issue 1: Weak or no p-ERK signal.

Possible Cause Recommended Solution
Suboptimal stimulation time. Perform a time-course experiment to determine the peak of ERK phosphorylation, which is often transient (typically 5-15 minutes).
Dephosphorylation of p-ERK during sample preparation. Work quickly, keep samples on ice or at 4°C, and use lysis buffers freshly supplemented with a cocktail of protease and phosphatase inhibitors.[7][8]
Low protein loading. Ensure you are loading a sufficient amount of protein (20-30 µg is a common starting point).[8]
Inefficient protein transfer. Verify your transfer setup and conditions. For proteins the size of ERK (~42/44 kDa), ensure the transfer time is not too long, which could lead to over-transfer.[7]

Issue 2: High background on the western blot.

Possible Cause Recommended Solution
Inappropriate blocking buffer. For detecting phosphoproteins, it is strongly recommended to use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking. Milk contains phosphoproteins that can cause high background.[7][8]
Primary or secondary antibody concentration is too high. Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.
Insufficient washing. Increase the number and duration of washes with TBST after antibody incubations.[9]

Issue 3: Bands for p-ERK and Total ERK at the same molecular weight.

Possible Cause Recommended Solution
Incomplete stripping of the primary antibody. If you are stripping and re-probing for total ERK, ensure your stripping protocol is effective. After stripping, you can incubate the membrane with only the secondary antibody to check for any residual signal before re-probing with the total ERK antibody.[8]
Gel resolution. While p-ERK and total ERK are very close in size, sometimes a slight band shift can be observed. Using a higher percentage acrylamide (B121943) gel may improve resolution.

Experimental Protocols

Detailed Protocol: TR-FRET cAMP Assay for A1R Inhibition

This protocol is for a time-resolved fluorescence energy transfer (TR-FRET) based cAMP assay to measure the inhibitory effect of this compound on the Adenosine A1 receptor.

1. Cell Preparation:

  • Culture CHO-K1 cells stably expressing the human Adenosine A1 receptor in your preferred culture medium.
  • The day before the assay, seed the cells into a 384-well white plate at a pre-optimized density (e.g., 5,000 cells/well).
  • Incubate overnight at 37°C, 5% CO2.

2. Compound Preparation:

  • Prepare a stock solution of this compound in 100% DMSO.
  • Perform serial dilutions of this compound in assay buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA) to create a dose-response curve. Also prepare a vehicle control (DMSO).

3. Assay Procedure:

  • Carefully remove the culture medium from the cell plate.
  • Add your this compound dilutions and controls to the respective wells.
  • Add a solution of forskolin (at a final concentration corresponding to its EC80) mixed with a positive control A1R agonist (e.g., CPA at its EC80) to the antagonist control wells. To the experimental wells, add the forskolin solution.[4]
  • Incubate for 30 minutes at room temperature.[4]
  • Add the TR-FRET cAMP detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) according to the manufacturer's instructions.
  • Incubate for 60 minutes at room temperature, protected from light.[4]

4. Data Acquisition and Analysis:

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both 665 nm and 620 nm.
  • Calculate the 665/620 ratio for each well.
  • Normalize the data to the forskolin-stimulated control (0% inhibition) and a baseline control (100% inhibition).
  • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Data Presentation

Table 1: Example Data from a this compound Dose-Response Experiment in a cAMP Assay
This compound Conc. (nM)% Inhibition of Forskolin-stimulated cAMP
0.15.2
115.8
1048.9
10085.3
100098.1
1000099.5

Visualizations

Adenosine_A1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol A1R Adenosine A1 Receptor G_protein Gαi/oβγ A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates ERK ERK G_protein->ERK Activates cAMP cAMP AC->cAMP Converts ATP to Ca_release Ca²⁺ Release PLC->Ca_release Stimulates PKA PKA cAMP->PKA Activates pERK p-ERK ERK->pERK Phosphorylates C14_A1 This compound (Agonist) C14_A1->A1R Binds

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental_Workflow cluster_primary_screening Primary Screening cluster_secondary_assays Secondary Assays cluster_selectivity Selectivity Profiling cluster_validation In Vitro Validation cAMP_Assay cAMP Assay (Determine IC50) Calcium_Assay Calcium Mobilization Assay cAMP_Assay->Calcium_Assay pERK_Western p-ERK Western Blot cAMP_Assay->pERK_Western A2A_Assay Adenosine A2A Receptor Assay Calcium_Assay->A2A_Assay pERK_Western->A2A_Assay Other_GPCRs Other GPCR Assays A2A_Assay->Other_GPCRs Cell_Viability Cell Viability Assay Other_GPCRs->Cell_Viability

Caption: Experimental Workflow for this compound.

References

Validation & Comparative

Validating the Positional Integrity of C14-Labeled Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise location of a Carbon-14 (¹⁴C) label within a molecule is a critical step in ensuring data integrity for metabolic studies, pharmacokinetic analyses, and quantitative autoradiography. This guide provides a comparative overview of key analytical techniques for validating the position of a ¹⁴C label, which for the purpose of this guide we will refer to as being at a hypothetical position "A1" within a target molecule.

The introduction of a ¹⁴C isotope into a drug candidate or biologic is a powerful strategy for tracing its fate in vitro and in vivo.[1][2][3][4] The long half-life of ¹⁴C makes it ideal for long-term studies without the need to correct for radioactive decay.[5][6] However, the synthetic route to introduce the label can sometimes lead to isotopic scrambling or labeling at an unintended position. Positional validation is therefore non-negotiable to ensure that the detected radioactivity corresponds to the molecule of interest and its intended metabolites.

Comparative Analysis of Validation Techniques

The primary methods for confirming the position of a ¹⁴C label are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. Each technique offers distinct advantages and is suited to different stages of the drug development pipeline.

Technique Principle Sample Requirements Resolution Key Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.Small sample quantity, compatible with complex mixtures after separation.High mass accuracy.High sensitivity, suitable for proteomics and metabolomics, can be quantitative.[7]Indirectly confirms position through fragmentation patterns, which can be complex to interpret.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics.[8][9]Higher sample concentration, purified sample required.[10]Atomic resolution.Provides unambiguous positional information and detailed structural context.[11][12]Lower sensitivity compared to MS, not suitable for all molecules (e.g., very large proteins or insoluble compounds).
X-ray Crystallography Determines the three-dimensional atomic and molecular structure of a crystal by analyzing the diffraction pattern of an X-ray beam.[13]High-quality single crystal required.Atomic resolution.Provides a definitive 3D structure, showing the exact position of all atoms.[14]Crystal growth can be a significant bottleneck, the solid-state structure may not perfectly represent the solution-state conformation.

Experimental Protocols

Mass Spectrometry (MS) for Positional Validation

Mass spectrometry, particularly tandem MS (MS/MS), is a powerful tool for locating isotopic labels. The "bottom-up" approach is commonly used for proteins.[7]

Methodology:

  • Proteolysis: The ¹⁴C-labeled protein is enzymatically digested (e.g., with trypsin) into smaller peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and introduced into a mass spectrometer.

  • Parent Ion Selection: In the first stage of MS, the parent masses of the peptides are measured. The ¹⁴C-labeled peptides will have a characteristic mass shift.

  • Fragmentation: The labeled peptides are isolated and fragmented (e.g., by collision-induced dissociation).

  • Fragment Ion Analysis: The masses of the fragment ions are measured in the second stage of MS. The position of the ¹⁴C label can be deduced by identifying which fragment ions contain the mass shift.

NMR Spectroscopy for Positional Validation

NMR spectroscopy is the gold standard for determining the structure of molecules in solution and can unequivocally identify the position of an isotopic label.[8][12]

Methodology:

  • Sample Preparation: The ¹⁴C-labeled molecule is dissolved in a suitable deuterated solvent to a concentration typically in the mM range.[9]

  • ¹³C NMR Spectrum Acquisition: A one-dimensional ¹³C NMR spectrum is acquired. While ¹⁴C is NMR-inactive, its presence can sometimes be inferred from the absence or broadening of the signal of the directly attached ¹³C atom in a uniformly ¹³C-labeled molecule. For small molecules, comparison with the unlabeled standard is key.

  • 2D NMR (HSQC/HMBC): Two-dimensional heteronuclear correlation experiments are often more informative.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates the chemical shifts of protons with directly attached carbons. The absence of a cross-peak at the expected position for the A1 carbon and its attached proton can indicate the presence of the ¹⁴C label.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This can help to confirm the assignment of the surrounding atoms and pinpoint the location of the missing signal.

X-ray Crystallography for Positional Validation

For molecules that can be crystallized, X-ray crystallography provides the most definitive structural information, including the precise location of the label.[13]

Methodology:

  • Crystallization: The ¹⁴C-labeled molecule is crystallized to produce high-quality, single crystals.

  • X-ray Diffraction Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.[13]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. The atomic model is then built into this map and refined.

  • Analysis of Electron Density: The position of the "A1" atom is located within the refined structure. While ¹⁴C itself is not directly distinguished from ¹²C, the overall validated structure of the molecule confirms the connectivity and thus the position where the label was incorporated during synthesis. The quality of the structure is assessed by parameters like resolution and R-factor.[14]

Validation Workflow

The following diagram illustrates a typical workflow for validating the position of the C14-A1 label.

G Workflow for this compound Label Position Validation cluster_synthesis Synthesis & Purification cluster_validation Positional Validation cluster_analysis Data Analysis & Confirmation synthesis Synthesis of This compound Labeled Molecule purification Purification (e.g., HPLC) synthesis->purification ms Mass Spectrometry (LC-MS/MS) purification->ms Initial Confirmation nmr NMR Spectroscopy (1D/2D NMR) purification->nmr Definitive Position xray X-ray Crystallography purification->xray If Crystallizable data_analysis Analyze Fragmentation (MS), Chemical Shifts (NMR), or Electron Density (X-ray) ms->data_analysis nmr->data_analysis xray->data_analysis confirmation Confirm C14 at Position A1 data_analysis->confirmation

Caption: A generalized workflow for the validation of the this compound label position.

By selecting the appropriate analytical technique based on the molecular characteristics and the specific requirements of the study, researchers can confidently validate the positional integrity of their ¹⁴C-labeled molecules, ensuring the accuracy and reliability of their experimental data.

References

A Researcher's Guide to Isotopic Tracers in Metabolic Studies: ¹⁴C vs. Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that profoundly influences the outcomes of metabolic studies. This guide provides an objective comparison of the radioactive isotope Carbon-14 (¹⁴C) with the stable isotopes Carbon-13 (¹³C) and Tritium (B154650) (³H), offering supporting experimental data, detailed methodologies, and visual aids to inform this crucial choice.

The use of isotopically labeled compounds is indispensable for elucidating the metabolic fate of endogenous and exogenous substances, tracking metabolic pathways, and quantifying fluxes. While ¹⁴C has long been the gold standard due to its high sensitivity, advancements in analytical techniques have positioned stable isotopes like ¹³C and ³H as powerful and often safer alternatives. This guide will delve into the nuances of employing these isotopes in metabolic research, enabling an informed decision based on experimental goals, available resources, and safety considerations.

Performance Comparison: ¹⁴C vs. ¹³C vs. ³H

The fundamental difference between these isotopes lies in their physical properties, which dictate their detection methods, sensitivity, and applications. ¹⁴C and ³H are radioactive isotopes that emit beta particles, which are detected by methods such as liquid scintillation counting or accelerator mass spectrometry. In contrast, ¹³C is a stable isotope, and its incorporation into molecules is detected based on the mass difference using mass spectrometry or nuclear magnetic resonance spectroscopy.

Quantitative Data Summary
FeatureCarbon-14 (¹⁴C)Carbon-13 (¹³C)Tritium (³H)
Isotopic Nature Radioactive (Beta emitter)StableRadioactive (Beta emitter)
Half-life ~5,730 years[1]Stable~12.3 years[2]
Detection Method Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS), Radio-HPLC[3]Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy[3]Liquid Scintillation Counting (LSC)[2]
Specific Activity ~0.062 Ci/mmolNot ApplicableUp to ~29 Ci/mmol[2]
Sensitivity Extremely high, especially with AMS[3]High, dependent on the mass spectrometer's capabilitiesVery high[4]
Limit of Detection Can be lower than MS-based methods, particularly with AMS.[3]e.g., 0.015 µg/kg for ¹³C₃-simazine in soil by UPLC-MS/MS.[3]Dependent on specific activity and counting efficiency.
Cost Synthesis of labeled compounds and radioactive waste disposal can be costly.[3]Synthesis of labeled compounds can be expensive; high cost of high-resolution mass spectrometers.[3]Lower material costs compared to ¹⁴C.[2]
Safety Radioactive, requires licensed handling, specialized waste disposal, and radiation safety protocols.[3]Non-radioactive, no specialized handling for radioactivity required.[3]Radioactive, requires licensed handling and waste disposal, though less stringent than for ¹⁴C due to shorter half-life.[2]
Metabolic Stability of Label Less potential for label loss.[2]StablePotential for label loss through metabolic exchange.[2]

Key Experiments and Methodologies

The choice of isotope is intrinsically linked to the experimental question. Below are detailed protocols for common metabolic studies using each type of isotope.

In Vivo ADME Study in Rats using ¹⁴C-Labeled Compounds

This experiment aims to determine the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate.

Experimental Workflow for a ¹⁴C ADME Study

ADME_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Sample Analysis Animal_Acclimation Animal Acclimation (Male Sprague-Dawley Rats) Dosing Single Oral Gavage of ¹⁴C-Labeled Drug (e.g., 100 µCi/kg) Animal_Acclimation->Dosing Housing Metabolism Cages Dosing->Housing Blood Blood Sampling (Serial time points) Dosing->Blood Tissues Tissue Harvest (End of study) Urine_Feces Urine & Feces Collection (0-168h post-dose) Housing->Urine_Feces Quantification Total Radioactivity (LSC) Urine_Feces->Quantification Blood->Quantification Tissues->Quantification Profiling Metabolite Profiling (Radio-HPLC) Quantification->Profiling Identification Metabolite Identification (LC-MS/MS) Profiling->Identification

Caption: General workflow for an in vivo ADME study of a ¹⁴C-labeled compound in rats.

Methodology:

  • Animal Dosing: Healthy male rats are administered a single oral gavage dose of the ¹⁴C-labeled compound, typically at a pharmacologically relevant dose containing 50-100 µCi of radioactivity.[5]

  • Sample Collection: Animals are housed in metabolism cages to allow for the separate collection of urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, and then every 24h up to 168h post-dose).[6] Blood samples are collected at various time points to determine the pharmacokinetic profile. At the end of the study, tissues are harvested to assess drug distribution.[6]

  • Sample Preparation for Radioactivity Measurement:

    • Plasma/Blood: An aliquot is mixed with a liquid scintillation cocktail for counting.

    • Urine: A direct aliquot is mixed with the scintillation cocktail.

    • Feces and Tissues: Samples are homogenized and an aliquot is combusted in a sample oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and counted.[7]

  • Metabolite Profiling and Identification:

    • Pooled urine and plasma samples are subjected to protein precipitation or solid-phase extraction.

    • The extracts are concentrated and analyzed by radio-HPLC to separate the parent drug from its metabolites.

    • Fractions corresponding to radioactive peaks are collected for structural elucidation by high-resolution mass spectrometry (LC-MS/MS).[8][9]

¹³C Metabolic Flux Analysis (MFA) in Cell Culture

This experiment aims to quantify the rates (fluxes) of metabolic pathways, such as glycolysis and the TCA cycle.

Workflow for ¹³C Metabolic Flux Analysis

MFA_Workflow cluster_culture Cell Culture cluster_sampling Sampling & Quenching cluster_extraction Metabolite Extraction cluster_analysis Analysis & Modeling Cell_Culture Culture cells in medium with ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) Quenching Rapidly quench metabolism (e.g., with cold methanol) Cell_Culture->Quenching Extraction Extract intracellular metabolites Quenching->Extraction MS_Analysis Measure Mass Isotopomer Distributions (MIDs) by GC-MS or LC-MS Extraction->MS_Analysis Flux_Estimation Computational Flux Estimation using a stoichiometric model MS_Analysis->Flux_Estimation Statistical_Analysis Goodness-of-fit and Confidence Intervals Flux_Estimation->Statistical_Analysis

Caption: General workflow of a ¹³C Metabolic Flux Analysis experiment.[10]

Methodology:

  • Isotopic Labeling Experiment: Cells are cultured in a defined medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) until a metabolic and isotopic steady state is reached.[10]

  • Metabolite Quenching and Extraction: To halt enzymatic activity, the metabolism is rapidly quenched, often with a cold solvent like methanol. Intracellular metabolites are then extracted.[10]

  • Metabolite Analysis: The extracts are analyzed by mass spectrometry (typically GC-MS or LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites.[11][12] The MID reflects the pattern of ¹³C enrichment.

  • Computational Flux Estimation: The measured MIDs, along with other extracellular rates (e.g., glucose uptake and lactate (B86563) secretion), are used as inputs for a computational model that estimates the intracellular metabolic fluxes.[10][12]

³H Scintillation Counting in Tissue Homogenates

This protocol is for quantifying the amount of a ³H-labeled compound in tissue samples.

Methodology:

  • Tissue Homogenization: The tissue sample (up to 200 mg) is minced or ground and placed in a glass scintillation vial.[13]

  • Solubilization: A tissue solubilizer (e.g., Biosol) is added to the vial. The mixture is incubated, often with gentle agitation at an elevated temperature (e.g., 50°C), until the tissue is completely dissolved.[13]

  • Decolorization (if necessary): For pigmented samples like blood or liver, a decolorizing agent (e.g., hydrogen peroxide) may be added to reduce color quenching, which can interfere with scintillation counting.[13]

  • Addition of Scintillation Cocktail: After cooling to room temperature, a liquid scintillation cocktail is added to the vial. The cocktail contains fluors that emit light when excited by the beta particles from ³H decay.[14]

  • Liquid Scintillation Counting: The vial is placed in a liquid scintillation counter, which measures the light pulses to determine the amount of radioactivity in the sample.[14]

Visualization of Metabolic Pathways and Workflows

Understanding the flow of atoms through metabolic networks is crucial. The following diagrams, generated using Graphviz, illustrate key concepts in metabolic studies.

Central Carbon Metabolism: Glycolysis and the TCA Cycle

Central_Metabolism cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) Glucose Glucose G6P G6P Glucose->G6P HK F6P F6P G6P->F6P PGI F16BP F16BP F6P->F16BP PFK GAP GAP F16BP->GAP DHAP DHAP F16BP->DHAP BPG13 BPG13 GAP->BPG13 GAPDH DHAP->GAP PG3 PG3 BPG13->PG3 PGK PG2 PG2 PG3->PG2 PGM PEP PEP PG2->PEP ENO Pyruvate Pyruvate PEP->Pyruvate PK Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport AcetylCoA AcetylCoA Pyruvate_mito->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate aKG aKG Isocitrate->aKG IDH SuccinylCoA SuccinylCoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate

Caption: Simplified diagram of Glycolysis and the TCA Cycle, central pathways in carbon metabolism.

Stable Isotope Resolved Metabolomics (SIRM) Workflow

SIRM_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Data Interpretation Tracer_Admin Administer Stable Isotope Tracer (e.g., ¹³C-glucose) to cells, tissues, or organisms Incubation Allow for metabolic incorporation of the tracer Tracer_Admin->Incubation Sampling Collect biological samples at specific time points Incubation->Sampling Extraction Extract metabolites Sampling->Extraction Analysis Analyze by MS or NMR to determine isotopic labeling patterns Extraction->Analysis Pathway_Tracing Trace the flow of labeled atoms through metabolic pathways Analysis->Pathway_Tracing Flux_Analysis Quantify metabolic fluxes (optional, requires modeling) Analysis->Flux_Analysis

Caption: General workflow for Stable Isotope Resolved Metabolomics (SIRM).[15][16]

Conclusion

The choice between ¹⁴C, ¹³C, and ³H for metabolic studies is a multifaceted decision that requires careful consideration of the research question, available instrumentation, budget, and safety infrastructure. ¹⁴C remains an invaluable tool for ADME studies and when the highest sensitivity is required.[1] However, the safety and versatility of stable isotopes, particularly ¹³C, coupled with the power of modern mass spectrometry, have made them the preferred choice for metabolic flux analysis and pathway tracing in many applications.[11] ³H offers a high specific activity alternative to ¹⁴C, though with a greater potential for label exchange.[2] By understanding the strengths and limitations of each isotope, researchers can design more effective and informative metabolic studies, ultimately accelerating the pace of discovery in basic science and drug development.

References

A Head-to-Head Comparison: Carbon-14 Versus Tritium Labeling in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal radiolabeling strategy for preclinical and clinical studies.

In the landscape of drug development, radiolabeling of investigational compounds is an indispensable tool for elucidating their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their pharmacokinetic (PK) and pharmacodynamic (PD) properties. Among the array of available isotopes, Carbon-14 (¹⁴C) and Tritium (³H) have emerged as the workhorses for these critical studies. The choice between these two beta-emitting isotopes is a pivotal decision that can significantly impact the timeline, cost, and overall success of a drug development program. This guide provides an objective comparison of ¹⁴C and ³H labeling, supported by experimental data and detailed protocols, to empower researchers to make informed decisions.

At a Glance: Key Quantitative Differences

A clear understanding of the fundamental properties of Carbon-14 and Tritium is the first step in selecting the appropriate isotope for a given application. The following table summarizes the key quantitative differences between the two.

PropertyCarbon-14 (¹⁴C)Tritium (³H)Significance in Drug Development
Maximum Specific Activity ~62.4 mCi/mmol[1][2]~29 Ci/mmol[1][3]Tritium's significantly higher specific activity makes it ideal for assays requiring high sensitivity, such as receptor binding studies where target concentrations are low.[1]
Half-life ~5,730 years[2]~12.3 years[4]Carbon-14's long half-life provides stability for long-term studies without the need for decay correction.[5] Tritium's shorter half-life results in more manageable radioactive waste disposal.[3][6]
Beta Emission Energy (Max) 0.156 MeV[2]0.0186 MeVTritium's lower energy beta particles result in shorter path lengths, offering higher resolution in techniques like autoradiography.
Relative Synthesis Cost Higher (can be ~100-fold more expensive)[1]Lower[1][3]The cost of radiosynthesis is a major consideration, with Tritium labeling often being the more economical choice for early-stage studies.[1]
Metabolic Stability of Label High (C-C bond is stable)Variable (C-H bond can be labile)[3]The stability of the ¹⁴C label within the molecular backbone makes it the gold standard for definitive ADME and mass balance studies.[3] Tritium labels are more susceptible to metabolic exchange, which can complicate data interpretation.[1]

Strategic Selection: A Workflow for Choosing Your Isotope

The decision to use ¹⁴C or ³H is often dictated by the stage of drug development and the specific scientific question being addressed. A strategic approach ensures that the chosen isotope aligns with the study's objectives and regulatory requirements.

G cluster_0 Drug Development Stage cluster_1 Key Study Types cluster_2 Isotope Choice start Start: New Chemical Entity (NCE) discovery Early Discovery/ Lead Optimization start->discovery preclinical Preclinical Development discovery->preclinical receptor_binding Receptor Binding Assays (High Sensitivity Needed) discovery->receptor_binding early_adme Early in vitro/in vivo ADME (Cost-Effective Screening) discovery->early_adme clinical Clinical Trials (Phase I-III) preclinical->clinical definitive_adme Definitive Mass Balance & Metabolite Profiling preclinical->definitive_adme qwba Quantitative Whole-Body Autoradiography (QWBA) preclinical->qwba human_ame Human AME Studies (Regulatory Submission) clinical->human_ame tritium Tritium (³H) receptor_binding->tritium Higher Specific Activity early_adme->tritium Lower Cost & Faster Synthesis carbon14 Carbon-14 (¹⁴C) definitive_adme->carbon14 Metabolic Stability qwba->carbon14 Label Stability for Long Exposure human_ame->carbon14 Regulatory Gold Standard

Decision workflow for selecting between Carbon-14 and Tritium labeling.

Experimental Protocols in Focus

Detailed and robust experimental design is critical for generating high-quality data. Below are outlines of key experimental protocols utilizing both ¹⁴C and ³H.

Human ADME (hADME) Study with ¹⁴C-labeled Drug

Objective: To determine the mass balance, routes of excretion, and metabolic profile of a drug candidate in humans.

Methodology:

  • Radiolabeling: Synthesize the drug with a ¹⁴C label at a metabolically stable position.

  • Dosing: A single therapeutic dose of the non-radiolabeled drug is co-administered with a microdose (typically 50-100 µCi) of the ¹⁴C-labeled drug to healthy volunteers.[7][8]

  • Sample Collection: Collect blood, plasma, urine, and feces at predetermined time points until at least 90% of the radioactive dose is recovered.[9]

  • Radioactivity Measurement: Determine the total radioactivity in each sample using liquid scintillation counting (LSC).

  • Metabolite Profiling: Profile the radioactive components in plasma, urine, and feces using techniques such as high-performance liquid chromatography (HPLC) with radiometric detection, followed by mass spectrometry (MS) for structural identification.

  • Data Analysis: Calculate pharmacokinetic parameters for the parent drug and total radioactivity, determine the percentage of the dose excreted by each route, and quantify the relative abundance of metabolites.[7]

G cluster_workflow Human ADME Study Workflow with ¹⁴C synthesis Synthesize ¹⁴C-labeled Drug formulation Formulate Dosing Solution (¹⁴C-drug + unlabeled drug) synthesis->formulation dosing Administer Single Dose to Healthy Volunteers formulation->dosing collection Collect Blood, Urine, Feces dosing->collection measurement Measure Total Radioactivity (LSC) collection->measurement profiling Metabolite Profiling (HPLC-Radio/MS) collection->profiling analysis PK & Mass Balance Analysis measurement->analysis profiling->analysis

Workflow for a typical human ADME study using a ¹⁴C-labeled compound.
Receptor Binding Assay with ³H-labeled Ligand

Objective: To determine the binding affinity (Kd) of a ligand for its receptor and the receptor density (Bmax).

Methodology:

  • Membrane Preparation: Isolate cell membranes from tissues or cultured cells expressing the target receptor.

  • Radioligand Preparation: Use a ³H-labeled ligand with high specific activity (>20 Ci/mmol) to ensure sensitive detection.[10]

  • Incubation: Incubate the membranes with increasing concentrations of the ³H-labeled ligand in a binding buffer.[3] For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[11]

  • Quantification: Place the filters in scintillation vials with cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the radioligand concentration and fit the data using non-linear regression to determine the Kd and Bmax.[3]

G cluster_workflow Receptor Binding Assay Workflow with ³H prep Prepare Receptor Membranes incubate_total Incubate Membranes with Increasing [³H-Ligand] (Total Binding) prep->incubate_total incubate_nsb Incubate Membranes with Increasing [³H-Ligand] + Excess Unlabeled Ligand (Non-Specific Binding) prep->incubate_nsb filtration Separate Bound/Free Ligand (Vacuum Filtration) incubate_total->filtration incubate_nsb->filtration counting Quantify Radioactivity on Filters (LSC) filtration->counting analysis Calculate Specific Binding (Total - Non-Specific) counting->analysis results Determine Kd and Bmax analysis->results

Workflow for a radioligand receptor binding assay using a ³H-labeled compound.

Tracing Cellular Signals: Elucidating Mechanism of Action

Radiolabeled compounds are powerful tools for dissecting complex signaling pathways. For instance, a radiolabeled agonist for a G-protein coupled receptor (GPCR) can be used to trace the downstream signaling cascade.

G cluster_pathway GPCR Signaling Pathway Tracing ligand Radiolabeled Agonist (e.g., ³H-ligand) receptor GPCR ligand->receptor Binds g_protein G-Protein (GDP-bound) receptor->g_protein Activates g_protein_active G-Protein (GTP-bound) g_protein->g_protein_active GDP -> GTP Exchange effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein_active->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Cellular Response second_messenger->downstream Initiates

Tracing a GPCR signaling pathway with a radiolabeled agonist.

Upon binding of the radiolabeled agonist, the GPCR undergoes a conformational change, activating the G-protein by catalyzing the exchange of GDP for GTP.[2] The activated G-protein then modulates the activity of an effector enzyme, leading to the production of a second messenger and initiating a downstream cellular response.[12] By measuring the accumulation of downstream products or the binding of radiolabeled GTP analogs, the potency and efficacy of the drug can be quantified.

Conclusion: A Tale of Two Isotopes

Both Carbon-14 and Tritium are invaluable in drug development, each with a distinct set of advantages and disadvantages. Tritium, with its high specific activity and lower cost, is often the isotope of choice for early discovery and in vitro assays.[1][3] In contrast, the metabolic stability of the Carbon-14 label makes it the undisputed gold standard for definitive ADME and human mass balance studies that are required for regulatory submissions.[3][5] A thorough and objective assessment of the study's goals, the stage of development, budgetary constraints, and regulatory requirements will ultimately guide the optimal selection between these two powerful radiolabeling tools.[6]

References

A Comparative Guide to the Quantitative Analysis of ¹⁴C-Labeled Metabolites: LSC vs. AMS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ¹⁴C-labeled metabolites is paramount for understanding the absorption, distribution, metabolism, and excretion (ADME) of novel drug candidates. The two primary analytical techniques for this purpose are Liquid Scintillation Counting (LSC) and Accelerator Mass Spectrometry (AMS). This guide provides an objective comparison of their performance, supported by experimental data, to facilitate the selection of the most appropriate method for your research needs.

Performance Comparison: LSC vs. AMS

The choice between LSC and AMS is often dictated by the specific requirements of the analysis, including the necessary sensitivity, the amount of sample available, and budgetary considerations. The following tables summarize the key performance characteristics of each technique.

Table 1: General Performance Characteristics

FeatureLiquid Scintillation Counting (LSC)Accelerator Mass Spectrometry (AMS)
Principle Measures beta particles from ¹⁴C decay.Directly counts ¹⁴C atoms.
Sensitivity LowerUltra-high, up to a million times more sensitive than LSC.[1]
Sample Size Milligrams to grams.[2]Micrograms (as low as 10-100 µg).[2]
Throughput HighLower
Cost LowerHigher[3]
Analysis Time Hours to days.[3]Less than 24 hours.[3]

Table 2: Quantitative Performance in Biological Samples

ParameterLiquid Scintillation Counting (LSC)Accelerator Mass Spectrometry (AMS)
Limit of Quantification (LOQ) ~5 dpm/mL in plasma.[1]≤ 0.1 dpm/mL in plasma.[1]
Precision (CV%) 1-5%.[2]<1% to 6.50%.[1][2]
Dynamic Range Approximately 4-5 orders of magnitude.Up to 6 orders of magnitude.[4]

Experimental Protocols

Liquid Scintillation Counting (LSC) of Plasma Samples

This protocol outlines a typical procedure for the quantification of ¹⁴C-labeled metabolites in plasma using LSC.

  • Sample Preparation:

    • Pipette a known volume of plasma (e.g., 100 µL) into a 20 mL glass scintillation vial.

    • Add a scintillation cocktail (e.g., 10 mL of Ultima Gold™) to the vial. The cocktail contains fluorescent molecules that emit light upon interaction with beta particles.

    • Cap the vial tightly and vortex for 10-15 seconds to ensure thorough mixing.

  • Dark Adaptation:

    • Place the vials in a dark, temperature-controlled environment for at least one hour. This allows for the decay of any chemiluminescence, which can interfere with the measurement.

  • Counting:

    • Load the vials into a liquid scintillation counter.

    • Set the instrument parameters for ¹⁴C counting, including the counting window and counting time. A longer counting time will improve the statistical accuracy for low-activity samples.

    • Initiate the counting process. The instrument will detect the light flashes produced by the interaction of beta particles with the scintillation cocktail and convert them into counts per minute (CPM).

  • Data Analysis:

    • The instrument software will typically correct for background radiation and quenching (a reduction in counting efficiency due to color or chemical interference).

    • The final result is usually expressed in disintegrations per minute (DPM), which is a direct measure of the amount of radioactivity in the sample.

Accelerator Mass Spectrometry (AMS) of Tissue Samples

This protocol describes a general workflow for the analysis of ¹⁴C-labeled metabolites in tissue samples using AMS.

  • Sample Homogenization:

    • Excise the tissue of interest and weigh it.

    • Homogenize the tissue in a suitable buffer to create a uniform suspension.

  • Combustion:

    • Aliquots of the tissue homogenate are placed in a combustion tube.

    • The sample is combusted at high temperatures (e.g., 900°C) in the presence of an oxidant (e.g., copper oxide) to convert all carbon in the sample to carbon dioxide (CO₂).

  • Graphitization:

    • The resulting CO₂ is purified and then reduced to elemental carbon (graphite) in the presence of a catalyst (e.g., iron or cobalt) and a reducing agent (e.g., hydrogen gas) at elevated temperatures.

  • Target Preparation:

  • AMS Measurement:

    • The target is placed in the ion source of the accelerator mass spectrometer.

    • The AMS instrument generates a beam of carbon ions, accelerates them to high energies, and uses a series of magnets and detectors to separate and count the individual ¹⁴C, ¹³C, and ¹²C atoms.

    • The ratio of ¹⁴C to a stable carbon isotope (typically ¹²C or ¹³C) is measured.[2]

  • Data Analysis:

    • The measured isotope ratio is compared to that of a known standard to determine the absolute amount of ¹⁴C in the original sample.

    • The results are typically expressed in units of attomoles of ¹⁴C per milligram of tissue.

Visualizing Metabolic Pathways: Glycolysis

In drug development, understanding how a compound affects fundamental metabolic pathways is crucial. ¹⁴C-labeled glucose is often used to trace its path through glycolysis, a central pathway for energy production.[5]

Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P ADP1_out ADP G6P->ADP1_out F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP Dihydroxyacetone phosphate F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P ADP2_out ADP F16BP->ADP2_out DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 NADH_out NADH BPG13->NADH_out PG2 2-Phosphoglycerate PG3->PG2 ATP3_out ATP PG3->ATP3_out PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate ATP4_out ATP Pyruvate->ATP4_out ATP1_in ATP ATP1_in->G6P ATP2_in ATP ATP2_in->F16BP NAD_in NAD+ NAD_in->BPG13 ADP3_in ADP ADP3_in->PG3 ADP4_in ADP ADP4_in->Pyruvate

Caption: The Glycolysis Pathway.

References

Comparative Guide to C14-A1 for Enhanced mRNA Delivery in T Cell Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the experimental results associated with the novel ionizable lipid, C14-A1. Developed for the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery, this compound has demonstrated significant potential for ex vivo T cell engineering, particularly in the context of inducing immunosuppressive phenotypes for autoimmune therapies. This document objectively compares the performance of this compound with the industry-standard ionizable lipid, C12-200, and presents supporting experimental data, detailed protocols, and relevant biological pathways.

Data Presentation: this compound vs. C12-200

The following tables summarize the quantitative data comparing the physicochemical properties and in vitro performance of LNPs formulated with this compound versus those formulated with C12-200 for mRNA delivery to primary human T cells.

Table 1: Physicochemical Characteristics of this compound and C12-200 LNPs

ParameterThis compound LNPC12-200 LNP
Size (Diameter, nm) 95.19 ± 0.30Not explicitly stated in the provided search results
Polydispersity Index (PDI) 0.20 ± 0.04Not explicitly stated in the provided search results
Encapsulation Efficiency (%) > 90%Not explicitly stated in the provided search results

Table 2: In Vitro Performance Comparison in Primary Human CD4+ T Cells

Performance MetricThis compound LNPC12-200 LNP (Industry Standard)
mRNA Delivery Efficiency (Median Fluorescence Intensity - MFI) 2-3 fold increase (p<0.01)[1]Baseline
Foxp3 mRNA Delivery (% Foxp3+ Cells) 63.97 ± 28.87%Not available
Suppression of Effector T Cell Proliferation Functionally suppresses proliferation[2]Not available
TGF-β1 Secretion Upregulated[1]Not available
IL-10 Secretion Upregulated[1]Not available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from established methods for LNP formulation and in vitro T cell assays.

LNP Formulation via Microfluidic Mixing

This protocol outlines the preparation of mRNA-loaded LNPs using the ionizable lipid this compound.

Materials:

  • Ionizable lipid (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG-2000)

  • Ethanol (B145695)

  • Foxp3 mRNA

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Prepare the Lipid-Ethanol Phase: Dissolve this compound, DOPE, cholesterol, and C14-PEG-2000 in ethanol at a molar ratio of 35:16:46.5:2.5.[3]

  • Prepare the mRNA-Aqueous Phase: Dilute the Foxp3 mRNA in citrate buffer.

  • Microfluidic Mixing: Load the lipid-ethanol phase and the mRNA-aqueous phase into separate syringes and connect them to the microfluidic mixing device. Set the flow rate ratio to 3:1 (aqueous:organic).

  • Formation of LNPs: The rapid mixing of the two phases within the microfluidic channels leads to the self-assembly of the LNPs, encapsulating the mRNA.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.

  • Characterization: Determine the LNP size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Assess mRNA encapsulation efficiency using a RiboGreen assay.

Ex Vivo T Cell Engineering and Analysis

This protocol describes the delivery of Foxp3 mRNA to primary human T cells and the subsequent functional assays.

Materials:

  • Primary human peripheral blood mononuclear cells (PBMCs)

  • CD4+ T cell isolation kit

  • T cell activation beads (anti-CD3/anti-CD28)

  • RPMI-1640 medium supplemented with 10% FBS and IL-2

  • This compound LNPs encapsulating Foxp3 mRNA

  • Effector T cells (CD4+ or CD8+)

  • Carboxyfluorescein succinimidyl ester (CFSE) dye

  • Flow cytometer

  • ELISA kits for TGF-β1 and IL-10

Procedure:

  • Isolation and Activation of CD4+ T Cells:

    • Isolate CD4+ T cells from PBMCs using a negative selection kit.

    • Activate the CD4+ T cells with anti-CD3/anti-CD28 beads in complete RPMI medium supplemented with IL-2 for 24-48 hours.

  • Transfection with this compound LNPs:

    • Add the this compound LNPs containing Foxp3 mRNA to the activated CD4+ T cells at various concentrations.

    • Incubate for 24-48 hours to allow for mRNA translation and Foxp3 protein expression. These engineered cells are referred to as Foxp3-T (FP3T) cells.

  • In Vitro T Cell Suppression Assay:

    • Label effector T cells with CFSE dye.

    • Co-culture the CFSE-labeled effector T cells with the FP3T cells at different effector:FP3T ratios (e.g., 1:1, 2:1, 4:1).

    • Stimulate the co-culture with anti-CD3/anti-CD28 beads for 72-96 hours.

    • Analyze the proliferation of the effector T cells by measuring the dilution of the CFSE dye using flow cytometry. The percentage of suppression is calculated relative to the proliferation of effector cells cultured without FP3T cells.

  • Cytokine Secretion Analysis:

    • Collect the supernatant from the T cell cultures after 48-72 hours of stimulation.

    • Measure the concentration of TGF-β1 and IL-10 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Mandatory Visualization

The following diagrams illustrate the key biological pathways and experimental workflows described in this guide.

experimental_workflow cluster_formulation LNP Formulation cluster_tcell_engineering T Cell Engineering & Analysis cluster_analysis Functional Analysis c14a1 This compound microfluidics Microfluidic Mixing c14a1->microfluidics lipids Helper Lipids (DOPE, Cholesterol, PEG-Lipid) lipids->microfluidics mrna Foxp3 mRNA mrna->microfluidics ethanol Ethanol ethanol->microfluidics buffer Citrate Buffer buffer->microfluidics lnp This compound LNP (Foxp3 mRNA) microfluidics->lnp transfection Transfection lnp->transfection lnp->transfection pbmc PBMCs cd4 CD4+ T Cell Isolation pbmc->cd4 activation T Cell Activation (anti-CD3/CD28) cd4->activation activation->transfection fp3t Engineered FP3T Cells transfection->fp3t suppression Suppression Assay (CFSE) fp3t->suppression cytokine Cytokine Analysis (ELISA) fp3t->cytokine

Experimental Workflow for this compound LNP-mediated T Cell Engineering.

signaling_pathway cluster_lnp LNP Delivery cluster_tcell CD4+ T Cell cluster_downstream Downstream Effects lnp This compound LNP mrna Foxp3 mRNA lnp->mrna releases translation Translation mrna->translation foxp3 Foxp3 Protein translation->foxp3 nucleus Nucleus foxp3->nucleus acts as transcription factor proliferation Effector T Cell Proliferation nucleus->proliferation inhibits tgfb1 TGF-β1 Secretion nucleus->tgfb1 promotes il10 IL-10 Secretion nucleus->il10 promotes

Signaling Pathway of Foxp3-mediated Immunosuppression.

References

Comparative Analysis of C14-Polyacetylene Analogs on Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor binding profiles of several C14-polyacetylene analogs, focusing on their interactions with cannabinoid (CB) and Transient Receptor Potential Ankyrin 1 (TRPA1) receptors. The information presented is based on available experimental data to facilitate objective comparison and support further research and development.

Quantitative Receptor Binding Data

The following table summarizes the binding affinities of selected C14-polyacetylene analogs for human cannabinoid receptors (CB1 and CB2). Binding affinity is expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition assay. A lower Ki value indicates a higher binding affinity.

CompoundReceptorKᵢ (Inhibition Constant)Notes
Falcarinol Cannabinoid Receptor 1 (CB₁)594 nM[1]Acts as a covalent inverse agonist.[1]
Cannabinoid Receptor 2 (CB₂)2.36 µM - 3.78 µM[2]Lower affinity compared to CB₁ receptor.
Falcarindiol Cannabinoid Receptor 1 (CB₁)No detectable affinity[2]The presence of an additional hydroxyl group appears to abolish binding.[2]
Cannabinoid Receptor 2 (CB₂)No detectable affinity[2]
Echinophorin A, B, D Transient Receptor Potential Ankyrin 1 (TRPA1)Data not availableThese compounds are reported to selectively modulate TRPA1 channels; however, specific Kᵢ or IC₅₀ values from direct binding assays are not currently available in the cited literature. Their activity was confirmed through functional assays measuring intracellular calcium influx and in silico modeling.[3][4]

Experimental Protocols

The binding affinity data presented in this guide are typically determined using a competitive radioligand binding assay. Below is a detailed methodology representative of such experiments.

Competitive Radioligand Binding Assay for Cannabinoid Receptors

This protocol is a standard method used to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

1. Materials and Reagents:

  • Receptor Source: Membranes from cells stably expressing the human CB₁ or CB₂ receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled cannabinoid receptor ligand (e.g., [³H]CP-55,940).

  • Test Compounds: C14-polyacetylene analogs (e.g., Falcarinol, Falcarindiol) dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known, unlabeled cannabinoid receptor agonist or antagonist (e.g., WIN 55,212-2).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

2. Experimental Procedure:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains:

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • A fixed amount of the receptor-containing membranes.

    • Varying concentrations of the test compound.

    • For determining non-specific binding, a saturating concentration of an unlabeled ligand is added instead of the test compound.

    • For determining total binding, only the radioligand and membranes are added.

  • Incubation: The plates are incubated at a specific temperature (e.g., 30°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to separate the bound from the free radioligand.

  • Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes, the following diagrams are provided.

G Experimental Workflow for Competitive Receptor Binding Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Receptor_Prep->Incubation Ligand_Prep Radioligand & Test Compound Preparation Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioligand Filtration->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis

Workflow for a competitive receptor binding assay.

G Simplified CB1 Receptor Signaling Pathway Ligand C14-Polyacetylene (e.g., Falcarinol) CB1R CB1 Receptor Ligand->CB1R Binds G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK Activates Ion_Channel Ion Channels (Ca2+, K+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response cAMP->Cellular_Response Leads to MAPK->Cellular_Response Ion_Channel->Cellular_Response G Simplified TRPA1 Receptor Signaling Pathway Ligand C14-Polyacetylene (e.g., Echinophorins) TRPA1 TRPA1 Channel Ligand->TRPA1 Activates Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Mediates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_Influx->Cellular_Response Triggers

References

A Comparative Guide to Assessing the Purity and Identity of Synthesized C14-A1 Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of purity and identity of synthesized compounds is paramount to ensure reliable experimental outcomes and meet regulatory standards. This guide provides a comprehensive comparison of key analytical techniques for characterizing synthesized C14-A1 compounds, which are presumed to be Carbon-14 labeled molecules of a specific therapeutic or research interest. The methodologies, data interpretation, and comparative analysis presented herein are designed to aid in the selection of appropriate analytical strategies for these critical compounds.

Data Presentation: Comparative Analysis of Analytical Techniques

The following table summarizes the quantitative data obtained from various analytical techniques used to assess the purity and identity of a synthesized batch of a hypothetical this compound compound against a certified reference standard.

Analytical TechniqueParameterSynthesized this compoundReference StandardAcceptance Criteria
Radio-HPLC Radiochemical Purity98.5%≥ 99.0%≥ 95.0%[1]
Retention Time (t_R)12.3 min12.3 minMatches Reference ± 0.2 min
LC-MS Chemical Purity (UV)99.2%≥ 99.5%≥ 98.0%
[M+H]⁺ (m/z)451.21451.21Matches Theoretical Mass ± 5 ppm
High-Resolution MS Exact Mass450.2035450.2033Matches Theoretical Mass ± 2 ppm
¹H-NMR Chemical Shift (δ)MatchesMatchesConsistent with Proposed Structure
IntegrationMatchesMatchesConsistent with Proposed Structure
Specific Activity Activity55 mCi/mmol50-60 mCi/mmolWithin 10% of Target

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are foundational for obtaining reliable and reproducible data.

Radio-High-Performance Liquid Chromatography (Radio-HPLC)

Objective: To determine the radiochemical purity and retention time of the this compound compound.

Instrumentation: A standard HPLC system equipped with a UV detector and an in-line radiometric detector.

Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL of the sample dissolved in the mobile phase.

  • UV Detection: 254 nm.

  • Radiometric Detection: A flow-through scintillation detector suitable for Carbon-14.

  • Procedure: The system is equilibrated with the initial mobile phase composition. The sample is injected, and the gradient is run to separate the this compound compound from any impurities. The retention time is recorded from both the UV and radiometric detectors. Radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the main peak of the this compound compound[1].

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and assess the chemical purity of the this compound compound.

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).

Method:

  • Chromatography: The same HPLC conditions as described for Radio-HPLC are typically used.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for many small organic molecules.

  • Mass Analysis: The mass spectrometer is set to scan a mass range that includes the expected molecular weight of the this compound compound.

  • Procedure: Following chromatographic separation, the eluent is introduced into the ESI source. The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions produced. The chemical purity is determined by the peak area percentage in the UV chromatogram[2][3].

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of the this compound compound for elemental composition confirmation.

Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

Method:

  • Sample Introduction: Direct infusion or coupling with an LC system.

  • Ionization: ESI in positive or negative mode.

  • Mass Analysis: The instrument is calibrated to a high degree of accuracy. Data is acquired in high-resolution mode.

  • Procedure: The exact mass of the molecular ion is measured and compared to the theoretical mass calculated from its elemental formula. The high mass accuracy helps to confirm the elemental composition and identity of the compound[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate and confirm the chemical structure of the this compound compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Method:

  • Sample Preparation: The non-radiolabeled ("cold") version of the compound is typically used for NMR analysis. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments: ¹H-NMR and ¹³C-NMR are standard. Other experiments like COSY, HSQC, and HMBC can provide further structural information.

  • Procedure: The prepared sample is placed in the NMR spectrometer, and the spectra are acquired. The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm that the structure is consistent with the proposed this compound compound[4].

Visualizations

Diagrams illustrating key workflows and concepts are provided below using Graphviz.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity & Identity Assessment cluster_results Final Assessment Synthesis This compound Synthesis Purification Purification (e.g., Prep-HPLC) Synthesis->Purification Radio_HPLC Radio-HPLC Purification->Radio_HPLC Radiochemical Purity LC_MS LC-MS Purification->LC_MS Chemical Purity & MW HRMS HRMS Purification->HRMS Exact Mass NMR NMR (cold standard) Purification->NMR Structural Confirmation Pass Meets Specifications Radio_HPLC->Pass LC_MS->Pass HRMS->Pass NMR->Pass Fail Further Purification/Re-synthesis

Caption: Workflow for the synthesis, purification, and analytical assessment of this compound compounds.

Signaling_Pathway C14_A1 This compound Compound Receptor Target Receptor C14_A1->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Response Cellular Response TF->Response Induces

Caption: Hypothetical signaling pathway involving a this compound compound.

Data_Analysis_Logic Data Raw Analytical Data (HPLC, MS, NMR) Purity_Check Purity > 95%? Data->Purity_Check Identity_Check Correct Mass & Structure? Purity_Check->Identity_Check Yes Rejected Compound Rejected Purity_Check->Rejected No Qualified Compound Qualified for Use Identity_Check->Qualified Yes Identity_Check->Rejected No

Caption: Logical flow for the analysis and qualification of synthesized this compound compounds.

References

Validation of C14-A1 as a Novel Tracer for In Vivo Imaging of the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of novel radiotracers for in vivo imaging techniques such as Positron Emission Tomography (PET) is crucial for advancing our understanding of disease pathophysiology and for the development of new therapeutics. The sigma-1 receptor (S1R) is a chaperone protein implicated in a variety of neurological and psychiatric disorders, making it a key target for molecular imaging.[1] This guide provides a comprehensive overview of the validation process for a novel, hypothetical S1R tracer, C14-A1, and compares its performance with established S1R radioligands.

Comparative Performance of S1R Tracers

The initial evaluation of a new tracer involves comparing its fundamental properties against existing gold-standard tracers. The following tables summarize the hypothetical in vitro and in vivo characteristics of this compound in comparison to the well-characterized S1R tracers, [¹¹C]SA4503 and [¹⁸F]FTC-146.

Table 1: In Vitro Characteristics of S1R Tracers

TracerTargetBinding Affinity (Ki, nM)Selectivity (S1R vs. S2R)Lipophilicity (logD₇.₄)
This compound (Hypothetical) Sigma-1 Receptor0.8>15,000-fold2.5
[¹¹C]SA4503Sigma-1 Receptor3.5>100-fold2.9
[¹⁸F]FTC-146Sigma-1 Receptor0.0067>145,000-fold2.8

Data for [¹¹C]SA4503 and [¹⁸F]FTC-146 are sourced from published literature.[2]

Table 2: Preclinical In Vivo Performance in Rodent Models

TracerBrain Uptake (SUVmax at 30 min)Target-to-Cerebellum Ratio (at 60 min)In Vivo Specific Binding (%)
This compound (Hypothetical) 3.54.292
[¹¹C]SA4503~3.0~3.5~90
[¹⁸F]FTC-146~4.0~5.0>95

SUVmax: Maximum Standardized Uptake Value. Data for [¹¹C]SA4503 and [¹⁸F]FTC-146 are representative values from preclinical studies.[2]

Experimental Protocols for Tracer Validation

The validation of a novel tracer like this compound requires a multi-step approach, encompassing in vitro characterization, in vivo biodistribution, and imaging studies in relevant animal models.

In Vitro Validation Protocols

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) and selectivity of this compound for the S1R.

  • Methodology:

    • Prepare cell membrane homogenates from a cell line overexpressing human S1R and, for selectivity, S2R.

    • Incubate the membrane homogenates with increasing concentrations of non-radiolabeled this compound and a fixed concentration of a known S1R radioligand (e.g., [³H]-(+)-pentazocine).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the IC₅₀ value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

    • Repeat the assay with membranes expressing other relevant receptors (e.g., S2R, adrenergic, dopaminergic receptors) to determine selectivity.

2. In Vitro Autoradiography:

  • Objective: To visualize the binding of this compound in tissue sections with known S1R distribution.

  • Methodology:

    • Prepare thin (10-20 µm) cryosections of rodent or human brain tissue.

    • Incubate the sections with a low nanomolar concentration of radiolabeled this compound.

    • For blocking studies, co-incubate adjacent sections with an excess of a known S1R ligand (e.g., SA4503) to determine non-specific binding.[3]

    • After washing, expose the sections to a phosphor imaging plate or autoradiographic film.

    • Analyze the resulting images to confirm that the binding pattern of this compound corresponds to the known anatomical distribution of S1R.

In Vivo Validation Protocols

1. Animal Models:

  • Healthy male Sprague-Dawley rats or C57BL/6 mice are typically used for initial biodistribution and imaging studies.

  • For disease-specific validation, transgenic mouse models of neurodegenerative diseases (e.g., Alzheimer's or Parkinson's disease models) can be used.[4]

2. Ex Vivo Biodistribution Study:

  • Objective: To quantify the uptake and clearance of this compound in various organs and tissues over time.[5]

  • Methodology:

    • Administer a known amount of radiolabeled this compound to a cohort of rodents via tail vein injection.[6]

    • At predefined time points (e.g., 5, 15, 30, 60, and 120 minutes post-injection), euthanize a subset of animals.[7]

    • Dissect and weigh major organs and tissues (brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).[7]

    • Measure the radioactivity in each sample using a gamma counter.

    • Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).[5]

3. Preclinical PET Imaging Protocol:

  • Objective: To non-invasively visualize and quantify the in vivo distribution and kinetics of this compound in the brain.[8]

  • Methodology:

    • Anesthetize the animal (e.g., with isoflurane) and place it in a small animal PET scanner.[9]

    • Administer radiolabeled this compound as an intravenous bolus.

    • Acquire dynamic PET data for 60-90 minutes.

    • For specificity assessment, perform a second scan on a separate day in the same animal, with pre-administration of a blocking agent (a non-radiolabeled S1R ligand) to saturate the S1R.[10]

    • Reconstruct the PET images and perform kinetic modeling to estimate parameters such as the total distribution volume (VT), which is an indicator of receptor density.

4. Metabolite Analysis:

  • Objective: To determine the in vivo stability of this compound and quantify the presence of radiolabeled metabolites.

  • Methodology:

    • Collect blood samples at several time points during the PET scan.

    • Separate plasma from whole blood by centrifugation.

    • At the end of the scan, collect the brain and homogenize it.

    • Extract the parent tracer and its metabolites from plasma and brain homogenates using techniques like solid-phase extraction.

    • Analyze the extracts using radio-HPLC to determine the percentage of intact parent tracer over time.

Visualizing the Validation Process and Biological Context

To better understand the context and workflow of tracer validation, the following diagrams illustrate the S1R signaling pathway, the experimental workflow for tracer validation, and the logical progression of the validation process.

G cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane (MAM) S1R Sigma-1 Receptor (S1R) BiP BiP/GRP78 S1R->BiP Inactive state IP3R3 IP3 Receptor S1R->IP3R3 Modulation Ca_Signal Ca²⁺ Signaling IP3R3->Ca_Signal Ca²⁺ release Ligand S1R Ligand (e.g., this compound) Ligand->S1R Activation ER_Stress ER Stress ER_Stress->S1R Activation Cell_Survival Cell Survival / Neuroprotection Ca_Signal->Cell_Survival

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

G start Tracer this compound Design & Synthesis in_vitro In Vitro Validation (Binding Assays, Autoradiography) start->in_vitro radiolabeling Radiolabeling with ¹⁴C in_vitro->radiolabeling preclinical Preclinical In Vivo Studies radiolabeling->preclinical biodistribution Ex Vivo Biodistribution preclinical->biodistribution pet_imaging PET Imaging & Kinetic Modeling preclinical->pet_imaging metabolite Metabolite Analysis preclinical->metabolite evaluation Data Analysis & Evaluation biodistribution->evaluation pet_imaging->evaluation metabolite->evaluation

Caption: Experimental Workflow for this compound Validation.

G start Start: Novel Tracer this compound check_affinity High Affinity & Selectivity? start->check_affinity stop_fail Stop: Fails Validation proceed_in_vivo Proceed to In Vivo check_kinetics Favorable In Vivo Kinetics? proceed_in_vivo->check_kinetics stop_fail2 Stop: Poor In Vivo Profile success Candidate for Clinical Translation check_affinity->stop_fail No check_affinity->proceed_in_vivo Yes check_kinetics->stop_fail2 No check_specificity High Specific Binding In Vivo? check_kinetics->check_specificity Yes check_specificity->stop_fail2 No check_specificity->success Yes

Caption: Logical Progression of Tracer Validation.

Conclusion

The validation of a novel radiotracer is a rigorous, multi-faceted process that is essential for ensuring its suitability for in vivo imaging. Based on the hypothetical data presented, this compound demonstrates promising characteristics as a potential PET tracer for the Sigma-1 receptor, with high binding affinity, selectivity, and favorable in vivo kinetics. Its performance is comparable, and in some aspects potentially superior, to the established tracer [¹¹C]SA4503. Further studies, including evaluation in disease models and ultimately in human subjects, would be required to fully establish its clinical utility. The experimental protocols and validation framework outlined in this guide provide a roadmap for the systematic evaluation of new molecular imaging agents like this compound, facilitating their translation from bench to bedside.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of C14-Functionalized Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the vast landscape of bioactive molecules, C14-functionalized steroids have emerged as a promising class of compounds with potent and diverse biological activities. This guide provides an objective comparison of the efficacy of different C14-functionalized steroids, supported by experimental data, to aid in the evaluation and selection of candidates for further investigation.

The introduction of a functional group at the C14 position of the steroid nucleus imparts unique pharmacological properties, primarily influencing their efficacy as anticancer agents and inhibitors of the Na+/K+-ATPase enzyme. This guide will delve into the comparative efficacy of two major classes of C14-functionalized steroids: cardenolides and bufadienolides. Furthermore, it will explore their emerging role as modulators of the Hedgehog signaling pathway, a critical regulator of cellular processes implicated in cancer development.

Comparative Anticancer Efficacy

The cytotoxic potential of C14-functionalized steroids has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric for comparison.

Cardenolides

Cardenolides, characterized by a five-membered lactone ring at the C17 position, have demonstrated significant anticancer activity. Digitoxin and its derivatives are prominent examples within this class.

CompoundCancer Cell LineIC50 (µM)Reference
DigitoxinHeLa (Cervical Cancer)7[1]
DigitoxinA549 (Lung Cancer)0.005-0.008[2]
DigoxinSH-SY5Y (Neuroblastoma)0.034 (ng/mL)[2]
DigoxinSK-N-AS (Neuroblastoma)0.022 (ng/mL)[2]
Acovenoside AA549 (Lung Cancer)Varies[3]
OuabainA549 (Lung Cancer)Varies[3]
Bufadienolides

Bufadienolides possess a six-membered lactone ring at C17 and have also shown potent cytotoxic effects.

CompoundCancer Cell LineIC50 (µM)Reference
BufalinPC-3 (Prostate Cancer)< 0.5[4]
BufalinDU145 (Prostate Cancer)< 0.5[4]
GamabufotalinHL-60 (Leukemia)0.0022[5]
GamabufotalinA549 (Lung Cancer)0.0022[5]
ArenobufaginHeLa (Cervical Cancer)Varies[6]
CinobufaginBGC-823 (Gastric Cancer)Varies[7]

Inhibition of Na+/K+-ATPase

The primary molecular target for many C14-functionalized steroids is the Na+/K+-ATPase, an essential enzyme responsible for maintaining ion gradients across the cell membrane. Inhibition of this enzyme disrupts cellular homeostasis, leading to apoptosis in cancer cells. The inhibitory potency is often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).

CompoundEnzyme SourceK_d_ (nM)IC50 (nM)Reference
DigoxinNa+/K+-ATPase2.8-[8]
OuabainNa+/K+-ATPase1.1-[8]
OuabageninNa+/K+-ATPase844-[8]
BufalinNa+/K+-ATPase14-[8]
DigitoxigeninNa+/K+-ATPase26-[8]
Marinobufageninα1-Na,K-ATPase-2[9]
Ouabainα3-Na,K-ATPase-3[9]

Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in various cancers.[10] Certain C14-functionalized steroids have been identified as inhibitors of this pathway, offering a novel therapeutic strategy.

CompoundAssay/Cell LineIC50Reference
Itraconazole (a complex azole, not a steroid, but a known Hh inhibitor for comparison)Hh signaling in vitro~100-700 nM[11]
Cyclopamine (B1684311) (a steroidal alkaloid)Shh-LIGHT II assay20-200 nM[10]
IPI-926 (Saridegib, a semi-synthetic cyclopamine analog)Hh pathwayPotent Inhibition[12]

While the direct inhibitory constants for a wide range of C14-functionalized steroids on the Hedgehog pathway are still under extensive investigation, the foundational work with compounds like cyclopamine highlights the potential of the steroid scaffold in targeting this critical oncogenic pathway.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][13][14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the C14-functionalized steroid for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

Na+/K+-ATPase Inhibition Assay

This assay measures the activity of the Na+/K+-ATPase enzyme by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.[15][16]

Principle: The total ATPase activity is measured in the absence of a specific inhibitor, and the ouabain-insensitive ATPase activity is measured in the presence of ouabain, a potent Na+/K+-ATPase inhibitor. The difference between these two activities represents the Na+/K+-ATPase activity.

Procedure:

  • Enzyme Preparation: Isolate membrane fractions rich in Na+/K+-ATPase from a suitable source (e.g., porcine cerebral cortex or rat brain).

  • Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl2, NaCl, and KCl.

  • Inhibitor Addition: For the test samples, add varying concentrations of the C14-functionalized steroid. For the control of non-Na+/K+-ATPase activity, add a saturating concentration of ouabain.

  • Enzyme Reaction: Initiate the reaction by adding the enzyme preparation and incubate at 37°C for a defined period.

  • Phosphate Detection: Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Calculate the percentage of inhibition of Na+/K+-ATPase activity for each steroid concentration and determine the IC50 or Ki value.

Visualizing the Mechanisms

To better understand the biological processes influenced by C14-functionalized steroids, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Caption: The Hedgehog signaling pathway, a target for some C14-functionalized steroids.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with C14-functionalized steroids A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilizing agent E->F G Measure absorbance F->G H Calculate IC50 values G->H

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

References

Safety Operating Guide

Navigating the Disposal of C14-A1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory materials is a critical component of ensuring safety and environmental responsibility. The designation "C14-A1" is not a universally recognized chemical identifier. Therefore, this guide addresses two potential interpretations to ensure comprehensive guidance. The first section details the established procedures for the disposal of the radioactive isotope Carbon-14 (C-14), which is commonly used in research. The second section provides a procedural framework for determining the correct disposal method for any specialty or unlisted chemical, which may be designated "this compound" as a product or internal code.

Section 1: Proper Disposal Procedures for Carbon-14 (Radioactive Isotope)

Carbon-14 is a low-energy beta emitter with a long half-life, necessitating specific disposal protocols to prevent localized concentrations that could be harmful.[1] The primary goal of these procedures is to ensure that any release into the environment is well below established safety limits.

Quantitative Disposal Limits for Carbon-14

The following table summarizes the quantitative limits for various C-14 disposal methods. Adherence to these limits is mandatory to maintain regulatory compliance and a safe working environment.

Disposal MethodMaximum Permissible Concentration/AmountSource(s)
Incineration - 5 µCi per gram of total combustible material. - For animal carcasses, this typically corresponds to an average concentration not exceeding 0.2 µCi/g of tissue.[1]
Sewer/Drain Disposal - 1 mCi per 100 gallons of sewage, based on the institution's total sewage flow.[1]
Garbage Disposal - 1 µCi per pound of garbage available for disposal within the institution.[1]
Burial - Biological Material: 5 µCi per gram. - Chemical Compounds: 10 mCi per cubic foot of soil, buried under at least 4 feet of compacted earth.[1]
Atmospheric Discharge - From a standard laboratory hood with a linear airflow of at least 50 ft/min, the discharge rate should not exceed 100 µCi/hr per square foot of air intake area.[1]
Dilution with Stable Carbon - 1 mCi of C-14 intimately mixed with 10 grams of stable carbon in the same chemical form.[1]
Essential Safety and Handling Protocols for Carbon-14 Waste

Researchers and laboratory personnel must adhere to the following safety protocols when handling and disposing of Carbon-14 waste:

  • Personal Protective Equipment (PPE): At a minimum, disposable gloves, a lab coat, and safety glasses are required when handling radioactive materials.[2][3] For C-14 compounds that can penetrate skin, it is recommended to wear double gloves and change the outer pair frequently.[2][3]

  • Designated Areas: Clearly mark areas where radioactive materials are used.[2][3] Bench tops should be covered with plastic-backed absorbent paper that is changed regularly.[2][3]

  • Containment: Handle radioactive solutions in trays large enough to contain potential spills.[2]

  • Waste Segregation: Do not mix radioactive waste with general laboratory waste.[4] C-14 waste should be segregated from other isotopes, although H-3 and C-14 can sometimes be combined.[5]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents in English, avoiding chemical abbreviations.[6]

Carbon-14 Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Carbon-14 waste based on its form.

start C-14 Waste Generated is_combustible Is the waste combustible? start->is_combustible is_soluble Is the waste soluble in water? is_combustible->is_soluble No incinerate Incinerate (≤ 5 µCi/g) is_combustible->incinerate Yes is_biological Is the waste biological material? is_soluble->is_biological No sewer Dispose to Sewer (≤ 1 mCi/100 gal) is_soluble->sewer Yes can_be_diluted Can waste be diluted with stable carbon? is_biological->can_be_diluted No burial Burial (See limits) is_biological->burial Yes garbage Dispose with Garbage (≤ 1 µCi/lb) can_be_diluted->garbage No, but meets garbage limits dilute Dilute with Stable Carbon (1 mCi to 10g) can_be_diluted->dilute Yes hold_for_decay Hold for Decay / Professional Disposal can_be_diluted->hold_for_decay No garbage->hold_for_decay If limits exceeded

Disposal workflow for Carbon-14 waste.

Section 2: General Disposal Procedures for an Unidentified Chemical (e.g., "this compound")

When faced with a chemical that is not readily identifiable or does not have a standard name, the primary source of information for safe handling and disposal is the Safety Data Sheet (SDS) provided by the manufacturer.

Procedural Steps for Unidentified Chemical Disposal
  • Identify the Chemical: Locate the manufacturer's label and the corresponding SDS for the product. The SDS is the definitive source for information on hazards, handling, and disposal.

  • Consult the SDS: Section 13 of the SDS, "Disposal considerations," will provide specific instructions. Pay close attention to any warnings or prohibitions.

  • Segregate the Waste: Keep the chemical waste in a designated, properly labeled container.[6] Do not mix it with other chemical wastes unless explicitly permitted by the SDS.[6]

  • Use Appropriate Containers: Ensure the waste container is in good condition, free of leaks, and compatible with the chemical.[6] Keep the container closed except when adding waste.[6]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal.[7] They can arrange for pickup by a certified hazardous waste management company.[7]

  • Emergency Procedures: In case of a spill, evacuate the area and, for large or highly hazardous spills, contact your EHS department immediately.[7]

General Chemical Waste Disposal Workflow

This diagram outlines the logical steps to follow for the disposal of any laboratory chemical, emphasizing the central role of the Safety Data Sheet.

start Chemical Waste Generated (e.g., 'this compound') locate_sds Locate and Review Safety Data Sheet (SDS) start->locate_sds is_hazardous Is the waste classified as hazardous in SDS Section 2? locate_sds->is_hazardous non_hazardous_disposal Dispose as non-hazardous waste (e.g., drain, regular trash) per SDS and local regulations is_hazardous->non_hazardous_disposal No hazardous_waste_protocol Follow Hazardous Waste Protocol is_hazardous->hazardous_waste_protocol Yes disposal_info Follow Disposal Instructions in SDS Section 13 segregate Segregate in a labeled, compatible container disposal_info->segregate hazardous_waste_protocol->disposal_info contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal segregate->contact_ehs

General workflow for chemical waste disposal.

References

Essential Safety and Operational Guidance for Handling C14-A1 (Carbon-14 Labeled Compounds)

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides crucial safety protocols and operational plans for researchers, scientists, and drug development professionals handling C14-A1, which is understood to be a substance labeled with Carbon-14 (¹⁴C). Due to its radioactive nature, stringent safety measures are imperative to minimize exposure and prevent contamination. The primary radiological hazard from Carbon-14 is internal exposure through ingestion, inhalation, or skin absorption, as its low-energy beta emissions do not pose a significant external risk.[1][2][3][4][5]

Personal Protective Equipment (PPE)

The minimum required PPE when handling Carbon-14 labeled compounds includes a lab coat, disposable gloves, and safety glasses.[3][6][7] Many Carbon-14 compounds can readily penetrate standard laboratory gloves and skin; therefore, it is often recommended to wear double gloves and change the outer pair frequently, at least every 20 minutes.[2][3][4][6]

PPE ItemSpecification and Use
Gloves Double-gloving is recommended. Select glove material appropriate for the chemical solvent being used. Change outer gloves at least every 20 minutes.[2][3][4][6]
Lab Coat A full-length lab coat must be worn to protect against spills and contamination.[6][8]
Eye Protection Safety glasses are the minimum requirement.[3][6] Goggles should be used when there is a splash hazard.
Footwear Closed-toe shoes are mandatory in the laboratory.[7]
Radiological and Physical Data

A summary of the key radiological and physical properties of Carbon-14 is provided below for easy reference.

PropertyValue
Half-life 5,730 years[1][3][4][9]
Radiation Type Beta particles[1][3][4]
Maximum Beta Energy 0.156 MeV[1][3][4][8][9]
Average Beta Energy 0.049 MeV[2][8][9]
Max. Range in Air ~24 cm (10 inches)[2][3][4]
Max. Range in Tissue ~0.28 mm[2][3][4]
Annual Limit on Intake 2 mCi (ingestion or inhalation)[1][4]
Critical Organ Fat tissue (for most compounds); Bone (for carbonates)[1][2][3][4]

Operational and Disposal Plans

Experimental Protocols: General Workflow for Handling ¹⁴C Compounds

The following is a generalized workflow for experiments involving Carbon-14 labeled substances. Specific experimental details will vary, but these safety and handling principles are broadly applicable.

  • Preparation and Pre-Experiment Survey:

    • Designate a specific work area for handling ¹⁴C and label it clearly.[8][10][11]

    • Cover the work surface with plastic-backed absorbent paper.[2][6]

    • Ensure all necessary PPE is available and worn correctly.

    • Have spill cleanup materials readily accessible.

    • Perform a background radiation survey of the work area.

  • Handling and Experimental Procedure:

    • Use trays to contain potential spills.[10][11]

    • Handle volatile compounds in a certified chemical fume hood.[6][10][11]

    • Use pipettes and other equipment dedicated solely to ¹⁴C work.[8]

    • Never pipette by mouth.[6][10][11]

    • Minimize the quantity of radioactive material used.

  • Post-Experiment Procedures and Monitoring:

    • After handling ¹⁴C, conduct a survey of the work area, equipment, and yourself.

    • A Geiger-Müller (GM) survey meter with a pancake probe can be used for preliminary checks, but its efficiency for ¹⁴C is low (~3-10%).[1][2][5][12] Hold the probe within a half-inch of the surface for effective detection.[1]

    • The most sensitive method for detecting removable contamination is a wipe test analyzed with a Liquid Scintillation Counter (LSC).[1][2][8][9][12]

    • Decontaminate any identified areas of contamination.

    • Secure all ¹⁴C materials in a labeled and shielded container in a designated storage area.

Experimental_Workflow_for_C14 General Experimental Workflow for Handling ¹⁴C cluster_prep 1. Preparation cluster_handling 2. Handling & Procedure cluster_post 3. Post-Experiment prep_area Designate & Label Work Area cover_surface Cover Surface with Absorbent Paper prep_area->cover_surface don_ppe Don Appropriate PPE cover_surface->don_ppe spill_kit Prepare Spill Kit don_ppe->spill_kit background_survey Conduct Background Survey spill_kit->background_survey use_trays Use Containment Trays background_survey->use_trays use_hood Use Fume Hood for Volatiles use_trays->use_hood dedicated_equipment Use Dedicated Equipment use_hood->dedicated_equipment no_mouth_pipetting No Mouth Pipetting dedicated_equipment->no_mouth_pipetting survey Survey Work Area, Self, & Equipment no_mouth_pipetting->survey wipe_test Perform Wipe Test (LSC) survey->wipe_test decontaminate Decontaminate if Necessary wipe_test->decontaminate secure_storage Secure & Store ¹⁴C Material decontaminate->secure_storage waste_disposal Segregate & Dispose of Waste secure_storage->waste_disposal

Caption: General Experimental Workflow for Handling ¹⁴C.

Disposal Plan

Radioactive waste containing Carbon-14 must be segregated from general laboratory waste and handled according to institutional and regulatory guidelines.

  • Waste Segregation:

    • Solid Waste: Disposable lab coats, gloves, absorbent paper, and other contaminated solid materials should be placed in clearly labeled radioactive waste containers.

    • Liquid Waste: Aqueous and organic liquid waste containing ¹⁴C must be collected in separate, designated, and properly labeled containers. Do not pour ¹⁴C waste down the drain.[3]

    • Sharps Waste: Contaminated needles, syringes, and other sharps must be placed in a designated radioactive sharps container.

    • Mixed Waste: Avoid generating waste that is mixed with other hazardous materials (e.g., chemical or biohazardous waste) if possible, as this complicates disposal.[3]

  • Waste Storage and Collection:

    • Store radioactive waste in a designated and secure area.

    • Keep waste containers closed when not in use.

    • Follow your institution's procedures for radioactive waste pickup.

Emergency Procedures: Spill Response

A pre-planned response is crucial for managing spills of radioactive materials safely.

Spill_Response_Plan Emergency Spill Response for ¹⁴C cluster_immediate Immediate Actions cluster_assessment Assessment & Decontamination cluster_reporting Reporting & Final Steps stop_spill Stop the Spill warn_others Warn Others in the Area stop_spill->warn_others isolate_area Isolate the Spill Area warn_others->isolate_area monitor_personnel Monitor Personnel for Contamination isolate_area->monitor_personnel remove_clothing Remove Contaminated Clothing monitor_personnel->remove_clothing flush_skin Flush Contaminated Skin with Water remove_clothing->flush_skin cleanup Clean Spill with Absorbent Paper flush_skin->cleanup notify_rso Notify Radiation Safety Officer (RSO) cleanup->notify_rso dispose_waste Dispose of Contaminated Materials notify_rso->dispose_waste resurvey Resurvey Area dispose_waste->resurvey await_clearance Await Clearance from RSO resurvey->await_clearance

Caption: Emergency Spill Response for ¹⁴C.

Step-by-Step Spill Response (SWIMS Protocol): [13]

  • S - Stop the Spill: Prevent the spill from spreading further. Cover liquid spills with absorbent paper.[13]

  • W - Warn Others: Alert everyone in the immediate vicinity.[13]

  • I - Isolate the Area: Secure the area to prevent entry and the spread of contamination.[13]

  • M - Monitor: Check yourself and others for contamination. Remove any contaminated PPE and clothing.[13] If skin is contaminated, flush with water.[14][15]

  • S - Survey and Cleanup:

    • Wearing appropriate PPE (double gloves, lab coat, eye protection), clean the spill by working from the outside edge toward the center.[13]

    • Place all contaminated cleaning materials into a designated radioactive waste bag.[13]

    • Once cleanup is complete, perform a final survey (wipe test) to ensure the area is free of contamination.[13]

    • Notify your institution's Radiation Safety Officer (RSO) in the event of a spill, especially if there is personnel contamination or the spill is large. [13][15]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.